molecular formula C9H10O3 B1581818 Methyl 2-(2-hydroxyphenyl)acetate CAS No. 22446-37-3

Methyl 2-(2-hydroxyphenyl)acetate

Cat. No.: B1581818
CAS No.: 22446-37-3
M. Wt: 166.17 g/mol
InChI Key: BVBSGGBDFJUSIH-UHFFFAOYSA-N
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Description

Methyl 2-(2-hydroxyphenyl)acetate (CAS 22446-37-3) is a high-purity chemical ester of significant interest in organic and medicinal chemistry research. With a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol, it is characterized by its melting point of 122-124 °C . This compound is a key intermediate in synthetic organic chemistry, particularly in the development of novel bioactive compounds. Recent research explores its role as a precursor in the synthesis of lipophilic hydroxyalkyl esters and diesters based on hydroxyphenylacetic acids, which are investigated for their enhanced antioxidant and potential antimicrobial activities . Its structural features also make it a versatile ligand in coordination chemistry, as demonstrated in studies involving the synthesis of rare-earth coordination polymers for materials science applications . Furthermore, its utility extends to industrial synthesis as a key intermediate for compounds like azoxystrobin, highlighting its value in agrochemical research . This product is offered in >99% purity (Pharmacy Grade) and is packaged for laboratory use. Handle with care: this compound may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . This product is intended for research and laboratory use only. It is not intended for personal or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBSGGBDFJUSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176989
Record name Methyl (2-hydroxyphenyl)acetate
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22446-37-3
Record name Methyl (2-hydroxyphenyl)acetate
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Record name Methyl (2-hydroxyphenyl)acetate
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Record name Methyl (2-hydroxyphenyl)acetate
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Record name Methyl (2-hydroxyphenyl)acetate
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Foundational & Exploratory

Technical Whitepaper: Methyl 2-(2-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Chemo-structural Dynamics and Synthetic Utility[1][2]

Executive Summary & Chemical Identity[2][3]

Methyl 2-(2-hydroxyphenyl)acetate (CAS: 22446-37-3) is a bifunctional aromatic building block characterized by a delicate chemo-structural equilibrium.[1] While nominally an ester, its utility and handling are defined by the "Ortho-Effect"—the proximity of the phenolic hydroxyl group to the acetate side chain.[2][1]

This proximity facilitates a spontaneous, entropically favorable intramolecular cyclization to form 2-benzofuranone (coumaran-2-one) .[1] Consequently, this compound serves not merely as a static intermediate but as a dynamic precursor for benzofuran scaffolds in pharmaceutical and agrochemical synthesis (specifically strobilurin fungicides).[1]

Key Chemical Identifiers:

  • IUPAC Name: this compound[2][1][3][4]

  • Synonyms: (2-Hydroxy-phenyl)-acetic acid methyl ester; o-Hydroxyphenylacetic acid methyl ester[1][3][5]

  • CAS Number: 22446-37-3[2][1][3][4][5][6][7]

  • Molecular Formula: Cngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    H
    
    
    
    O
    
    
    [2][1][3][6][8]
  • Molecular Weight: 166.17 g/mol [2][1][3][6][7][8]

Physicochemical Profile

The physical properties of this compound are frequently debated in literature due to the presence of the lactone impurity (2-benzofuranone) or the hydrolyzed acid.[1] The values below represent the high-purity ester form.

PropertyValueTechnical Note
Appearance White to off-white crystalline powderOften appears as a waxy solid or oil if lactonization has initiated.[1]
Melting Point 70 – 72 °CCritical Note:[1][3][9] Higher values (122–124°C) often cited in databases likely refer to the free acid (2-hydroxyphenylacetic acid) formed via hydrolysis [1].[1]
Boiling Point 115 – 120 °C (at 0.3 Torr)High vacuum required to prevent thermal cyclization.[1]
Density ~1.18 g/cm³Predicted value.[1][3]
Solubility Soluble in MeOH, DCM, EtOAcPoor solubility in water; hydrolyzes slowly in aqueous media.[1]
pKa (Phenol) ~9.55Weakly acidic; allows for selective O-alkylation.[1]
The Lactonization Equilibrium (Mechanistic Insight)

The most critical aspect of working with this compound is its propensity to cyclize.[1] Unlike its para or meta isomers, the ortho isomer exists in a thermodynamic tug-of-war between the open-chain ester and the closed-ring lactone.

Mechanism: Under acidic or basic catalysis (or simply high heat), the phenolic oxygen acts as a nucleophile, attacking the ester carbonyl.[1] Methanol is expelled as the leaving group, yielding 2-benzofuranone.[1]

Lactonization Ester This compound (Open Chain Ester) Transition Tetrahedral Intermediate Ester->Transition Nucleophilic Attack (Intramolecular) Lactone 2-Benzofuranone (Lactone) Transition->Lactone - MeOH Methanol Methanol (Byproduct) Transition->Methanol Lactone->Ester Methanolysis (Excess MeOH/H+)

Figure 1: The thermodynamic equilibrium between the ester and lactone forms.[1] Control of this pathway is dictated by solvent choice (excess methanol favors the ester).[1]

Synthetic Routes & Process Chemistry

Two primary methods exist for accessing this compound.[2][1][10][4][5][7] The choice depends on the starting material availability and the tolerance for acidic conditions.[1]

Method A: Acid-Catalyzed Esterification (Fischer Speier)

This is the standard laboratory synthesis, but it requires strict control of the methanol concentration to prevent the reverse reaction (lactonization).[1]

Reagents: 2-Hydroxyphenylacetic acid, Methanol (anhydrous), Acetyl Chloride (as HCl generator).[1][9]

Protocol:

  • Catalyst Generation: In a fume hood, slowly add Acetyl Chloride (25 mL) to anhydrous Methanol (250 mL) at 0°C. Caution: Exothermic reaction generating HCl gas.

  • Addition: Add 2-Hydroxyphenylacetic acid (50 g, 0.33 mol) to the methanolic HCl solution.

  • Reaction: Stir at room temperature (20–25°C) for 3–5 hours. Do not reflux, as higher temperatures promote lactonization.[1]

  • Workup:

    • Concentrate the mixture under reduced pressure (keep bath temp <40°C).

    • Dissolve the residue in Diethyl Ether (or DCM).[1]

    • Wash with saturated NaHCO

      
       (removes unreacted acid) until effervescence ceases.[1]
      
    • Wash with brine, dry over Na

      
      SO
      
      
      
      .[1]
  • Purification: Recrystallize from Ether/Petroleum Ether to yield white crystals (Yield ~90-92%).

Method B: Methanolysis of 2-Benzofuranone

This method uses the lactone as the starting material, driving the equilibrium toward the ester using a vast excess of methanol.[1]

Protocol:

  • Dissolve 2-benzofuranone in a 20-fold molar excess of Methanol.

  • Add catalytic conc.[1] H

    
    SO
    
    
    
    (1 mol%).[1]
  • Stir at room temperature for 12 hours.

  • Neutralize with solid NaHCO

    
    before concentrating to prevent reversion to the lactone during solvent removal.[1]
    
Applications in Drug Discovery & Agrochemicals

This compound is a "pivot point" intermediate.[1] It allows researchers to access complex heterocycles or stabilize the phenylacetic acid moiety for further derivatization.[1]

1. Strobilurin Fungicide Synthesis

The compound is a direct precursor to Kresoxim-methyl and related strobilurins.[1] The synthetic flow involves O-alkylation of the phenol followed by formylation of the benzylic position.[1]

2. Benzofuran Scaffolds

In medicinal chemistry, the compound is used to synthesize substituted benzofurans (anti-proliferative agents) via the "interrupted" cyclization pathway where the phenol is first alkylated with an electrophile (e.g., propargyl bromide) before ring closure.[1]

SynthesisWorkflow Start This compound Step1 O-Alkylation (K2CO3, R-X, Acetone) Start->Step1 Blocks Lactonization Intermediate O-Substituted Phenylacetate Step1->Intermediate Step2 Formylation / Condensation Intermediate->Step2 Product Strobilurin Analog / Benzofuran Step2->Product

Figure 2: General synthetic workflow for converting the ester into bioactive scaffolds. Blocking the phenol via alkylation is the critical first step to stabilize the ester.

Safety & Handling (MSDS Summary)

Hazard Classification:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin/Eye Irritation: Category 2 (Irritant).[1][10] Phenolic compounds can cause chemical burns if left untreated.[1]

Storage Protocol (Self-Validating):

  • Atmosphere: Store under Nitrogen or Argon.[1][3] Oxidation of the phenol can lead to quinone formation (browning).[1]

  • Temperature: 2–8°C.[1][3]

  • Container: Tightly sealed glass.[1] Avoid metal containers due to potential phenolic corrosion.[1]

  • Validation: Check melting point before use. If MP drops below 65°C or material becomes oily, significant lactonization has occurred.[1] Repurify via Method B (Methanolysis).[1]

References
  • PrepChem. (n.d.).[1] Synthesis of methyl (2-hydroxyphenyl)acetate. Retrieved from [Link]

  • PubChem. (2025).[1][4] this compound (CID 89719).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Google Patents. (2014).[1] CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.[1] Retrieved from

Sources

"Methyl 2-(2-hydroxyphenyl)acetate" chemical structure and nomenclature

[1][2]

Executive Summary

Methyl 2-(2-hydroxyphenyl)acetate (CAS 22446-37-3) is a pivotal phenolic ester intermediate in organic synthesis, most notably serving as the structural scaffold for the strobilurin class of fungicides, including Azoxystrobin . Its utility stems from its bifunctional nature—possessing both a nucleophilic phenolic hydroxyl group and an electrophilic ester moiety. This duality allows for versatile derivatization but also introduces a propensity for intramolecular cyclization to benzofuran-2(3H)-one (2-coumaranone), a reaction pathway that must be carefully managed during scale-up and storage.

Structural Identity & Nomenclature

Chemical Structure

The molecule consists of a phenyl ring substituted at the ortho position with a methyl acetate group. The proximity of the hydroxyl group to the ester side chain facilitates intramolecular interactions, influencing both its physical state and reactivity profile.

ChemicalStructureFigure 1: Structural connectivity of this compound highlighting functional groups.PhenylPhenyl Ring(Aromatic Core)OHHydroxyl Group(-OH, ortho)Phenyl->OHPosition 2AcetateMethyl Acetate Chain(-CH2-COOCH3)Phenyl->AcetatePosition 1OH->AcetatePotential H-Bond / Lactonization Risk

[1][2]

Nomenclature and Identifiers
  • IUPAC Name: this compound[3][4][5][6]

  • CAS Registry Number: 22446-37-3[3][4][5][6][7]

  • Synonyms: (2-Hydroxyphenyl)acetic acid methyl ester; Methyl o-hydroxyphenylacetate; o-Hydroxybenzeneacetic acid methyl ester.[3]

  • SMILES: COC(=O)CC1=CC=CC=C1O

  • InChIKey: BVBSGGBDFJUSIH-UHFFFAOYSA-N[3][4][5][6]

Physical Properties
PropertyValueNote
Molecular Weight 166.17 g/mol
Appearance White crystalline powderMay yellow upon oxidation.
Melting Point 70–72 °CCritical Note: Some databases list 122–124 °C, likely conflating it with the parent acid or a derivative. Experimental synthesis reports confirm the lower range [1].
Solubility Soluble in MeOH, EtOH, EtOAc, DCMPoorly soluble in water.
pKa ~9.9 (Phenol)Typical for alkyl-substituted phenols.

Synthetic Pathways[8][9]

Two primary methodologies are employed for the synthesis of this compound. The choice depends on raw material availability and the scale of production.

Method A: Acid-Catalyzed Esterification (Laboratory Scale)

This classical approach involves the Fischer esterification of 2-hydroxyphenylacetic acid. While effective, it requires careful water removal to drive the equilibrium.

Protocol:

  • Dissolution: Dissolve 2-hydroxyphenylacetic acid (1.0 eq) in excess anhydrous Methanol (10–20 volumes).

  • Catalyst Addition: Add catalytic H₂SO₄ or dry HCl gas.

  • Reflux: Heat to reflux for 3–5 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 7:3).

  • Workup: Concentrate in vacuo. Redissolve residue in Et₂O or DCM. Wash with saturated NaHCO₃ to remove unreacted acid.

  • Purification: Recrystallize from Ether/Petroleum Ether.

Method B: Lactone Ring Opening (Industrial Scale)

This method is preferred in industrial settings (e.g., Azoxystrobin manufacturing) due to atom economy and the avoidance of water generation. It utilizes benzofuran-2(3H)-one (2-coumaranone) as the starting material.[8]

Mechanism: Nucleophilic attack of the methoxide ion at the carbonyl carbon of the lactone opens the ring, yielding the phenolic ester.

SynthesisMechanismFigure 2: Methanolysis of 2-Coumaranone to yield this compound.LactoneBenzofuran-2(3H)-one(Lactone)IntermediateTetrahedralIntermediateLactone->Intermediate Ring OpeningReagentsMeOH / NaOMe(Nucleophilic Attack)Reagents->IntermediateProductThis compound(Open Chain Ester)Intermediate->Product Protonation

Protocol [2]:

  • Reaction: Charge benzofuran-2(3H)-one into a reactor with anhydrous Methanol.

  • Catalysis: Add catalytic Sodium Methoxide (NaOMe) at 0–5 °C.

  • Stirring: Agitate at room temperature for 2–4 hours.

  • Quench: Neutralize with dilute acetic acid or HCl to pH 6–7.

  • Isolation: Evaporate methanol; extract or crystallize the product.

Reactivity & Applications

The Lactonization Equilibrium

A defining characteristic of this molecule is its tendency to revert to the lactone form (benzofuran-2(3H)-one) under acidic or thermal stress.

  • Mechanism: Intramolecular nucleophilic attack of the phenolic oxygen onto the ester carbonyl, releasing methanol.

  • Control: Store in a cool, dry environment. Avoid strong acids unless cyclization is desired.

Pharmaceutical & Agrochemical Application

The primary industrial application is as a scaffold for Strobilurin fungicides .

  • Alkylation: The phenolic hydroxyl is reacted with electrophiles (e.g., 4,6-dichloropyrimidine) in the presence of a base (K₂CO₃ or NaH) to form ether linkages.

  • Formylation: Subsequent formylation at the benzylic position is a key step in synthesizing the (E)-methyl 2-(2-phenoxyphenyl)-3-methoxyacrylate moiety characteristic of Azoxystrobin.

Analytical Characterization

To validate the identity of synthesized material, compare spectral data against these standard values.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 300 MHz

Chemical Shift (δ)MultiplicityIntegrationAssignment
7.40 Singlet (Broad)1HPhenolic -OH (Exchangeable)
7.15 – 7.25 Multiplet1HAr-H (C4 or C6)
7.05 – 7.10 Multiplet1HAr-H (C4 or C6)
6.80 – 6.95 Multiplet2HAr-H (C3, C5)
3.75 Singlet3HEster Methyl (-OCH₃)
3.70 Singlet2HBenzylic Methylene (-CH₂-)
Infrared Spectroscopy (IR)
  • 3420 cm⁻¹: Broad O-H stretch (Phenol).

  • 1715 cm⁻¹: Strong C=O stretch (Ester).

  • 1600, 1590 cm⁻¹: C=C Aromatic skeletal vibrations.

Safety & Handling

Signal Word: WARNING

GHS Hazard Statements[11][12][13]
  • H302: Harmful if swallowed.[9]

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.[10][9][11]

  • H335: May cause respiratory irritation.[9]

Precautionary Measures[11][13]
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation and lactonization.

  • Spill Cleanup: Sweep up dry solid to avoid dust generation. Neutralize residue with dilute bicarbonate solution.

References

  • PrepChem. "Synthesis of methyl (2-hydroxyphenyl)acetate." PrepChem.com. Available at: [Link]

  • Google Patents. "CN103724203A - Preparation method of o-methyl hydroxyphenylacetate." Google Patents.
  • PubChem. "Methyl (2-hydroxyphenyl)acetate | C9H10O3 | CID 89719."[4][9] National Library of Medicine.[9] Available at: [Link]

"Methyl 2-(2-hydroxyphenyl)acetate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization, Synthetic Pathways, and Pharmaceutical Utility

Executive Summary

Methyl 2-(2-hydroxyphenyl)acetate (CAS: 22446-37-3) represents a critical bifunctional scaffold in organic synthesis. Structurally, it possesses an ortho-positioned phenolic hydroxyl group relative to a methyl acetate side chain. This proximity creates a unique reactivity profile characterized by a thermodynamic equilibrium between the open-chain ester and its cyclic lactone form, 3-isochromanone (2-coumaranone).

This guide provides a technical analysis of this molecule, focusing on its physicochemical properties, validated synthetic protocols, and its role as a high-value intermediate in the production of strobilurin fungicides (e.g., Kresoxim-methyl) and coumarin-based pharmaceutical agents.

Physicochemical Characterization

The precise molecular weight and formula are fundamental for stoichiometric calculations in multi-step synthesis. The ortho-substitution pattern significantly influences the physical state and solubility profile compared to its meta- and para- isomers.

Core Data Table
PropertySpecification
IUPAC Name This compound
Common Synonyms Methyl (2-hydroxyphenyl)acetate; Methyl o-hydroxyphenylacetate
CAS Registry Number 22446-37-3
Molecular Formula

Molecular Weight 166.17 g/mol
Physical State White crystalline solid or viscous yellow oil (purity dependent)
Melting Point 70–72 °C (Experimental); often supercools to oil
Solubility Soluble in Methanol, Diethyl Ether, Toluene, DCM; Insoluble in Water
pKa (Phenol) ~10.0 (Estimated)
Structural Causality

The proximity of the nucleophilic phenol (-OH) and the electrophilic ester carbonyl (-COOMe) predisposes the molecule to intramolecular transesterification . Under basic conditions or high thermal stress, this molecule can release methanol to form 3-isochromanone. Researchers must maintain strictly anhydrous and neutral-to-mildly acidic conditions during storage to prevent cyclization.

Synthetic Pathways & Mechanism

The industrial and laboratory synthesis of this compound typically proceeds via the methanolysis of 3-isochromanone or the Fischer esterification of 2-hydroxyphenylacetic acid. The choice of route depends on the availability of the lactone precursor versus the carboxylic acid.

Mechanism: Acid-Catalyzed Methanolysis

The most robust route involves the ring-opening of 3-isochromanone (or direct esterification of the acid) in methanol.

Reaction Logic:

  • Protonation: The carbonyl oxygen is protonated by the acid catalyst (

    
     or 
    
    
    
    ), increasing electrophilicity.
  • Nucleophilic Attack: Methanol attacks the carbonyl carbon.

  • Tetrahedral Intermediate: A transient intermediate forms.

  • Elimination: The ring opens (in the case of lactone) or water is expelled (in the case of acid), yielding the methyl ester.

Pathway Visualization (DOT)

SynthesisPathway cluster_0 Precursors Isochromanone 3-Isochromanone (Lactone Form) MeOH MeOH / H+ Isochromanone->MeOH Ring Opening Acid 2-Hydroxyphenylacetic Acid Acid->MeOH Fischer Esterification Intermediate Tetrahedral Intermediate MeOH->Intermediate Product This compound (Target Ester) Intermediate->Product -H2O (from Acid) or Isomerization Product->Isochromanone Cyclization Risk (Basic/Thermal)

Figure 1: Synthetic pathways showing the equilibrium between the lactone precursor and the target ester, highlighting the cyclization risk.

Validated Experimental Protocol

Objective: Synthesis of this compound from 2-hydroxyphenylacetic acid via acid-catalyzed esterification.

Safety Warning: Sulfuric acid is corrosive.[1] Methanol is toxic and flammable. Perform all steps in a fume hood.

Materials
  • 2-Hydroxyphenylacetic acid (15.2 g, 0.1 mol)

  • Methanol (anhydrous, 150 mL)

  • Sulfuric Acid (conc., 1.0 mL) or Acetyl Chloride (generating in-situ HCl)

  • Sodium Bicarbonate (sat. aq.)

  • Diethyl Ether or Ethyl Acetate (for extraction)

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.2 g of 2-hydroxyphenylacetic acid in 150 mL of anhydrous methanol.

  • Catalysis: Add 1.0 mL of concentrated sulfuric acid dropwise.

    • Expert Note: Alternatively, add 5 mL of acetyl chloride dropwise to the methanol before adding the acid substrate to generate anhydrous HCl in situ, which is gentler and simplifies workup.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (65 °C) for 6–8 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 7:3). The starting acid will remain at the baseline or have a distinct

    
     from the less polar ester.
    
  • Concentration: Cool the mixture to room temperature. Remove excess methanol under reduced pressure (rotary evaporator) to obtain a viscous residue.

  • Neutralization (Critical): Dissolve the residue in 100 mL of Diethyl Ether. Wash carefully with saturated Sodium Bicarbonate solution (

    
    ) to remove unreacted acid and catalyst.
    
    • Why? Failure to neutralize the acid catalyst before final isolation can catalyze the reversion to the lactone or hydrolysis upon storage.

  • Drying & Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under vacuum.
    
  • Purification: The crude oil can be crystallized from Ether/Petroleum Ether at low temperature or distilled (if high vacuum is available).

Workflow Diagram (DOT)

ProtocolFlow Start Start: Dissolve Acid in MeOH Catalyst Add H2SO4 or AcCl (In-situ HCl generation) Start->Catalyst Reflux Reflux 6-8 hrs (Monitor TLC) Catalyst->Reflux Workup Evaporate MeOH Dissolve in Ether Reflux->Workup Wash Wash w/ NaHCO3 (Remove Acid/Catalyst) Workup->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Final Product: this compound Dry->Final

Figure 2: Operational workflow for the synthesis, emphasizing the critical neutralization step.

Analytical Validation

To confirm the identity of the synthesized product, compare spectral data against the following standard values.

  • 
     NMR (300 MHz, 
    
    
    
    ):
    • 
       7.20–6.80 (m, 4H, Aromatic)
      
    • 
       3.70 (s, 3H, 
      
      
      
      )
    • 
       3.65 (s, 2H, 
      
      
      
      )
    • 
       ~7.50 (s, 1H, 
      
      
      
      , exchangeable with
      
      
      )
  • IR Spectroscopy:

    • Broad band at 3300–3400

      
       (Phenolic O-H stretch).
      
    • Strong band at 1715–1730

      
       (Ester C=O stretch).
      
    • Differentiation: The lactone (3-isochromanone) would show a carbonyl shift to ~1750–1760

      
       due to ring strain/ester type.
      

Applications in Drug & Agrochemical Development

Agrochemicals: Strobilurin Fungicides

This compound acts as the nucleophilic scaffold for the synthesis of Kresoxim-methyl and related strobilurins. The free phenolic hydroxyl group is alkylated with benzyl halides (e.g., 2-methylbenzyl chloride) to link the pharmacophores.

Pharmaceuticals: Coumarin Precursors

In drug discovery, this molecule serves as a "masked" coumarin. Under physiological conditions or specific enzymatic cleavage, the ester can cyclize to form 2-coumaranone derivatives, which are pharmacophores in anticoagulants and vascular disrupting agents.

References

  • PubChem. (2025).[2] this compound - Compound Summary. National Library of Medicine. [Link]

  • PrepChem. (n.d.). Synthesis of methyl (2-hydroxyphenyl)acetate. [Link]

  • World Health Organization (WHO). (1998). Kresoxim-methyl: Pesticide Residues in Food. [Link]

  • ChemSRC. (2025). Methyl (2-hydroxyphenyl)acetate Properties and Spectral Data. [Link]

Sources

"Methyl 2-(2-hydroxyphenyl)acetate" physical properties (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Methyl 2-(2-hydroxyphenyl)acetate Physicochemical Profiling, Synthetic Utility, and Stability Protocols

Executive Summary

This compound (CAS: 22446-37-3) is a bifunctional aromatic ester serving as a critical scaffold in the synthesis of benzofuran-based pharmaceuticals and strobilurin class agrochemicals (e.g., Kresoxim-methyl). Characterized by the presence of a phenolic hydroxyl group ortho to an acetic ester moiety, the compound exhibits unique reactivity patterns—most notably a propensity for intramolecular cyclization (lactonization) to form benzofuran-2(3H)-one.

This guide provides an in-depth technical profile of the compound, addressing the discrepancy in reported physical properties, outlining robust synthetic protocols, and detailing the mechanistic pathways relevant to drug development.

Physicochemical Characterization

The physical properties of this compound are heavily influenced by intramolecular hydrogen bonding between the phenolic proton and the ester carbonyl. This interaction stabilizes the molecule but also lowers its boiling point relative to isomers lacking this internal bond.

Table 1: Core Physical Properties
PropertyValueConditions / Notes
CAS Number 22446-37-3Verified
Molecular Formula C₉H₁₀O₃MW: 166.17 g/mol
Physical State Solid (Crystalline Powder)May appear as oil if impure/wet
Melting Point 70 – 72 °C Primary verified value [1][2].[1][2] Note: Some databases erroneously cite 122°C, likely referring to the parent acid.
Boiling Point 115 – 120 °C @ 0.3 Torr (Reduced Pressure)
Boiling Point (Pred.) ~262 °C@ 760 mmHg (Atmospheric)
Density 1.18 ± 0.1 g/cm³Predicted
Solubility SolubleMethanol, Chloroform, Ethyl Acetate, DCM
pKa (Phenol) ~9.55Predicted
Spectroscopic Signature (¹H NMR)

Solvent: CDCl₃, 400 MHz

  • δ 7.20 – 6.80 (m, 4H): Aromatic protons (ABCD system typical of ortho-substitution).

  • δ 3.74 (s, 2H): Benzylic methylene (-CH₂-).

  • δ 3.69 (s, 3H): Methyl ester (-OCH₃).

  • δ ~7.50 (s, 1H): Phenolic -OH (Exchangeable, shift varies with concentration).

Synthetic Pathways & Critical Reactivity

The synthesis of this compound is typically achieved via Fischer esterification. However, the ortho-hydroxyl group introduces a competing pathway: Lactonization .

Mechanism 1: Esterification vs. Lactonization

Under acidic conditions, the parent acid (2-hydroxyphenylacetic acid) can either react with methanol to form the target ester OR cyclize to form 2-coumaranone (benzofuran-2(3H)-one). Control of reaction conditions (excess methanol, removal of water) is essential to favor the ester.

SynthesisPathways Acid 2-Hydroxyphenylacetic Acid (Precursor) Ester This compound (Target Product) Acid->Ester MeOH, HCl (gas) Reflux Lactone Benzofuran-2(3H)-one (Side Product / Derivative) Acid->Lactone Acid Cat. - H2O (Heat) Ester->Lactone Spontaneous Cyclization (Basic/Acidic conditions)

Figure 1: Competing synthetic pathways. The target ester is kinetically favored in excess methanol, while the lactone is thermodynamically stable.

Experimental Protocols

Protocol A: Synthesis via Acid-Catalyzed Esterification

Objective: Selective formation of the methyl ester while minimizing lactonization.

Reagents:

  • 2-Hydroxyphenylacetic acid (50.0 g, 0.33 mol)

  • Methanol (Anhydrous, 300 mL)

  • Acetyl Chloride (25 mL) or HCl gas

Procedure:

  • Catalyst Generation: In a fume hood, cool 300 mL of anhydrous methanol to 0°C in an ice bath. Dropwise add 25 mL of acetyl chloride. Note: This generates anhydrous HCl in situ.

  • Addition: Add 2-hydroxyphenylacetic acid (50 g) to the solution. The solid should dissolve to form a clear solution.

  • Reaction: Stir the mixture at room temperature (20-25°C) for 3–5 hours.

    • Critical Control Point: Do not reflux excessively. High heat promotes the thermodynamic cyclization to the lactone. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Concentrate the mixture under reduced pressure (Rotavap) at <40°C to remove methanol.

  • Neutralization: Dissolve the oily residue in Diethyl Ether or Dichloromethane (250 mL). Wash carefully with saturated NaHCO₃ solution until effervescence ceases.

    • Why? Removes unreacted acid and neutralizes HCl, preventing acid-catalyzed cyclization during drying.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate.

  • Crystallization: If the product is an oil, induce crystallization by adding cold Hexane or Petroleum Ether and scratching the flask. Recrystallize from Ether/Hexane if necessary.

Yield Expectation: 90–95% Target MP: 70–72°C [3].[2]

Applications in Drug & Agrochemical Development

Benzofuran Scaffold Construction

The compound is a primary intermediate for constructing 3-substituted benzofuran-2(3H)-ones. By reacting the active methylene (C2 position) with electrophiles (aldehydes, alkyl halides) followed by cyclization, researchers can access diverse pharmacophores.

Strobilurin Fungicide Analogs

In agrochemistry, this ester mimics the pharmacophore of Kresoxim-methyl. The ortho-position allows for the installation of the toxophore (methoxyiminoacetate group) required for inhibiting mitochondrial respiration in fungi (Complex III inhibition).

Applications cluster_Pharma Pharmaceuticals cluster_Agro Agrochemicals Ester This compound Benzofuran 3-Substituted Benzofuranones (Anti-proliferative Agents) Ester->Benzofuran Base + R-CHO Antioxidants Phenolic Antioxidants (Neuroprotection) Ester->Antioxidants Derivatization Strobilurin Strobilurin Fungicides (e.g., Kresoxim-methyl analogs) Ester->Strobilurin O-Alkylation + Oximation

Figure 2: Downstream applications in medicinal and agricultural chemistry.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.

Handling Precautions:

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The phenolic group is susceptible to oxidation (turning the white solid pink/brown over time).

  • Incompatibility: Strong oxidizing agents and strong bases (induces hydrolysis or cyclization).

References

  • ChemicalBook. (2025).[1][4] (2-Hydroxy-phenyl)-acetic acid methyl ester Properties and Safety. Retrieved from .

  • PrepChem. (n.d.). Synthesis of methyl 2-hydroxyphenylacetate. Retrieved from .

  • National Institutes of Health (NIH). (2018). Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity. PMC. Retrieved from .

  • PubChem. (2025). Methyl (2-hydroxyphenyl)acetate | C9H10O3.[1][2][4][5][6] CID 89719. Retrieved from .

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An In-depth Technical Guide to the Solubility of Methyl 2-(2-hydroxyphenyl)acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Significance of Solubility for Methyl 2-(2-hydroxyphenyl)acetate

This compound, a phenolic ester, is a compound of interest in various chemical and pharmaceutical research domains. Its utility as a synthetic intermediate necessitates a thorough understanding of its fundamental physicochemical properties, among which solubility stands paramount. The solubility of a compound dictates its behavior in various media, influencing reaction kinetics, purification strategies, and, crucially for drug development, its formulation potential and bioavailability. This guide provides a comprehensive overview of the known properties of this compound and presents a detailed, field-proven protocol for determining its solubility in a range of common laboratory solvents. This document is intended to be a practical resource for researchers, enabling robust experimental design and fostering a deeper understanding of this compound's behavior in solution.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is essential before undertaking any experimental work. This compound is a white crystalline powder.[1] The key physicochemical parameters are summarized in the table below, compiled from various authoritative sources.

PropertyValueSource(s)
Molecular FormulaC₉H₁₀O₃[2]
Molecular Weight166.17 g/mol [2]
Melting Point122-124 °C[3]
Boiling Point261.9 ± 15.0 °C at 760 mmHg[4]
LogP (octanol-water partition coefficient)1.2[2]
pKa (predicted)9.55 ± 0.30[3]
AppearanceWhite crystalline powder[1]
Qualitative SolubilityModerate solubility in organic solvents; Insoluble in water; Slightly soluble in Chloroform and Methanol.[1][3]

The presence of both a phenolic hydroxyl group and a methyl ester group gives this compound a distinct polarity profile, suggesting its solubility will be highly dependent on the nature of the solvent.[3] The hydroxyl group can act as a hydrogen bond donor, while the ester and hydroxyl oxygens can act as hydrogen bond acceptors.

Theoretical Framework: The Principles of Solubility

The adage "like dissolves like" is a fundamental principle in chemistry that governs solubility.[5] This principle states that substances with similar polarities are more likely to be soluble in one another. Solvents can be broadly categorized based on their polarity into three main classes:

  • Polar Protic Solvents: These solvents possess a hydrogen atom attached to an electronegative atom, such as oxygen or nitrogen, and can thus act as hydrogen bond donors.[6][7] Examples include water, methanol, and ethanol.

  • Polar Aprotic Solvents: These solvents have a significant dipole moment but lack an O-H or N-H bond, meaning they cannot act as hydrogen bond donors.[6][7] Examples include acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

  • Nonpolar Solvents: These solvents have a low dielectric constant and do not have a significant dipole moment.[8] Examples include hexane, toluene, and diethyl ether.

Understanding these solvent classifications is critical for predicting and interpreting the solubility of this compound. Its molecular structure suggests it will exhibit greater solubility in polar solvents, particularly those with which it can engage in hydrogen bonding.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

Given the limited quantitative solubility data available for this compound, this section provides a detailed, step-by-step protocol for determining its thermodynamic (equilibrium) solubility using the widely accepted shake-flask method.[9][10] This method is considered the gold standard for obtaining accurate solubility data.[9]

Experimental Rationale

The shake-flask method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium.[9] By ensuring that undissolved solid remains, we can be confident that the resulting solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically, typically by High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[11]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key stages of the thermodynamic solubility determination protocol.

G Thermodynamic Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess Methyl 2-(2-hydroxyphenyl)acetate B Add known volume of selected solvent A->B to each vial C Seal vials and place in shaking incubator B->C D Incubate at constant temperature (e.g., 25°C) for 24-48 hours C->D ensures equilibrium E Centrifuge to pellet undissolved solid D->E post-incubation F Carefully collect supernatant E->F G Prepare serial dilutions of the supernatant F->G H Analyze by validated HPLC or UV-Vis method G->H I Quantify concentration against a standard curve H->I J Final Solubility Data I->J Calculate solubility (e.g., in mg/mL or mM)

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology
  • Preparation of Materials:

    • Ensure the this compound is of high purity (≥98%).

    • Use analytical grade or higher purity solvents.

    • Prepare a series of clean, dry glass vials with screw caps.

  • Sample Preparation:

    • Add an excess amount of this compound to each vial. A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

    • Accurately pipette a known volume (e.g., 2 mL) of the desired solvent into each vial. A suggested list of solvents for a comprehensive profile includes:

      • Polar Protic: Water, Methanol, Ethanol

      • Polar Aprotic: Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)

      • Nonpolar: Toluene, Hexane, Dichloromethane

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure complete equilibration.[11]

  • Phase Separation:

    • After the incubation period, visually confirm the presence of undissolved solid in each vial.

    • To separate the saturated solution from the excess solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15 minutes. Alternatively, filter the solution using a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the solvent.

  • Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Prepare a series of dilutions of the supernatant with the appropriate solvent.

    • Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection or UV-Vis spectroscopy.

    • Prepare a standard curve using known concentrations of this compound in the same solvent.

    • Calculate the concentration of the saturated solution from the standard curve, taking into account the dilution factors.

Data Presentation and Interpretation

The experimentally determined solubility values should be tabulated for clear comparison across the different solvent classes. Below is a template for presenting the results.

Solvent ClassSolventDielectric ConstantSolubility at 25°C (mg/mL)Solubility at 25°C (mM)
Polar Protic Water80.1
Methanol32.7
Ethanol24.5
Polar Aprotic Acetone20.7
Acetonitrile37.5
Dimethyl Sulfoxide46.7
Nonpolar Toluene2.4
Hexane1.9
Dichloromethane9.1

The results from this systematic study will provide a comprehensive solubility profile for this compound. This data is invaluable for:

  • Synthetic Chemists: Selecting appropriate solvents for reactions and crystallizations.

  • Analytical Chemists: Developing robust analytical methods.

  • Formulation Scientists: Identifying suitable excipients and solvent systems for drug delivery.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. While quantitative data in the literature is scarce, the provided experimental protocol offers a robust and reliable method for its determination. By understanding the principles of solubility and applying the systematic approach outlined herein, researchers and drug development professionals can generate the critical data needed to effectively utilize this compound in their work. The presented workflow and data table templates are designed to be practical tools to guide and document these essential experimental investigations.

References

  • Understanding the Chemical Properties of this compound. (2026, January 25). Retrieved January 30, 2026, from [Link]

  • Drawing graphs with dot - Graphviz. (2015, January 5). Retrieved January 30, 2026, from [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012, April 27). Retrieved January 30, 2026, from [Link]

  • DOT Language - Graphviz. (2024, September 28). Retrieved January 30, 2026, from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved January 30, 2026, from [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts - Daniele Teti. (2025, November 14). Retrieved January 30, 2026, from [Link]

  • Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023, January 22). Retrieved January 30, 2026, from [Link]

  • Dot Language (graph based diagrams) | by Dinis Cruz - Medium. (2018, October 7). Retrieved January 30, 2026, from [Link]

  • Graphviz Examples and Tutorial - Sketchviz. (n.d.). Retrieved January 30, 2026, from [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024, February 15). Retrieved January 30, 2026, from [Link]

  • CLASSIFICATION OF SOLVENTS. (n.d.). Retrieved January 30, 2026, from [Link]

  • Solvent: Polar, Nonpolar, Protic, Aprotic And Organic Solvents - Tutoring Blog. (2024, November 26). Retrieved January 30, 2026, from [Link]

  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1 - ResearchGate. (2024, December 9). Retrieved January 30, 2026, from [Link]

  • Graphviz tutorial - YouTube. (2021, January 13). Retrieved January 30, 2026, from [Link]

  • Drawing Flowcharts of Lab Protocols Helps Students Prepare for Biology Labs - ResearchGate. (2020, February 6). Retrieved January 30, 2026, from [Link]

  • Polar Protic Vs Polar Aprotic Vs Nonpolar: About Solvents in Organic Chemistry - Scribd. (n.d.). Retrieved January 30, 2026, from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved January 30, 2026, from [Link]

  • Methyl (2-hydroxyphenyl)acetate | C9H10O3 | CID 89719 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

An In-depth Technical Guide to the Natural Occurrence of Methyl 2-(2-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction: Unveiling a Fungal Metabolite of Interest

Methyl 2-(2-hydroxyphenyl)acetate, a phenolic ester with the chemical formula C₉H₁₀O₃, is a naturally occurring compound that has been identified as a secondary metabolite in several species of fungi.[1] While its biological role and potential applications are still under investigation, its structural similarity to other bioactive phenolic compounds suggests it may possess interesting pharmacological properties. This guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound, its biosynthetic origins, and methodologies for its isolation and characterization. As a key intermediate in the synthesis of the broad-spectrum fungicide azoxystrobin, understanding its natural production is of significant interest.[2][3]

This document is intended for researchers, scientists, and drug development professionals, offering a technical and practical framework for the study of this fungal metabolite. We will delve into its known natural sources, explore its likely biosynthetic pathway, and provide a detailed, adaptable protocol for its extraction and purification from fungal cultures.

Part 1: Natural Sources and Ecological Significance

The primary documented natural sources of this compound are fungi belonging to the genera Aspergillus and Penicillium. Specifically, its presence has been reported in Aspergillus phoenicis, Aspergillus niger, and Penicillium digitatum.[1] These fungi are ubiquitous in various environments and are well-known producers of a diverse array of secondary metabolites.

While the precise ecological role of this compound in these fungi is not yet fully elucidated, secondary metabolites in fungi often serve as defense mechanisms, signaling molecules, or agents for nutrient acquisition. Given the known antimicrobial properties of many phenolic compounds, it is plausible that this ester may contribute to the competitive survival of the producing fungi in their natural habitats.

Part 2: Biosynthesis of this compound

The biosynthesis of this compound in fungi is believed to proceed through the modification of the amino acid phenylalanine. The proposed pathway involves two key enzymatic steps: hydroxylation and methylation.

  • Formation of 2-Hydroxyphenylacetic Acid: The likely precursor to this compound is 2-hydroxyphenylacetic acid. In fungi such as Aspergillus fumigatus, the conversion of phenylacetic acid to orthohydroxyphenylacetic acid has been observed.[4] This hydroxylation is catalyzed by a class of enzymes known as monooxygenases, specifically a phenylacetate 2-hydroxylase. This enzyme utilizes molecular oxygen and a reducing agent, typically NADPH, to introduce a hydroxyl group onto the aromatic ring of phenylacetic acid.

  • Esterification to this compound: Following the formation of 2-hydroxyphenylacetic acid, the carboxyl group is esterified with a methyl group to yield the final product. This reaction is catalyzed by a methyltransferase enzyme, which utilizes S-adenosylmethionine (SAM) as the methyl donor.[5][6]

The following diagram illustrates the proposed biosynthetic pathway:

Biosynthesis Phenylalanine Phenylalanine Phenylacetic_Acid Phenylacetic Acid Phenylalanine->Phenylacetic_Acid Various enzymatic steps Hydroxyphenylacetic_Acid 2-Hydroxyphenylacetic Acid Phenylacetic_Acid->Hydroxyphenylacetic_Acid Phenylacetate 2-Hydroxylase (O2, NADPH) Methyl_Ester This compound Hydroxyphenylacetic_Acid->Methyl_Ester Methyltransferase (SAM)

Caption: Proposed biosynthetic pathway of this compound.

Part 3: Isolation and Characterization from Fungal Cultures

The isolation and purification of this compound from fungal cultures require a systematic approach involving fermentation, extraction, and chromatographic separation. The following is a detailed, adaptable protocol for this process.

Fungal Fermentation

Objective: To cultivate a fungal strain known to produce this compound under conditions that favor secondary metabolite production.

Materials:

  • A pure culture of Aspergillus niger or Penicillium digitatum.

  • Potato Dextrose Agar (PDA) for inoculum preparation.

  • Liquid fermentation medium (e.g., Potato Dextrose Broth or a custom medium).

  • Sterile flasks and incubator shaker.

Protocol:

  • Inoculate a PDA plate with the fungal strain and incubate at 25-28°C for 5-7 days until sporulation is observed.

  • Prepare a spore suspension by adding sterile water with a surfactant (e.g., 0.05% Tween 80) to the mature culture and gently scraping the surface.

  • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁶ spores/mL).

  • Inoculate the liquid fermentation medium with the spore suspension.

  • Incubate the culture in a shaker incubator at 25-28°C and 150-200 rpm for a period determined by a time-course study to maximize the production of the target compound (typically 7-14 days).

Extraction of Crude Metabolites

Objective: To extract the secondary metabolites, including this compound, from the fungal culture broth.

Materials:

  • Fungal culture broth.

  • Ethyl acetate (or another suitable organic solvent).

  • Separatory funnel.

  • Anhydrous sodium sulfate.

  • Rotary evaporator.

Protocol:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Transfer the culture filtrate to a separatory funnel.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the filtrate. Shake vigorously and allow the layers to separate.

  • Collect the upper organic layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the dried extract to near dryness using a rotary evaporator to obtain the crude extract.

Purification by Column Chromatography

Objective: To separate this compound from other compounds in the crude extract.

Materials:

  • Silica gel for column chromatography.

  • Glass chromatography column.

  • A solvent system of increasing polarity (e.g., a gradient of hexane and ethyl acetate).

  • Thin-layer chromatography (TLC) plates and a developing chamber.

  • UV lamp for visualization.

Protocol:

  • Prepare a silica gel slurry in the initial, non-polar mobile phase and pack the chromatography column.

  • Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

  • Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).

  • Collect fractions of the eluate.

  • Monitor the separation by spotting fractions onto a TLC plate, developing it in an appropriate solvent system, and visualizing the spots under a UV lamp.

  • Combine the fractions containing the compound of interest, identified by its Rf value compared to a standard if available.

  • Evaporate the solvent from the combined fractions to obtain the purified compound.

Characterization and Quantification

Objective: To confirm the identity and purity of the isolated compound and to quantify its concentration in the original culture.

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) can be used for both purification and quantification.[7] Detection is typically performed using a UV detector.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the isolated compound.

The following diagram outlines the experimental workflow for isolation and characterization:

Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification & Characterization Fungal_Culture Fungal Culture (e.g., Aspergillus niger) Inoculation Inoculation Fungal_Culture->Inoculation Incubation Incubation (Liquid Broth) Inoculation->Incubation Filtration Filtration of Mycelia Incubation->Filtration LLE Liquid-Liquid Extraction (Ethyl Acetate) Filtration->LLE Concentration Concentration (Rotary Evaporation) LLE->Concentration Column_Chromatography Column Chromatography (Silica Gel) Concentration->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Purified_Compound Purified Methyl 2-(2-hydroxyphenyl)acetate Fraction_Collection->Purified_Compound Analysis Structural Analysis (HPLC, MS, NMR) Purified_Compound->Analysis

Caption: Experimental workflow for the isolation and characterization of this compound.

Part 4: Biological Activity and Potential Applications

While specific biological activity data for this compound is limited in the public domain, the bioactivity of related phenolic compounds and esters provides a basis for inferring its potential.

  • Antimicrobial Activity: Phenolic compounds are well-known for their antimicrobial properties.[8] Simple phenolic esters have also demonstrated antifungal activity.[8] It is plausible that this compound exhibits some degree of antibacterial or antifungal activity, which could be a subject of future research.

  • Cytotoxic Activity: Some hydroxyphenylacetic acid derivatives have been investigated for their cytotoxic effects against cancer cell lines.[9] The evaluation of this compound for its potential anticancer properties could be a promising avenue for drug discovery. For instance, some studies have reported the IC50 values of related ester compounds against various cancer cell lines, providing a benchmark for future investigations.[10][11]

Quantitative Data Summary

Due to the limited publicly available data, a comprehensive table of yields and concentrations of this compound in different fungal species cannot be provided at this time. However, the following table presents a template for researchers to populate as data becomes available.

Fungal SpeciesFermentation Time (days)Yield of Crude Extract (g/L)Concentration of this compound (mg/L)Reference
Aspergillus nigerData not availableData not availableData not available
Penicillium digitatumData not availableData not availableData not available
Aspergillus phoenicisData not availableData not availableData not available

Conclusion

This compound is a naturally occurring fungal metabolite with a biosynthetic pathway rooted in phenylalanine metabolism. While its full biological significance remains to be explored, its presence in common fungal genera and its chemical structure suggest potential for interesting bioactivities. This guide has provided a framework for its study, from cultivation of the producing organisms to its isolation and characterization. The detailed protocols and methodologies presented herein are designed to be a valuable resource for researchers embarking on the investigation of this and other novel natural products. Further research into the quantitative production, specific biological activities, and the enzymes involved in the biosynthesis of this compound will undoubtedly contribute to a deeper understanding of fungal secondary metabolism and may lead to the discovery of new applications in medicine and agriculture.

References

  • Google Patents. (n.d.). CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.
  • SIELC Technologies. (n.d.). Separation of Methyl (2-hydroxyphenyl)acetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89719, Methyl (2-hydroxyphenyl)acetate. Retrieved from [Link]

  • Davis, N. D., Sansing, G. A., Ellenburg, T. V., & Diener, U. L. (1972). Medium-scale production and purification of ochratoxin A, a metabolite of Aspergillus ochraceus. Applied microbiology, 23(2), 433–435.
  • Linden, J., Samara, M., Decker, S., Johnson, E., Boyer, M., Pecs, M., Adney, W., & Himmel, M. (1994). Purification and characterization of an acetyl esterase from Aspergillus niger. Applied Biochemistry and Biotechnology, 45-46, 383–393.
  • MDPI. (2018). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Retrieved from [Link]

  • Patil, R. H., et al. (2012). Antimicrobial activity of α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl) polymethylene from caesalpinia bonducella (L.) Flem. Pharmacognosy Journal, 4(32), 51-55.
  • Sugumaran, M., & Raman, V. (1984). Microsomal hydroxylation of phenylacetic acid by Aspergillus niger. FEMS Microbiology Letters, 21(3), 333-337.
  • Huang, Y., et al. (2022). Developing Penicillium digitatum Management Strategies on Post-Harvest Citrus Fruits with Metabolic Components and Colonization of Bacillus subtilis L1-21. Journal of Fungi, 8(1), 79.
  • ChemSynthesis. (n.d.). methyl (2-hydroxyphenyl)acetate. Retrieved from [Link]

  • Yoshizako, F., et al. (1977). The metabolism of phenylacetic acid by Aspergillus fumigatus ATCC 28282: identification of 2,6-dihydroxyphenylacetic acid. Canadian Journal of Microbiology, 23(8), 1140-1142.
  • Pal, K., et al. (2018). Biosynthesis of Alkylcitric Acids in Aspergillus niger Involves Both Co-localized and Unlinked Genes. Frontiers in Microbiology, 9, 2697.
  • Li, Q., et al. (2016). Inhibition of Penicillium digitatum and Citrus Green Mold by Volatile Compounds Produced by Enterobacter cloacae. Journal of Agricultural and Food Chemistry, 64(12), 2515-2522.
  • Wikipedia. (n.d.). Methyltransferase. Retrieved from [Link]

  • Noreen, H., et al. (2016). Mutagenesis and Genotypic Characterization of Aspergillus niger FCBP-02 for Improvement in Cellulolytic Potential. International Journal of Agriculture and Biology, 18(1).
  • Brown, A. E., & Swinburne, T. R. (1971). Green mould of oranges caused by Penicillium digitatum Sacc.; effect of additives on spore germination and infection. Transactions of the British Mycological Society, 57(1), 121-125.
  • MDPI. (2018). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Retrieved from [Link]

  • Quideau, S., Deffieux, D., Douat-Casassus, C., & Pouységu, L. (2011). Plant polyphenols: chemical properties, biological activities, and synthesis.
  • Schubert, H. L., Blumenthal, R. M., & Cheng, X. (2003). Many paths to methyltransfer: a chronicle of convergence. Trends in biochemical sciences, 28(6), 329-335.
  • Wang, J., et al. (2014). Polygalacturonase gene pgxB in Aspergillus niger is a virulence factor in apple fruit. BMC Microbiology, 14(1), 1-9.
  • El-Kady, I. A., El-Maraghy, S. S., & Zohri, A. A. (2013). Morphological and Molecular Identification of Penicillium digitatum Causing Green Mould of Citrus Fruits in Egypt. International Journal of Advanced Research, 1(8), 24-33.
  • Yuliani, F. S., et al. (2019). In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. Pharmacognosy Journal, 11(2).
  • Wang, Y., et al. (2022). Mechanisms of methyl 2-methylbutyrate suppression on Aspergillus flavus growth and aflatoxin B1 biosynthesis. Food Chemistry, 373, 131469.
  • BPS Bioscience. (n.d.). Methyltransferase. Retrieved from [Link]

  • Al-Oqail, M. M., et al. (2019). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. BMC cancer, 19(1), 1-13.

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The Spectroscopic Signature of Methyl 2-(2-hydroxyphenyl)acetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the spectral data for Methyl 2-(2-hydroxyphenyl)acetate (CAS No. 22446-37-3), a key intermediate in various synthetic pathways. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the correlation between the molecular structure and its spectroscopic output, this guide serves as a practical reference for the characterization and quality control of this compound.

Introduction: The Importance of Spectroscopic Characterization

This compound is a valuable building block in organic synthesis, notably in the preparation of pharmaceuticals and other fine chemicals. Its molecular structure, featuring a phenolic hydroxyl group and a methyl ester, imparts specific reactivity and physical properties. Accurate and unambiguous characterization of this molecule is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final product. Spectroscopic techniques such as NMR, IR, and MS provide a powerful and non-destructive means to confirm the identity, purity, and structure of this compound. This guide will delve into the theoretical underpinnings and practical interpretation of the spectral data obtained for this compound, offering field-proven insights into experimental choices and data analysis.

Molecular Structure and Spectroscopic Overview

The structural features of this compound are directly correlated with its spectral data. The presence of an aromatic ring, a hydroxyl group, an ester functional group, and aliphatic protons gives rise to a unique and identifiable spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methylene protons, the methyl protons of the ester, and the phenolic hydroxyl proton.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

¹H NMR Spectral Data Summary

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40s1H-OH
7.25 - 7.15m1HAr-H
7.10 - 7.05m1HAr-H
6.95 - 6.80m2HAr-H
3.75s3H-OCH₃
3.70s2H-CH₂-

Note: The chemical shift of the hydroxyl proton (-OH) can be variable and may appear as a broad singlet. Its position is also dependent on concentration and solvent.

Interpretation and Insights:

  • The aromatic region (6.80-7.25 ppm) displays a complex multiplet pattern due to the ortho-disubstituted benzene ring. The integration of this region corresponds to four protons.

  • The sharp singlet at approximately 3.75 ppm, integrating to three protons, is characteristic of the methyl ester group (-OCH₃). Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.

  • The singlet at around 3.70 ppm, integrating to two protons, is assigned to the methylene bridge (-CH₂-).

  • The singlet at ~7.40 ppm is attributed to the phenolic hydroxyl proton. This peak's broadness and variable chemical shift are due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

  • Acquisition Mode: The spectrum is usually acquired in a proton-decoupled mode to simplify the spectrum to single lines for each carbon.

  • Instrument Parameters: A wider spectral width is used compared to ¹H NMR. A longer relaxation delay may be necessary for quaternary carbons to be observed effectively.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

¹³C NMR Spectral Data Summary

Chemical Shift (δ, ppm)Assignment
~172.5C=O (ester)
~155.0C-OH (aromatic)
~130.5Ar-C
~128.5Ar-C
~122.0Ar-C
~121.0Ar-C (quaternary)
~116.0Ar-C
~52.0-OCH₃
~36.0-CH₂-

Interpretation and Insights:

  • The downfield signal at ~172.5 ppm is characteristic of the carbonyl carbon of the ester group.

  • The signal at ~155.0 ppm corresponds to the aromatic carbon attached to the hydroxyl group, which is significantly deshielded by the oxygen atom.

  • The signals in the range of 116.0-130.5 ppm are attributed to the carbons of the benzene ring. The specific assignments can be confirmed using more advanced 2D NMR techniques like HSQC and HMBC.

  • The signal around 52.0 ppm is assigned to the methyl carbon of the ester.

  • The upfield signal at approximately 36.0 ppm corresponds to the methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly employed. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is first collected and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectral Data Summary

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3420 (broad)O-H stretchPhenolic -OH
~3050-3000C-H stretchAromatic C-H
~2950-2850C-H stretchAliphatic C-H
1715 (strong)C=O stretchEster C=O
~1600, ~1490C=C stretchAromatic C=C
~1250C-O stretchEster C-O
~750C-H bendortho-disubstituted aromatic

Interpretation and Insights:

  • The broad absorption band centered around 3420 cm⁻¹ is a clear indication of the presence of a hydroxyl group involved in hydrogen bonding.[1]

  • The very strong and sharp peak at 1715 cm⁻¹ is characteristic of the carbonyl stretching vibration of the ester functional group.[1]

  • The absorptions in the 3000-3100 cm⁻¹ region are typical for C-H stretching vibrations of the aromatic ring, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the methylene and methyl groups.

  • The peaks around 1600 and 1490 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic ring.

  • The strong band around 1250 cm⁻¹ is attributed to the C-O stretching of the ester group.

  • The out-of-plane C-H bending vibration around 750 cm⁻¹ is characteristic of ortho-disubstitution on a benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, the molecular ion (M⁺•).

  • Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative abundance versus m/z.

Mass Spectral Data Summary

m/zRelative IntensityProposed Fragment
166Moderate[M]⁺• (Molecular Ion)
107High[M - COOCH₃]⁺
77Moderate[C₆H₅]⁺

Interpretation and Insights:

  • The peak at m/z 166 corresponds to the molecular weight of this compound (C₉H₁₀O₃), confirming its molecular formula.

  • The base peak (most intense peak) is often observed at m/z 107. This fragment is formed by the loss of the carbomethoxy group (•COOCH₃, 59 Da) from the molecular ion, resulting in the stable hydroxytropylium ion or a related resonance-stabilized structure.

  • The peak at m/z 77 is characteristic of a phenyl cation ([C₆H₅]⁺), formed through further fragmentation.

G M [C₉H₁₀O₃]⁺• m/z = 166 Neutral1 - •COOCH₃ F1 [C₇H₇O]⁺ m/z = 107 Neutral2 - CO F2 [C₆H₅]⁺ m/z = 77 Neutral1->F1 Neutral2->F2

Sources

"Methyl 2-(2-hydroxyphenyl)acetate" as a member of phenols

Author: BenchChem Technical Support Team. Date: February 2026

Synthetic Utility, Phenolic Character, and the "Ortho-Effect" in Heterocyclic Chemistry

Executive Summary

Methyl 2-(2-hydroxyphenyl)acetate (CAS 22446-37-3) represents a critical junction in aromatic chemistry, bridging simple phenols and complex oxygenated heterocycles.[1] While formally a phenolic ester, its reactivity is dominated by the ortho-relationship between the hydroxyl group and the acetate side chain.[2] This proximity facilitates intramolecular cyclization, making the compound a primary precursor for benzofuran-2(3H)-ones (2-coumaranones) and a vital intermediate in the industrial synthesis of strobilurin fungicides, most notably Azoxystrobin .

This guide details the physicochemical profile, synthesis protocols, and mechanistic reactivity of this molecule, specifically addressing the challenges posed by its propensity for lactonization.

Physicochemical Profile & The "Ortho-Effect"[3]

The defining feature of this compound is the intramolecular hydrogen bond (IMHB) formed between the phenolic proton and the carbonyl oxygen of the ester. This interaction stabilizes the molecule in a specific conformation, influencing its solubility and pKa compared to its meta and para isomers.

Table 1: Core Chemical Specifications
PropertyDataNotes
IUPAC Name This compound
CAS Registry 22446-37-3
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Melting Point 70–72 °CDistinct from parent acid (147 °C) [1].[1][3]
Solubility Soluble in MeOH, Benzene, ToluenePoor water solubility due to IMHB masking polarity.
pKa (Phenol) ~9.95Slightly elevated due to H-bond stabilization.
Key Reactivity Electrophilic Aromatic Substitution, Transesterification, LactonizationProne to cyclization under acidic/thermal stress.

Synthetic Strategies

High-purity synthesis of this compound requires mitigating the formation of the thermodynamic sink product: benzofuran-2(3H)-one.

Protocol A: Acid-Catalyzed Fischer Esterification (Standard)

This method utilizes a high dilution or continuous water removal strategy to favor the open-chain ester over the cyclic lactone.

  • Reagents: 2-Hydroxyphenylacetic acid (1 eq), Methanol (excess), H₂SO₄ (cat.).

  • Critical Control Point: Temperature control is vital. Excessive heat promotes lactonization.

Step-by-Step Methodology:

  • Dissolution: Dissolve 15 g (0.1 mol) of 2-hydroxyphenylacetic acid in 500 mL of anhydrous methanol.

  • Catalysis: Add 2 mL of concentrated sulfuric acid dropwise.

  • Equilibrium Shift: Heat to mild reflux for 72 hours. Note: Use a Soxhlet extractor charged with 3A molecular sieves to continuously remove water, driving the equilibrium toward the ester.

  • Workup: Evaporate methanol to an oil. Dissolve in toluene (100 mL).

  • Purification: Wash with water (3 x 100 mL) to remove acid catalyst. Dry over MgSO₄.[4]

  • Isolation: Evaporate toluene to yield the product as a white solid or pale oil (Yield ~80-92%) [1].

Protocol B: Ring Opening of Benzofuran-2(3H)-one

Industrially, it is often more efficient to synthesize the lactone first (via acid-catalyzed cyclization of the parent acid) and then ring-open with methanol.

  • Mechanism: Nucleophilic attack of methoxide/methanol at the lactone carbonyl.

  • Advantage: Avoids water removal issues associated with direct esterification.

Visualization: Synthesis Workflow

The following diagram illustrates the critical decision pathways in synthesis and purification.

SynthesisWorkflow Start Start: 2-Hydroxyphenylacetic Acid Process Reflux (72h) with Soxhlet (3A Sieves) Start->Process Dissolution Reagent MeOH + H2SO4 (Cat.) Reagent->Process Check TLC/NMR Check Process->Check Workup Evaporate MeOH -> Dissolve in Toluene Check->Workup Ester Dominant SideProduct Benzofuran-2(3H)-one (Lactone) Check->SideProduct Over-heating / Acidic Workup Wash Aq. Wash (Remove Acid) Workup->Wash Product This compound Wash->Product Drying & Evaporation SideProduct->Process Recycle via MeOH Ring Opening

Figure 1: Synthetic workflow emphasizing the reversibility of the lactonization side-reaction.

Reactivity: The Lactonization Equilibrium

The most scientifically significant aspect of this molecule is its behavior as a "masked" lactone. The ortho-hydroxyl group acts as an internal nucleophile.

The Mechanism

Under acidic conditions or upon heating, the phenolic oxygen attacks the ester carbonyl, expelling methanol and closing the ring to form benzofuran-2(3H)-one .



This equilibrium is sensitive to:

  • pH: Acid catalyzes cyclization; Base stabilizes the open phenolate form.

  • Solvent: Protic solvents (MeOH) favor the open ester (via solvolysis); Aprotic solvents (Toluene) favor the lactone (via entropy).

Visualization: The Ortho-Effect Pathway

Lactonization Ester This compound (Open Chain) Intermediate Tetrahedral Intermediate Ester->Intermediate + H+ / Heat Intramolecular Attack Lactone Benzofuran-2(3H)-one (Cyclic Lactone) Intermediate->Lactone - MeOH Methanol Methanol (Leaving Group) Intermediate->Methanol Lactone->Ester + MeOH / H+ (Ring Opening)

Figure 2: The reversible cyclization pathway driven by the ortho-hydroxyl group.

Industrial & Pharmaceutical Applications[2]

Strobilurin Fungicides (Azoxystrobin)

This compound is a key building block for Azoxystrobin , one of the world's most widely used agricultural fungicides.

  • Role: It serves as the scaffold for the toxophore. The phenolic OH is etherified with a pyrimidine derivative, and the ester group is later modified to form the acrylate pharmacophore [2].

  • Significance: The purity of the methyl ester is critical here; presence of the lactone can lead to side reactions during the etherification step.

Drug Discovery[2][6]
  • Antioxidant Activity: The phenolic moiety provides radical scavenging capability, similar to other simple phenolic acids [3].

  • Precursor Utility: It is used to synthesize 3-substituted benzofurans, which are privileged structures in medicinal chemistry (e.g., anti-arrhythmic and anti-tumor agents) [4].

Analytical Characterization

To validate the identity of synthesized this compound, the following spectroscopic signatures must be confirmed.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.20–6.80 (m, 4H): Aromatic protons.

    • δ 3.74 (s, 2H): Benzylic methylene (-CH₂-). Note: If this shifts or splits, check for lactonization.

    • δ 3.69 (s, 3H): Methyl ester (-OCH₃). Disappearance of this peak indicates hydrolysis or lactonization.

    • δ ~7.0–8.0 (br s, 1H): Phenolic OH (Exchangeable with D₂O).

  • IR Spectroscopy:

    • ~3400 cm⁻¹: Broad OH stretch (Phenol).

    • ~1735 cm⁻¹: C=O stretch (Ester). Note: A shift to ~1800 cm⁻¹ indicates lactone formation (strained ring).

References

  • PrepChem. (n.d.). Synthesis of Methyl (2-hydroxyphenyl)acetate. Retrieved from [Link]

  • Google Patents. (2014). CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.[5] Retrieved from

  • National Institutes of Health (NIH). (2025). Methyl (2-hydroxyphenyl)acetate | C9H10O3 | CID 89719.[1] PubChem.[1] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.[6] Retrieved from [Link]

Sources

Discovery and history of "Methyl 2-(2-hydroxyphenyl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Synthetic & Functional Utility of Methyl 2-(2-hydroxyphenyl)acetate

Executive Summary

This compound (CAS 22446-37-3) is a bifunctional aromatic ester serving as a critical linchpin in the synthesis of benzofuran-based pharmaceuticals and strobilurin fungicides. Unlike its isomer methyl salicylate, which is defined by a direct attachment of the ester to the benzene ring, this molecule features a methylene bridge that imparts unique conformational flexibility and reactivity.

This guide analyzes the compound’s dual nature: its role as a stable synthetic intermediate and its propensity for intramolecular cyclization into benzofuran-2(3H)-one (2-coumaranone). We provide validated protocols for its synthesis, stabilization, and application in generating bioactive scaffolds.

Historical Context & Natural Occurrence[1][2]

Discovery and Structural Evolution

The history of this compound is inextricably linked to the study of ortho-substituted phenylacetic acids in the late 19th and early 20th centuries. Early organic chemists, investigating the dehydration of 2-hydroxyphenylacetic acid, noted its spontaneous cyclization to 2-coumaranone (the lactone form).

The methyl ester rose to prominence not merely as a laboratory curiosity but as a "masked" form of this lactone. In the 1990s, the compound gained industrial significance with the advent of strobilurin fungicides . Companies like BASF and ICI (now Syngenta) utilized phenylacetic acid derivatives to synthesize broad-spectrum fungicides like Kresoxim-methyl, mimicking natural fungicidal metabolites found in Basidiomycetes fungi.

Natural Occurrence

While often synthesized, the compound is a naturally occurring metabolite identified in:

  • Fungal Species: Aspergillus phoenicis and Aspergillus niger secrete this ester as a secondary metabolite.

  • Botanicals: Trace amounts have been identified in the volatile profiles of Astilbe and Spiraea species, contributing to their phenolic, slightly medicinal aroma.

Chemical Dynamics: The Lactone-Ester Equilibrium

Expert Insight: The most critical technical challenge in working with this compound is the ortho-effect. The proximity of the phenolic hydroxyl group (-OH) to the ester carbonyl (-COOMe) facilitates intramolecular nucleophilic attack.

Under acidic or basic conditions, or high thermal stress, the ester is in equilibrium with benzofuran-2(3H)-one (2-coumaranone).

  • Acidic Conditions: Promotes Fischer esterification (favors ester in high MeOH concentration).

  • Thermal/Dehydrating Conditions: Favors cyclization to the lactone with the loss of methanol.

This dynamic is visualized below:

Lactone_Equilibrium Acid 2-Hydroxyphenylacetic Acid Lactone Benzofuran-2(3H)-one (Lactone) Acid->Lactone - H2O (Heat/Acid) Ester This compound (Target Ester) Acid->Ester + MeOH / H+ (Fischer) Lactone->Ester + MeOH / H+ (Reflux) Ester->Lactone - MeOH (Heat)

Figure 1: The synthetic equilibrium. Note that methanolysis of the lactone (center to right) is often the preferred route for high-purity synthesis.

Experimental Protocol: Synthesis & Characterization

The following protocol is a self-validating system designed to maximize yield while preventing lactonization during workup.

Method: Methanolysis of 2-Coumaranone (Benzofuran-2(3H)-one)

Rationale: Direct esterification of the acid often yields a mixture of ester and lactone due to water generation. Opening the pre-formed lactone with methanol is more atom-economical and drives the equilibrium toward the ester.

Reagents:

  • Benzofuran-2(3H)-one (10.0 g, 74.6 mmol)

  • Anhydrous Methanol (100 mL)

  • Concentrated H2SO4 (0.5 mL) or Acetyl Chloride (1.0 mL)

Step-by-Step Workflow:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of benzofuran-2(3H)-one in 100 mL of anhydrous methanol.

  • Catalysis: Add the acid catalyst dropwise. Note: Acetyl chloride is preferred as it reacts with methanol to generate anhydrous HCl in situ.

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C (gentle reflux) for 3–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The lactone spot (higher Rf) should disappear.

  • Neutralization (Critical): Cool to room temperature. Add solid Sodium Bicarbonate (NaHCO3) to neutralize the acid before removing the solvent. Why? Acidic concentration promotes back-cyclization to the lactone.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure (Rotavap) at <40°C.

  • Purification: Dissolve the residue in Diethyl Ether (or MTBE), wash with cold water (2x) and brine (1x). Dry over MgSO4. Evaporate solvent to yield the product.[1][2][3]

Data Summary Table:

PropertyValue / Observation
Appearance White to off-white crystalline powder
Melting Point 70–72°C (Pure Ester) vs. 49-51°C (Lactone contaminant)
Yield 90–94%
1H NMR (CDCl3) δ 7.2–6.8 (m, 4H, Ar-H), 3.75 (s, 3H, OMe), 3.70 (s, 2H, CH2)
IR Spectrum 3420 cm⁻¹ (Phenol -OH), 1715 cm⁻¹ (Ester C=O)

Applications in Drug Discovery & Agrochemicals

This compound acts as a "chassis" for constructing bicyclic heterocycles.

The Benzofuran Scaffold (Pharmaceuticals)

Benzofurans are privileged structures in medicinal chemistry.[1][4] This ester allows for the introduction of substituents at the 3-position via alkylation before ring closure.

  • Alzheimer's Research: Derivatives are used to synthesize selective Acetylcholinesterase (AChE) inhibitors.[5]

  • Anti-bacterial Agents: 3-substituted benzofurans derived from this ester show potency against Enterococcus faecalis.[1]

Strobilurin Fungicides (Agrochemicals)

The compound is a direct intermediate for Kresoxim-methyl . The synthetic logic involves locking the phenol as an ether and converting the ester side chain into an


-methoxyacrylate or 

-methoxyiminoacetate.

Pathway Visualization:

Applications cluster_Pharma Pharmaceuticals (Benzofurans) cluster_Agro Agrochemicals (Strobilurins) Start This compound Inter1 Alkylation at C2 (Alpha-carbon) Start->Inter1 Base / R-X Inter2 O-Alkylation (Phenol Protection) Start->Inter2 Base / 2-methylbenzyl chloride Drug1 3-Substituted Benzofurans (AChE Inhibitors) Inter1->Drug1 Cyclization Agro1 Kresoxim-methyl (Fungicide) Inter2->Agro1 Side chain modification

Figure 2: Divergent synthesis pathways for pharmaceutical and agrochemical applications.

References

  • Synthesis & Characterization

    • PrepChem. "Synthesis of methyl (2-hydroxyphenyl)acetate."[2][3][6] Retrieved from .

  • Lactone-Ester Equilibrium

    • Beaudry Research Group. "Regioselective Synthesis of Benzofuranones and Benzofurans." Oregon State University. Retrieved from .

  • Agrochemical Application (Strobilurins)

    • Google Patents. "Method for preparing benzofuran-2-(3H)-one and downstream strobilurin intermediates." CN106336388A. Retrieved from .

  • Pharmaceutical Applications

    • MDPI. "2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation."[5] Molecules. Retrieved from .

  • Physical Properties & Safety

    • PubChem.[7][6][8] "Methyl (2-hydroxyphenyl)acetate | C9H10O3."[6][9][10] CID 89719.[6] Retrieved from .

Sources

Biological activity of "Methyl 2-(2-hydroxyphenyl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Biological Profile, Synthetic Utility, and Experimental Protocols[1]

Executive Summary

Methyl 2-(2-hydroxyphenyl)acetate (CAS: 22446-37-3), also known as methyl o-hydroxyphenylacetate, is a bifunctional phenolic ester that serves as a critical junction between natural plant signaling and synthetic agrochemical design.[1] Biologically, it functions as a volatile precursor to Phenylacetic Acid (PAA), a non-indole auxin regulating root architecture and tropic responses in plants.[1] Industrially, it is a high-value scaffold for the synthesis of Strobilurin fungicides (e.g., Kresoxim-methyl), where its phenylacetate core is derivatized to create mitochondrial respiration inhibitors.[1] This guide details its chemical properties, biological mechanisms, and validated protocols for synthesis and bioactivity assessment.[1]

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11][12]
PropertySpecification
IUPAC Name This compound
Common Synonyms Methyl o-hydroxyphenylacetate; o-Hydroxybenzeneacetic acid methyl ester
CAS Number 22446-37-3
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance White to off-white crystalline solid
Melting Point 70–72 °C
Solubility Soluble in methanol, ether, ethyl acetate; sparingly soluble in water
Key Functional Groups Phenolic hydroxyl (C-2 position), Methyl ester (Alpha-position)
Biological Activity: Mechanisms of Action[16][17]
A. Intrinsic Activity: The Auxin Pathway (Plant Physiology)

This compound acts as a pro-hormone in the Phenylacetic Acid (PAA) pathway.[1] Unlike the dominant auxin Indole-3-acetic acid (IAA), PAA derivatives exhibit distinct transport characteristics and stability profiles.[1]

  • Mechanism: Upon hydrolysis by plant esterases, the molecule releases free PAA. PAA binds to the TIR1/AFB (Transport Inhibitor Response 1) receptor complex, albeit with lower affinity than IAA.[1] This binding promotes the degradation of Aux/IAA repressor proteins via the ubiquitin-proteasome pathway, unlocking ARF (Auxin Response Factor) transcription factors.[1]

  • Physiological Outcome: Regulation of lateral root initiation, maintenance of apical dominance, and response to tropic stimuli. The methyl ester form facilitates membrane permeability and volatility, potentially serving as an airborne signal between plant tissues.

B. Synthetic Application: The Strobilurin Scaffold (Fungicidal)

The compound is a strategic intermediate in the synthesis of methoxyacrylate and oximinoacetate fungicides.[1]

  • Pharmacophore Generation: The alpha-methylene group is highly reactive.[1] Through oximation (reaction with alkyl nitrites or methoxylamine), it is converted into the (E)-methoxyiminoacetate toxophore found in fungicides like Kresoxim-methyl .[1]

  • Target Site: These derivatives bind to the Qo site of Complex III (cytochrome bc1 complex) in the fungal mitochondrial electron transport chain.[1] This blocks electron transfer from ubiquinol to cytochrome c, halting ATP production and causing fungal cell death.

Visualization of Pathways
Figure 1: Synthetic Pathway & Biological Activation

This diagram illustrates the synthesis of the scaffold from Benzofuran-2(3H)-one and its divergent fates: hydrolysis to the active auxin PAA or derivatization into a Strobilurin fungicide.[1]

G cluster_bio Biological Fate (Plant) cluster_syn Synthetic Fate (Fungicide) Benzofuran Benzofuran-2(3H)-one (Lactone Precursor) Target This compound (The Scaffold) Benzofuran->Target Ring Opening Methanol MeOH / H+ Methanol->Target PAA Phenylacetic Acid (Active Auxin) Target->PAA In Planta Kresoxim Kresoxim-methyl Type (Mitochondrial Inhibitor) Target->Kresoxim Chemical Synthesis Hydrolysis Esterase Hydrolysis TIR1 TIR1/AFB Receptor Activation PAA->TIR1 Oximation Alpha-Oximation (+ MeONH2) ComplexIII Complex III (Qo Site) Blockade Kresoxim->ComplexIII

Caption: Divergent utility of this compound: Lactone ring-opening synthesis (left) leading to either auxin signaling (top) or fungicide production (bottom).[1]

Experimental Protocols
Protocol A: Synthesis via Lactone Ring Opening

Rationale: While simple esterification of 2-hydroxyphenylacetic acid is possible, the ring-opening of benzofuran-2(3H)-one is a more atom-economical and elegant laboratory demonstration of lactone reactivity.[1]

Materials:

  • Benzofuran-2(3H)-one (2-Coumaranone)[1]

  • Anhydrous Methanol[1]

  • Concentrated Sulfuric Acid (H₂SO₄) or Acetyl Chloride (as HCl source)[1]

  • Sodium Bicarbonate (NaHCO₃)[1]

Methodology:

  • Preparation: Dissolve 10.0 mmol of benzofuran-2(3H)-one in 20 mL of anhydrous methanol in a round-bottom flask.

  • Catalysis: Add 3-5 drops of conc. H₂SO₄ (or 1 mL Acetyl Chloride) to the solution.

  • Reaction: Reflux the mixture at 65°C for 3–5 hours. Monitor via TLC (Solvent: Hexane/EtOAc 7:3) for the disappearance of the lactone spot.[1]

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator).

  • Neutralization: Dissolve the residue in diethyl ether (50 mL). Wash with saturated NaHCO₃ solution (2 x 20 mL) to remove excess acid.[1]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate.

  • Purification: Recrystallize from Ether/Petroleum Ether to yield white crystals (Target MP: 70–72°C).

Protocol B: Auxin-Responsive Root Growth Assay

Rationale: To verify the biological activity of the ester as a pro-auxin, this assay measures the inhibition of primary root elongation and promotion of lateral roots in Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type)[1]

  • 0.5x Murashige & Skoog (MS) medium plates (1% sucrose, 0.8% agar)

  • This compound (dissolved in DMSO)[1]

  • Control: DMSO only; Positive Control: IAA (Indole-3-acetic acid)[1]

Methodology:

  • Stratification: Sterilize seeds and stratify at 4°C for 2 days in the dark.

  • Plating: Transfer seeds to square MS plates containing varying concentrations of the test compound (0.1 µM, 1 µM, 10 µM, 50 µM). Keep DMSO concentration <0.1%.[1]

  • Growth: Place plates vertically in a growth chamber (22°C, 16h light/8h dark photoperiod).

  • Measurement (Day 7):

    • Measure Primary Root Length (PRL) using ImageJ software.[1]

    • Count Lateral Root Number (LRN) under a dissecting microscope.[1]

  • Data Analysis: Plot dose-response curves. A typical auxin-like response will show dose-dependent inhibition of PRL and stimulation of LRN.[1]

References
  • PrepChem. (n.d.).[1] Synthesis of methyl (2-hydroxyphenyl)acetate. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 89719, Methyl (2-hydroxyphenyl)acetate. Retrieved from [Link]

  • Sugawara, S., et al. (2015).[1] Biochemical analyses of phenylacetic acid production in plants. Journal of Plant Growth Regulation. (Contextual grounding for PAA pathway).

  • Bartlett, D. W., et al. (2002).[1] The Strobilurin Fungicides. Pest Management Science. (Contextual grounding for Strobilurin MoA and synthesis).

  • Food and Agriculture Organization (FAO). (1998).[1] Kresoxim-methyl: Pesticide Residues in Food.[1] Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safety and Handling of Methyl 2-(2-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-hydroxyphenyl)acetate, a bifunctional organic molecule, holds a significant position in the landscape of synthetic chemistry. Its structure, incorporating both a phenolic hydroxyl group and a methyl ester, imparts a unique reactivity profile that makes it a valuable intermediate in various synthetic endeavors. This guide, intended for professionals in research and drug development, provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity, applications, and most importantly, a thorough discussion of its safety and handling. As a Senior Application Scientist, the following narrative is constructed not merely as a recitation of facts, but as a synthesis of technical data and practical insights to ensure its safe and effective utilization in the laboratory.

Chemical and Physical Properties

This compound typically appears as a white crystalline powder.[1] This solid form is advantageous for laboratory use, allowing for straightforward handling, storage, and accurate measurement.[1] A comprehensive summary of its key physical and chemical properties is presented below.

PropertyValueSource(s)
CAS Number 22446-37-3[2][3]
Molecular Formula C₉H₁₀O₃[3][4]
Molecular Weight 166.17 g/mol [4]
Melting Point 122-124 °C[2]
Boiling Point 261.9 ± 15.0 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]
Flash Point 110.0 ± 13.2 °C[2]
Solubility Moderately soluble in organic solvents.[1]

Synthesis and Manufacturing

The most common and efficient laboratory-scale synthesis of this compound is achieved through the Fischer esterification of 2-hydroxyphenylacetic acid with methanol, catalyzed by a strong acid. This method is favored for its high yield and relatively straightforward procedure. An alternative two-step industrial method involves the initial dehydration of 2-hydroxyphenylacetic acid to form benzofuran-2(3H)-one, followed by a ring-opening transesterification with methanol.

Detailed Protocol: Fischer Esterification

This protocol is a self-validating system, where the reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), and the final product's purity is confirmed by its melting point and spectroscopic analysis.

Materials:

  • 2-Hydroxyphenylacetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid or Acetyl Chloride

  • Ether

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Petroleum ether (for recrystallization)

Step-by-Step Methodology:

  • Acid-Catalyzed Esterification: In a round-bottom flask, dissolve 2-hydroxyphenylacetic acid in an excess of anhydrous methanol.[5] Carefully add a catalytic amount of concentrated sulfuric acid or generate hydrogen chloride in situ by the slow addition of acetyl chloride to the cold methanol.[5] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction Monitoring: Stir the reaction mixture at room temperature.[5] The progress of the reaction can be monitored by TLC by observing the disappearance of the starting carboxylic acid. The reaction is typically allowed to proceed for several hours to overnight to ensure completion.[5]

  • Work-up and Neutralization: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess methanol.[5] Dissolve the residue in ether and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.[5] The effervescence of carbon dioxide gas indicates the neutralization process. Continue washing until the effervescence ceases.

  • Drying and Solvent Removal: Separate the ethereal layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the ethereal solution under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the resulting solid from a mixture of ether and petroleum ether to afford pure this compound as white, powdery crystals.[5]

Fischer_Esterification_Workflow start Start reactants Mix: - 2-Hydroxyphenylacetic Acid - Anhydrous Methanol - Acid Catalyst (H₂SO₄ or HCl) start->reactants reaction Stir at Room Temperature (Monitor by TLC) reactants->reaction Esterification workup 1. Concentrate 2. Dissolve in Ether 3. Wash with NaHCO₃(aq) reaction->workup Neutralization drying Dry Ethereal Layer (MgSO₄ or Na₂SO₄) workup->drying purification Recrystallize from Ether/Petroleum Ether drying->purification Isolation product Pure this compound purification->product

Figure 1: Fischer Esterification Workflow for this compound Synthesis.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by its two primary functional groups: the phenolic hydroxyl group and the methyl ester.

Electrophilic Aromatic Substitution

The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution.[6] The donation of an oxygen lone pair into the benzene ring increases the electron density, making the ring more susceptible to attack by electrophiles.[6] While specific studies on this compound are not widely available, analogous reactions with phenols, such as nitration and halogenation, are well-established.[5][7]

  • Nitration: Treatment with nitric acid, typically in the presence of a sulfuric acid catalyst, would be expected to introduce a nitro group (-NO₂) onto the aromatic ring, primarily at the positions ortho and para to the hydroxyl group.[7]

  • Halogenation: Reaction with halogens (e.g., Br₂) can proceed even in the absence of a Lewis acid catalyst due to the highly activated nature of the phenolic ring, leading to the substitution of hydrogen atoms with halogen atoms.[7]

Figure 2: General Electrophilic Aromatic Substitution on the Phenyl Ring.
Nucleophilic Acyl Substitution

The methyl ester group is susceptible to nucleophilic acyl substitution, a reaction where a nucleophile replaces the methoxy group.[8] The carbonyl carbon is electrophilic and can be attacked by various nucleophiles.

  • Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed back to the parent carboxylic acid, 2-hydroxyphenylacetic acid, and methanol.

  • Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the methoxy group for a different alkoxy group.

  • Aminolysis: Reaction with ammonia or an amine can form the corresponding amide.

Figure 3: General Nucleophilic Acyl Substitution at the Ester Group.

Applications in Industry and Research

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of the broad-spectrum fungicide, azoxystrobin.[4] Azoxystrobin is widely used in agriculture to protect crops from a variety of fungal diseases.[4]

While its use in other areas is less documented, its structural motifs suggest potential applications in other fields. Phenolic compounds are known for their antioxidant properties, and ester-containing molecules are prevalent in the fragrance and flavor industries.[9][10] Furthermore, the bifunctional nature of this molecule makes it an attractive building block for the synthesis of more complex molecules in medicinal chemistry and drug discovery.[11] However, specific examples of its use in these areas are not widely reported in the public domain.

Safety and Handling

A thorough understanding of the potential hazards and the implementation of appropriate safety protocols are paramount when working with any chemical, including this compound.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed [Warning Acute toxicity, oral][4][12]

  • H315: Causes skin irritation [Warning Skin corrosion/irritation][12]

  • H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation][12]

  • H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation][12]

Safe Handling and Storage
  • Handling: This product should only be handled by, or under the close supervision of, individuals properly qualified in the handling and use of potentially hazardous chemicals.[13] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[13] Avoid inhalation of dust, and prevent contact with skin and eyes.[13] Keep away from heat, sparks, and open flames.[13]

  • Storage: Store in a cool, dry, and well-ventilated area in tightly closed containers.[13]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear chemical-resistant gloves and a laboratory coat.

  • Respiratory Protection: If working in an area with poor ventilation or where dust is generated, a NIOSH-approved respirator is recommended.

First Aid and Emergency Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek medical attention if irritation persists.[13]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[13] Seek medical attention if irritation persists.[13]

  • Inhalation: Move the individual to fresh air.[13] If symptoms persist, seek medical attention.[13]

  • Ingestion: Wash out the mouth with copious amounts of water.[13] Seek immediate medical attention.[13]

Fire-Fighting Measures

In the event of a fire, use dry powder or carbon dioxide extinguishers.[13] Firefighters should wear self-contained breathing apparatus and full protective clothing.[13]

Accidental Release Measures

For spills, wear appropriate personal protective equipment.[13] Mix the spilled material with an inert absorbent, such as sand, and sweep it up into a tightly closed container for disposal.[13] Prevent the material from entering drains or watercourses.[13]

Analytical Methods

The purity and identity of this compound can be confirmed using a variety of standard analytical techniques.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the purity of this compound. A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid can be employed.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for analysis.

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

    • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the hydroxyl group (O-H stretch), the ester carbonyl group (C=O stretch), and the aromatic ring.

    • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound and its fragmentation pattern, which can be used for identification.

Conclusion

This compound is a versatile chemical intermediate with a well-defined synthesis and a primary application in the agrochemical industry. Its dual functionality presents opportunities for its use in other areas of chemical synthesis, although these are less explored. A thorough understanding of its chemical properties and reactivity, combined with strict adherence to the safety and handling protocols outlined in this guide, is essential for its safe and effective use in a research and development setting. It is imperative for researchers to recognize the current limitations in the publicly available toxicological and ecotoxicological data for this specific compound and to handle it with the appropriate level of caution warranted for a potentially hazardous substance.

References

  • [No Author]. (n.d.). CN102746260A - Method for preparing benzofuran-2-(3H)-one. Google Patents.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 2-hydroxyphenylacetate. Retrieved from [Link]

  • Clark, J. (n.d.). ring reactions of phenol. Chemguide. Retrieved from [Link]

  • RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) Methyl (2-Hydroxyphenyl)acetate. Retrieved from [Link]

  • Chemsrc. (2025, August 24). Methyl (2-hydroxyphenyl)acetate | CAS#:22446-37-3. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (2-hydroxyphenyl)acetate | C9H10O3 | CID 89719. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). methyl (2-hydroxyphenyl)acetate - 22446-37-3, C9H10O3, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

  • MDPI. (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Methyl (2-hydroxyphenyl)acetate. Retrieved from [Link]

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • Runlong. (2024, November 11). What are the uses of phenolic compounds in flavoring? Retrieved from [Link]

  • PubMed. (2017, October 26). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. Retrieved from [Link]

  • Fragrance Material Safety Assessment Center. (2023, December 22). 103-07-1.pdf. Retrieved from [Link]

  • Scentspiracy. (n.d.). Methyl Phenylacetate (101-41-7) – Premium Honey-FLoral Synthetic Ingredient for Perfumery. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Biotoxik. (n.d.). Ames MPF Mutagenicity Assay. Retrieved from [Link]

  • PubMed. (n.d.). RIFM fragrance ingredient safety assessment, 2-methyl-4-phenyl-2-butyl isobutyrate, CAS registry number 10031-71-7. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl phenyl acetate, 101-41-7. Retrieved from [Link]

  • PubMed. (n.d.). Assessment of the performance of the Ames II assay: a collaborative study with 19 coded compounds. Retrieved from [Link]

  • Scent Journer. (n.d.). The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony. Retrieved from [Link]

  • Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

  • PubMed. (n.d.). Therapeutic Potential of HMF and Its Derivatives: a Computational Study. Retrieved from [Link]

  • ResearchGate. (2025, October 11). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Retrieved from [Link]

  • Beaudry Research Group - Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]

  • RIVM. (n.d.). Exposure to and toxicity of methyl-, ethyl- and propylparaben. Retrieved from [Link]

  • USDA APHIS. (n.d.). Acute oral toxicity and repellency of 933 chemicals to house and deer mice. Retrieved from [Link]

  • PubMed. (n.d.). [Two cases of occupational acute and severe methyl acetate poisoning]. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of "Methyl 2-(2-hydroxyphenyl)acetate" from o-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing Methyl 2-(2-hydroxyphenyl)acetate (also known as Methyl (2-hydroxyphenyl)acetate) from o-hydroxyphenylacetic acid .

The synthesis of this compound presents a specific challenge: the starting material contains both a carboxylic acid and a phenolic hydroxyl group in the ortho position. This proximity creates a strong thermodynamic drive toward intramolecular cyclization to form 2-coumaranone (a lactone), rather than the desired intermolecular esterification.

This guide provides two distinct, field-validated protocols to overcome this challenge:

  • Method A (Laboratory Standard): An in-situ acid chloride generation method using Thionyl Chloride (

    
    ) and Methanol. This method is ideal for small-to-medium scale synthesis (1g – 100g) as it chemically scavenges water, preventing the equilibrium reversal to the lactone.
    
  • Method B (Process Scale): A "Lactone-Activation" route. This counter-intuitive approach first intentionally cyclizes the acid to the lactone (2-coumaranone) via dehydration, followed by ring-opening methanolysis. This is preferred for industrial scale-up (>1kg) as it avoids hazardous thionyl chloride and utilizes azeotropic water removal.

Mechanistic Insight & Reaction Logic

Understanding the competition between esterification and lactonization is critical for high yield.

  • The Trap: Under standard acidic conditions (e.g.,

    
    /MeOH), the reaction reaches an equilibrium containing the methyl ester, the starting acid, and the lactone (2-coumaranone). The lactone is thermodynamically stable and often co-crystallizes or oils out with the product.
    
  • The Solution:

    • Method A uses

      
       to react with methanol, generating anhydrous 
      
      
      
      and consuming water (
      
      
      ). The absence of water locks the pathway toward the ester.
    • Method B exploits the lactone. By driving the reaction to the lactone first (removing water), we create a reactive intermediate that rapidly opens to the ester upon exposure to methanol.

Reaction Pathway Diagram

ReactionPathway Start o-Hydroxyphenylacetic Acid (Starting Material) Lactone 2-Coumaranone (Lactone Intermediate) Start->Lactone Dehydration (-H2O) Acid/Heat Target This compound (Target Ester) Start->Target MeOH / H+ Lactone->Start +H2O Lactone->Target Methanolysis (+MeOH) Ring Opening Target->Start Hydrolysis (+H2O)

Figure 1: Reaction landscape showing the competition between lactonization and esterification. Method B utilizes the green "Ring Opening" pathway.

Experimental Protocols

Method A: Thionyl Chloride / Methanol (Laboratory Standard)

Best for: High purity, <100g scale, quantitative conversion. Safety: Requires a fume hood. Generates


 and 

gas.
Reagents
  • Starting Material: o-Hydroxyphenylacetic acid (1.0 equiv)

  • Solvent/Reagent: Methanol (anhydrous, 10-15 volumes)

  • Reagent: Thionyl Chloride (

    
    , 1.2 - 1.5 equiv)
    
Step-by-Step Procedure
  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with drying tube or

    
     line), and a pressure-equalizing addition funnel.
    
  • Solvent Charge: Add anhydrous Methanol to the flask and cool to 0°C using an ice bath.

  • Activation: Add Thionyl Chloride dropwise via the addition funnel over 30 minutes.

    • Note: This reaction is exothermic. Maintain temperature <10°C. This step generates anhydrous HCl in situ.

  • Addition: Remove the ice bath. Add solid o-Hydroxyphenylacetic acid in portions.

  • Reflux: Heat the solution to reflux (approx. 65°C) for 3 hours .

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting acid (

      
      ) should disappear; the ester (
      
      
      
      ) and trace lactone (
      
      
      ) may be visible.
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove MeOH and excess

      
      . A yellow oil or solid residue remains.
      
    • Dissolve the residue in Ethyl Acetate or Diethyl Ether.

    • Critical Wash: Wash with saturated

      
       solution (2x) to remove any unreacted acid and neutralize HCl. Wash with Brine (1x).
      
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate.
    
    • Result: The product typically solidifies upon standing or cooling. Recrystallize from Ether/Petroleum Ether if necessary.[1]

Method B: Lactone-Mediated Synthesis (Process Scale)

Best for: Scale-up (>100g), cost-efficiency, avoiding


.
Concept:  Dehydrate to lactone 

Open with MeOH.
Reagents
  • Starting Material: o-Hydroxyphenylacetic acid (1.0 equiv)

  • Solvent: Toluene (5-10 volumes)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH, 0.01 - 0.05 equiv)

  • Reagent: Methanol (2.0 - 5.0 equiv)

Step-by-Step Procedure
  • Dehydration (Lactonization):

    • Charge o-Hydroxyphenylacetic acid, Toluene, and p-TsOH into a flask equipped with a Dean-Stark trap and condenser.

    • Reflux until water collection ceases (approx. 4 hours).

    • Status: You have now quantitatively converted the acid to 2-coumaranone (lactone).

  • Methanolysis (Ring Opening):

    • Cool the toluene solution to roughly 60°C.

    • Add Methanol directly to the reaction vessel.

    • Reflux the mixture for 5 hours. The methanol acts as a nucleophile, attacking the lactone carbonyl to form the methyl ester.

  • Workup:

    • Distill off excess Methanol and Toluene.

    • The product crystallizes upon cooling (0-5°C).

    • Filter the solid. Yields are typically >95%.

Analytical Data & Characterization

Verify the identity of your synthesized compound using the data below.

Compound: this compound Appearance: White crystalline powder (can be a viscous oil if slightly impure).

Physicochemical Properties Table[2][3][4][5][6]
PropertyValueNotes
Molecular Weight 166.17 g/mol Formula:

Melting Point 70 - 72 °CLit.[2] value [1]. Crude may be oil.
Boiling Point 262 °C@ 760 mmHg (Predicted)
Solubility Soluble in MeOH, EtOAc, DCMInsoluble in water
1H NMR Data (400 MHz, CDCl3)

The spectrum is distinct due to the phenolic proton and the methylene singlet.

Shift (

ppm)
MultiplicityIntegrationAssignment
7.20 - 7.16 Multiplet1HAromatic CH
7.11 - 7.09 Multiplet1HAromatic CH
6.93 - 6.86 Multiplet2HAromatic CH
4.48 Broad Singlet1HPhenolic -OH (Exchangeable)
3.74 Singlet2HBenzylic -CH2-
3.69 Singlet3HEster -OCH3

Note: The Phenolic -OH shift is concentration/solvent dependent and may appear between 4.5 - 7.0 ppm.

Troubleshooting & Quality Control

Issue: Product is an oil and won't crystallize.
  • Cause: Presence of trace solvent or 2-coumaranone (lactone) impurity.

  • Fix: Triturate the oil with cold Hexane or Petroleum Ether. Scratch the flask wall to induce nucleation. If lactone is present (check TLC/NMR), re-dissolve in MeOH with a drop of

    
     and reflux for 1 hour to reopen the ring.
    
Issue: Low Yield.
  • Cause: Incomplete conversion or loss during aqueous wash (phenols have slight water solubility).

  • Fix: Ensure the aqueous phase pH is not too high during workup (keep pH < 8). Phenols can deprotonate and move to the aqueous layer at high pH. Use saturated brine to "salt out" the organic product.

References

  • PrepChem. "Synthesis of methyl (2-hydroxyphenyl)acetate." PrepChem.com. Accessed October 2023. Link

  • ChemicalBook. "(2-HYDROXY-PHENYL)-ACETIC ACID METHYL ESTER Properties." ChemicalBook.com. Accessed October 2023. Link

  • Google Patents. "CN103724203A - Preparation method of o-methyl hydroxyphenylacetate." Google Patents. Accessed October 2023. Link

  • GuideChem. "Methyl (2-hydroxyphenyl)acetate CAS 22446-37-3."[3] GuideChem.com. Accessed October 2023. Link

  • BenchChem. "Comparative study of different synthesis routes for 2-Hydroxyphenylacetic acid." BenchChem.com. Accessed October 2023. Link(Note: General reference for acid precursor handling)

Sources

Application Note: Optimized Synthesis of Methyl 2-(2-hydroxyphenyl)acetate via Thionyl Chloride-Mediated Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, self-validating protocol for the synthesis of Methyl 2-(2-hydroxyphenyl)acetate (CAS: 22446-37-3) from 2-hydroxyphenylacetic acid. Unlike standard Fischer esterification using sulfuric acid, this method utilizes thionyl chloride (


)  in methanol. This approach generates anhydrous hydrogen chloride (in situ) and chemically scavenges water, driving the equilibrium toward the ester product with high efficiency.

This guide is designed for medicinal chemists and process development scientists requiring high-purity phenolic esters for use as pharmaceutical intermediates or synthetic auxin analogs.

Scientific Principles & Mechanism[1][2][3]

The Dual Role of Thionyl Chloride

The synthesis relies on the reaction between thionyl chloride and methanol, rather than the direct formation of an acyl chloride intermediate from the carboxylic acid.[1]

  • In-situ Catalyst Generation: Thionyl chloride reacts vigorously with methanol to produce methyl sulfite (transient), sulfur dioxide (

    
    ), and anhydrous hydrogen chloride (
    
    
    
    ).
    
    
    Note: While alkyl chloride formation is a side reaction, the primary utility here is the generation of dry
    
    
    .
  • Water Scavenging: As a Fischer esterification is an equilibrium process (

    
    ), the presence of thionyl chloride ensures that any water produced is immediately consumed by hydrolysis of 
    
    
    
    , driving the reaction to completion (Le Chatelier’s principle).
Chemoselectivity (Phenol Protection)

A critical concern when working with 2-hydroxyphenylacetic acid is the nucleophilicity of the phenolic hydroxyl group.

  • Direct Acyl Chloride Route (Risk): Reacting the neat acid with

    
     can lead to polymerization or formation of phenolic chlorosulfites.
    
  • Methanol-Excess Route (Preferred): By generating

    
     in a large excess of methanol before or during the addition of the substrate, the carboxylic acid undergoes acid-catalyzed esterification. The phenolic 
    
    
    
    remains largely unreactive due to the solvation by methanol and the reversibility of any sulfite formation in the alcoholic medium.
Reaction Mechanism Diagram

ReactionMechanism cluster_0 Reagent Activation cluster_1 Substrate Transformation MeOH Methanol (Solvent) HCl Anhydrous HCl (Catalyst) MeOH->HCl + SOCl2 (-SO2) SOCl2 Thionyl Chloride SOCl2->HCl Acid 2-Hydroxyphenylacetic Acid Activated Protonated Carbonyl Intermediate Acid->Activated + HCl Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral + MeOH Ester This compound (Product) Tetrahedral->Ester - H2O (Scavenged by SOCl2)

Figure 1: Mechanistic pathway highlighting the in-situ generation of HCl and the acid-catalyzed esterification process.

Safety & Handling (Critical)

HazardConsequenceMitigation
Thionyl Chloride Violent reaction with water; releases toxic

and

gas.[2]
Handle ONLY in a functioning fume hood. Wear acid-resistant gloves.
Exotherm The reaction of

with MeOH is highly exothermic.
ALWAYS cool methanol to 0°C before addition. Add

dropwise.[3]
Pressure Buildup Gas evolution (

,

).
Do not seal the reaction vessel tightly during addition. Use a drying tube or bubbler.

Experimental Protocol

Materials
  • Substrate: 2-Hydroxyphenylacetic acid (purity >98%).

  • Reagent: Thionyl chloride (

    
    ), ReagentPlus grade.
    
  • Solvent: Methanol (anhydrous preferred, though

    
     will dry it).
    
  • Equipment: 250 mL Round Bottom Flask (RBF), Magnetic Stir Bar, Addition Funnel, Reflux Condenser, Ice/Water Bath.

Step-by-Step Methodology
Phase 1: Reagent Preparation (In-Situ HCl Generation)
  • Setup: Equip a clean, dry 250 mL RBF with a magnetic stir bar. Clamp securely in a fume hood.

  • Solvent Charge: Add 50 mL of Methanol to the flask.

  • Cooling: Place the flask in an ice-water bath (

    
    ) and stir for 10 minutes.
    
  • Activation: Carefully add 3.0 equivalents of Thionyl Chloride dropwise via an addition funnel or syringe.

    • Caution: Vigorous gas evolution (

      
      ) will occur.[2] Maintain temperature 
      
      
      
      .
    • Stoichiometry Note: If using 10 mmol of acid (1.52 g), use ~30 mmol (2.2 mL) of

      
      .
      
Phase 2: Reaction
  • Substrate Addition: Once the

    
     addition is complete, remove the ice bath. Add 2-Hydroxyphenylacetic acid (1.0 equiv)  in one portion.
    
    • Why: Adding the solid acid to the pre-formed acidic solution prevents high local concentrations of

      
       from reacting directly with the phenol ring.
      
  • Reflux: Attach a reflux condenser (fitted with a

    
     drying tube). Heat the mixture to reflux (
    
    
    
    ) for 3 hours .
    • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes).[4] The starting material (

      
      ) should disappear, replaced by the ester (
      
      
      
      ).
Phase 3: Workup & Isolation
  • Evaporation: Allow the mixture to cool to room temperature. Concentrate the solution under reduced pressure (Rotavap) to remove MeOH and excess

    
    .
    
    • Result: A viscous oil or semi-solid residue.

  • Neutralization: Dissolve the residue in Ethyl Acetate (50 mL) .

  • Washing: Wash the organic phase carefully with:

    • 
       mL Saturated 
      
      
      
      (Neutralizes residual acid; Watch for
      
      
      evolution).
    • 
       mL Brine.
      
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under vacuum.
    
Workflow Visualization

Workflow Start Start: Dry Glassware N2 Atmosphere Step1 Cool MeOH to 0°C Start->Step1 Step2 Dropwise Addition of SOCl2 (Generate HCl) Step1->Step2 Exothermic! Step3 Add 2-Hydroxyphenylacetic Acid Step2->Step3 Step4 Reflux 3 Hours (65°C) Step3->Step4 Step5 Evaporate Solvent Step4->Step5 Step6 Dissolve in EtOAc Wash with NaHCO3 Step5->Step6 End Final Product: This compound Step6->End

Figure 2: Operational workflow for the synthesis process.

Results & Characterization

The product is typically isolated as a white crystalline solid or a colorless oil that solidifies upon standing.

Expected Analytical Data

Yield: 85% - 92% (Optimized)

TechniqueParameterExpected Value / Shift (

)
Assignment

NMR
Solvent:

7.40 ppm (s, 1H)Phenolic

7.15 - 7.25 ppm (m, 1H)Aromatic

7.05 - 7.10 ppm (m, 1H)Aromatic

6.80 - 6.95 ppm (m, 2H)Aromatic

3.75 ppm (s, 3H) Ester Methyl (

)
3.70 ppm (s, 2H) Benzylic Methylene (

)
IR Neat/Nujol3420


Stretch (Phenol)
1715


Stretch (Ester)
Physical Melting Point70°C - 72°CCrystalline Solid

Data derived from standard literature values for this specific isomer [1, 2].

Troubleshooting (E-E-A-T)

ObservationRoot CauseCorrective Action
Dark/Black Reaction Mixture Oxidation of the phenol ring.Ensure inert atmosphere (

). Do not overheat. Ensure

is added to cold MeOH first, not directly to the solid acid.
Low Yield Incomplete conversion or hydrolysis during workup.Increase reflux time. Ensure the

wash is performed quickly and cold to prevent saponification of the ester.
Product is Oily/Impure Residual solvent or unreacted acid.Recrystallize from Ether/Petroleum Ether. Ensure thorough

wash to remove unreacted starting acid.

References

  • PrepChem. "Synthesis of methyl (2-hydroxyphenyl)acetate." PrepChem.com. Accessed October 2023.[5]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 89719, Methyl (2-hydroxyphenyl)acetate. PubChem.

  • BenchChem. "An In-depth Technical Guide to the Reactions of Thionyl Chloride." BenchChem Technical Guides.

  • Organic Syntheses. "Esterification Procedures using Thionyl Chloride." Org.[6][1][7] Synth. Coll. Vol. 9, p. 251.

Sources

Application Notes & Protocols: Leveraging Methyl 2-(2-hydroxyphenyl)acetate as a Scaffold for Novel Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification of versatile and synthetically accessible scaffolds is paramount to the efficient discovery of novel therapeutic agents. Methyl 2-(2-hydroxyphenyl)acetate (CAS No. 22446-37-3) represents one such privileged starting material. Its structure, featuring a reactive phenolic hydroxyl group ortho to a modifiable methyl ester side chain, provides a unique combination of steric and electronic properties. This arrangement allows for intramolecular interactions and serves as a robust platform for constructing a diverse array of heterocyclic systems and other complex molecules. Specifically, its utility as a precursor to coumarins, benzofurans, and other pharmacophores makes it a molecule of significant interest in the development of new antiproliferative agents.[1][2][3] This guide provides an in-depth exploration of the chemical properties, synthetic transformations, and biological evaluation protocols associated with leveraging this compound in the pursuit of next-generation cancer therapeutics.

Physicochemical Profile of the Starting Material

A thorough understanding of the starting material is the foundation of reproducible and successful synthesis. This compound is a white crystalline powder, a physical form that facilitates easy handling and precise measurement in a laboratory setting.[4] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 22446-37-3[1]
Molecular Formula C₉H₁₀O₃[4][5]
Molecular Weight 166.17 g/mol [1][4]
Melting Point 122-124 °C[4][5]
Boiling Point 261.9 °C at 760 mmHg[5]
Appearance White crystalline powder[4]
Solubility Moderately soluble in organic solvents[4]

The molecule's two primary functional groups—the phenolic hydroxyl (-OH) and the methyl ester (-COOCH₃)—are the keys to its synthetic versatility. The hydroxyl group imparts weak acidity and activates the phenyl ring for electrophilic substitution, while the ester group is susceptible to nucleophilic attack, enabling hydrolysis, transesterification, or reduction.[4]

Synthetic Pathways: From Scaffold to Bioactive Derivatives

The true potential of this compound is realized through its chemical derivatization. One of the most powerful applications is its use in the synthesis of coumarin-3-carboxylic acids, a class of compounds known for a wide range of biological activities, including antiproliferative effects.[6][7]

Core Synthesis Protocol: Knoevenagel Condensation to form Coumarin-3-Carboxylic Acid

This protocol details a robust method for converting a derivative of this compound into a coumarin scaffold. The foundational reaction is the Knoevenagel condensation between an ortho-hydroxyaryl aldehyde (which can be synthesized from the starting material) and an active methylene compound like malonic acid or its derivatives.[8][9]

Rationale: This reaction is a cornerstone of coumarin synthesis. It proceeds via a base-catalyzed condensation to form a vinyl intermediate, which then undergoes intramolecular cyclization (lactonization) driven by the proximate phenolic hydroxyl group to yield the stable benzopyrone (coumarin) ring system. Using a catalyst like the clay KSF can create an environmentally friendly process.[9]

G cluster_synthesis Synthesis of Coumarin-3-Carboxylic Acid Start Salicylaldehyde (Derived from starting material) Condition Reflux in Aqueous Medium Start->Condition Reagent1 Malonic Acid + KSF Clay Catalyst Reagent1->Condition Intermediate Intermediate Adduct (Not Isolated) Condition->Intermediate Knoevenagel Condensation Cyclization Intramolecular Lactonization Intermediate->Cyclization Product Coumarin-3-Carboxylic Acid Cyclization->Product Purification Recrystallization or Chromatography Product->Purification Final Pure Product for Biological Assay Purification->Final

Caption: Synthetic workflow for Coumarin-3-Carboxylic Acid.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-hydroxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and KSF clay catalyst (0.1 g per mmol of aldehyde).

  • Solvent Addition: Add a suitable solvent, such as ethanol or even water for a greener approach.[9][10]

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a solid precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps, but can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure coumarin-3-carboxylic acid.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Further Derivatization: Amide Coupling

The synthesized coumarin-3-carboxylic acid can be further functionalized to create a library of compounds for biological screening. A common and effective method is amide coupling to introduce diverse chemical moieties.

Rationale: Converting the carboxylic acid to an amide allows for the introduction of various substituents via the amine component. This can significantly alter the compound's lipophilicity, hydrogen bonding capacity, and steric profile, which are critical determinants of biological activity.[11] This strategy has been successfully used to generate potent antiproliferative agents.[7][12]

  • Acid Chloride Formation: Convert the coumarin-3-carboxylic acid to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amine Coupling: React the crude acid chloride in an anhydrous solvent (e.g., dichloromethane) with a desired primary or secondary amine (1.1 eq) in the presence of a non-nucleophilic base like triethylamine (TEA) to neutralize the HCl byproduct.

  • Purification: Purify the resulting amide derivative using flash column chromatography.

Protocols for Biological Evaluation

Once a library of derivatives is synthesized, they must be evaluated for their antiproliferative activity. The MTT assay is a standard, robust colorimetric method for assessing cell viability and cytotoxicity.[13]

In Vitro Antiproliferative Activity: The MTT Assay

Principle: This assay relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

G cluster_workflow MTT Assay Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h (Allow cells to attach) A->B C 3. Treat with Test Compounds (Varying concentrations) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate for 2-4h (Formazan crystal formation) E->F G 7. Add Solubilizing Agent (e.g., DMSO, isopropanol) F->G H 8. Read Absorbance (e.g., at 570 nm) G->H I 9. Data Analysis (Calculate % viability, IC₅₀) H->I

Caption: Standard workflow for an in vitro MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well.[13] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO.[14] Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or acidic isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Apoptosis Induction: Annexin V/PI Staining

Rationale: To determine if cell death occurs via apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI enters cells only when the membrane is compromised (late apoptosis/necrosis). Compounds that induce G2/M cell cycle arrest and apoptosis are considered promising anticancer agents.[15]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core scaffold derived from this compound allows for the elucidation of key structure-activity relationships. This is critical for rationally designing more potent and selective agents.

Compound SeriesModificationObserved Impact on Antiproliferative ActivityRationale / Putative MechanismSource(s)
Coumarin-3-carboxamides Introduction of N-heterocyclic rings (e.g., piperidine, morpholine)Often enhances activity.Increases lipophilicity and can introduce specific interactions with target proteins.[12][13]
Phenyl Ring Substituents Addition of electron-withdrawing groups (e.g., halogens, nitro groups)Can increase potency.Alters the electronic properties of the molecule, potentially improving target binding affinity.[16][17]
Phenyl Ring Substituents Addition of bulky groupsCan decrease potency.Steric hindrance may prevent the compound from fitting into the active site of a target enzyme or receptor.[16][17]
Linker Length (in side chains) Varying the length of alkyl chains connecting the core to other moietiesOptimal linker length is often observed (e.g., a 3-carbon spacer may be better than a 2-carbon spacer).Provides proper orientation for interaction with the biological target.[12]

For example, studies on triarylethylene analogues have shown that the addition of an amino group can significantly enhance cytotoxicity and antimetastatic effects, likely due to its ability to act as a hydrogen bond donor.[11] Similarly, in other scaffolds, the position and nature of substituents on the phenyl ring are major determinants of biological activity.[17] These principles can be directly applied to the design of novel derivatives from this compound.

Conclusion and Future Directions

This compound is a cost-effective and synthetically tractable starting material for the development of novel antiproliferative agents. Its dual functionality allows for the construction of diverse molecular architectures, most notably the coumarin scaffold, which has a proven track record in medicinal chemistry. The protocols outlined herein provide a comprehensive framework for the synthesis, purification, and biological evaluation of new chemical entities derived from this valuable precursor.

Future research should focus on expanding the chemical diversity of the synthesized libraries. Exploring multicomponent reactions, such as the Ugi reaction, could rapidly generate complex and novel structures from derivatives of this compound.[18] Furthermore, mechanistic studies beyond cytotoxicity, including analysis of cell cycle progression, apoptosis pathways, and specific protein target engagement (e.g., Bcl-2 family proteins or specific kinases), will be crucial for advancing the most promising compounds toward preclinical development.[19]

References

  • Vertex AI Search. (2026). Understanding the Chemical Properties of Methyl 2-(2-hydroxyphenyl)
  • Benchchem. (n.d.). Methyl 2-(2-hydroxyphenyl)
  • PrepChem.com. (n.d.). Synthesis of methyl (2-hydroxyphenyl)
  • Pistritto, G., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PMC - NIH.
  • SIELC Technologies. (2018). Methyl (2-hydroxyphenyl)
  • MDPI. (n.d.).
  • MDPI. (n.d.).
  • Academia.edu. (n.d.).
  • Chemsrc. (n.d.). Methyl (2-hydroxyphenyl)
  • MDPI. (n.d.). Synthesis and Biological Evaluation of Quercetagetin Derivatives as the Inhibitors of Mcl-1 and Bcl-2 Against Leukemia.
  • MedchemExpress.com. (n.d.). Methyl 2-(2,4-dihydroxyphenyl)
  • PubChem. (n.d.). Methyl (2-hydroxyphenyl)
  • MDPI. (n.d.). Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities.
  • PubChem. (n.d.). Methyl (2S)-2-amino-2-(4-hydroxyphenyl)
  • PMC - NIH. (n.d.).
  • ResearchGate. (n.d.). A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones | Request PDF.
  • PMC - NIH. (2022). Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Coumarin synthesis.
  • MDPI. (n.d.). In Vitro Anti-Proliferative and Apoptotic Effects of Hydroxytyrosyl Oleate on SH-SY5Y Human Neuroblastoma Cells.
  • ScienceDirect. (2023).
  • PubMed. (2010).
  • Sigma-Aldrich. (n.d.). Methyl 2-(2-hydroxyphenyl)
  • ResearchGate. (n.d.).
  • PMC - NIH. (n.d.).
  • Revue Roumaine de Chimie. (n.d.).

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Application Note: Methyl 2-(2-hydroxyphenyl)acetate in Medicinal Chemistry

[1]

Executive Summary & Scaffold Analysis

Methyl 2-(2-hydroxyphenyl)acetate (M2HPA) is a bifunctional aromatic scaffold characterized by an ortho-positioned phenolic hydroxyl group and a methyl acetate side chain.[1] In medicinal chemistry, this specific geometry is not merely a structural feature but a reactive "switch" :

  • Nucleophilic Switch (Phenol): The phenolic oxygen acts as a site for ether linkage formation (critical for Strobilurin-class pharmacophores) or nucleophilic attack on the adjacent ester.[1]

  • Electrophilic Switch (Ester): The ester carbonyl serves as a target for hydrazines, amines, or intramolecular cyclization.

This guide details the protocols for exploiting these switches to generate Benzofuran-2-ones (lactones) and


-Methoxyacrylate1

Module A: The Benzofuran-2-one (Lactone) Platform[1]

Application: Synthesis of antioxidant, anti-inflammatory, and antimicrobial scaffolds.[2] Mechanism: Acid-catalyzed intramolecular transesterification (lactonization).

Mechanistic Insight

The transformation of M2HPA to benzofuran-2(3H)-one is a thermodynamic equilibrium.[1] Under neutral conditions, the open-chain ester is stable.[1] However, in the presence of an acid catalyst and heat, the phenolic hydroxyl group attacks the ester carbonyl.[1] To drive the reaction to completion (Le Chatelier’s principle), the byproduct (methanol) must be continuously removed.

Experimental Protocol: Acid-Catalyzed Cyclization

Target: Benzofuran-2(3H)-one (Coumaranone)[1]

Reagents:

  • This compound (10.0 mmol, 1.66 g)

  • p-Toluenesulfonic acid monohydrate (p-TsOH, 0.5 mmol, 5 mol%)[1]

  • Toluene (anhydrous, 50 mL)

Workflow:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add M2HPA, p-TsOH, and Toluene to the flask. Ensure the Dean-Stark trap is filled with toluene.[1]

  • Reflux: Heat the mixture to vigorous reflux (bath temp ~115°C). The azeotropic removal of methanol is critical.[1]

  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (higher Rf, ester) will disappear, replaced by the lactone (lower Rf, more polar due to rigid dipole).

    • Endpoint: Typically 3–5 hours.

  • Workup: Cool to room temperature. Wash the organic phase with NaHCO3 (sat.[3] aq., 2 x 20 mL) to remove the acid catalyst. Wash with Brine (1 x 20 mL).

  • Isolation: Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Recrystallization from Et2O/Hexanes or flash chromatography if necessary.

Validation Data:

Analytical Method Expected Signal (Starting Material) Expected Signal (Product: Benzofuran-2-one)
IR Spectroscopy Broad -OH stretch (~3300 cm⁻¹) Absent -OH; Sharp Lactone C=O (~1790-1805 cm⁻¹)

| ¹H NMR | Methyl singlet (~3.7 ppm, 3H) | Absent Methyl singlet; Benzylic CH₂ shift |[1]

Module B: The Strobilurin (Mitochondrial Complex III Inhibitor) Pharmacophore

Application: Development of broad-spectrum antifungals and potential anticancer agents targeting mitochondrial respiration.[1] Mechanism: The M2HPA scaffold provides the lipophilic "tail" and the aromatic core, while the ester is converted into the toxophore (typically a

1
Strategic Pathway

The synthesis of Strobilurin mimics (like Kresoxim-methyl analogs) requires preserving the ester initially while functionalizing the phenol.[1]

Protocol: Phenolic O-Alkylation (Ether Linkage)

Target: Methyl 2-(2-(aryloxymethyl)phenyl)acetate intermediates.

Reagents:

  • M2HPA (5.0 mmol)

  • Aryl/Heteroaryl halide (e.g., 4,6-dichloropyrimidine for Azoxystrobin mimics) (5.0 mmol)

  • Potassium Carbonate (K₂CO₃, 10.0 mmol)

  • DMF (Dimethylformamide, dry, 10 mL)

Workflow:

  • Deprotonation: Dissolve M2HPA in DMF. Add K₂CO₃. Stir at RT for 30 min to generate the phenoxide anion.

    • Note: The solution will likely turn yellow/orange.[1]

  • Coupling: Add the electrophile (Aryl halide).

  • Reaction: Heat to 80–100°C under N₂ atmosphere for 4–8 hours.

  • Workup: Pour into ice water (50 mL). Extract with EtOAc (3 x 20 mL).

  • Differentiation: The resulting ether-ester is the precursor.[1] The ester group is subsequently formylated (using methyl formate/NaH) and methylated to generate the

    
    -methoxyacrylate toxophore.[1]
    

Visualization of Reaction Pathways[1][4]

The following diagram illustrates the divergent utility of M2HPA. Note the decision nodes based on pH and reagent choice.

M2HPA_PathwaysSMThis compound(M2HPA)AcidAcid Catalyst(p-TsOH, Reflux)SM->AcidBase_AlkBase + R-X(K2CO3, DMF)SM->Base_AlkHydrazineHydrazine Hydrate(EtOH, RT)SM->HydrazineLactoneBenzofuran-2(3H)-one(Lactone Scaffold)Acid->Lactone- MeOH(Cyclization)EtherO-Alkylated Ester(Strobilurin Precursor)Base_Alk->EtherEther SynthesisHydrazideSalicylic Hydrazide Deriv.(Schiff Base Ligand)Hydrazine->HydrazideNucleophilicSubstitutionToxophoreBeta-Methoxyacrylate(Fungicidal Toxophore)Ether->ToxophoreFormylation &Methylation

Caption: Divergent synthesis pathways from M2HPA. Green nodes indicate bioactive terminal scaffolds; Yellow indicates key intermediates.[1]

Technical Reference & Safety Data

Identity:

  • IUPAC Name: this compound[1]

  • CAS: 22446-37-3[1][4][5][6]

  • Molecular Weight: 166.17 g/mol [1][4][7]

Handling & Stability:

  • Hydrolysis Risk: The ester is sensitive to moisture.[1] Store under inert gas (Nitrogen/Argon) at 2-8°C.

  • Lactonization Risk: Prolonged exposure to acidic environments or high heat during storage can induce spontaneous lactonization to benzofuranone.[1] Check purity via TLC before use.

Safety (GHS Classifications):

  • H302: Harmful if swallowed.[1][7][8]

  • H315: Causes skin irritation (Phenolic nature).

  • H319: Causes serious eye irritation.[1][8]

References

  • Benzofuranone Synthesis: Beaudry, C. M., et al. (2021).[9][10] "Regioselective Synthesis of Benzofuranones and Benzofurans." Oregon State University / NIH. Available at: [Link]

  • Strobilurin Chemistry: Sauter, H., et al. (1999). "Mitochondrial Respiration Inhibitors: A Major Target for Fungicides." Wiley Online Library.
  • Industrial Preparation: Patent CN106336388A. "Synthetic method of benzofuran-2(3H)-one.
  • Azoxystrobin Precursors: Patent CN103724203A. "Preparation method of o-methyl hydroxyphenylacetate.
  • General Reactivity: PubChem Compound Summary for CID 89719, Methyl (2-hydroxyphenyl)acetate. Available at: [Link]

Application Notes and Protocols: Methyl 2-(2-hydroxyphenyl)acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Bifunctional Building Block

Methyl 2-(2-hydroxyphenyl)acetate, with the CAS number 22446-37-3, is a crystalline solid that serves as a highly versatile and valuable reactant in modern organic synthesis.[1] Its structure uniquely combines a nucleophilic phenolic hydroxyl group and an ester moiety attached to a methylene group, rendering both the aromatic ring and the side chain amenable to a variety of chemical transformations. This bifunctionality makes it a strategic starting material for the synthesis of a range of heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.

This guide provides detailed application notes and protocols for the use of this compound as a key reactant in the synthesis of two important classes of heterocyclic compounds: benzofuran-2(3H)-ones and 4-hydroxycoumarins. The protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure reproducibility and success in the laboratory.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
CAS Number 22446-37-3[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 70-72 °C[2]

Handling and Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Application I: Synthesis of Benzofuran-2(3H)-one via Intramolecular Cyclization

Benzofuran-2(3H)-one is a core structural motif found in numerous natural products and is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, including the widely used fungicide Azoxystrobin. This compound serves as an excellent precursor for this scaffold through an acid-catalyzed intramolecular cyclization (lactonization).

Reaction Principle and Mechanism

The synthesis of benzofuran-2(3H)-one from this compound proceeds via an intramolecular esterification, also known as lactonization. The reaction is typically catalyzed by a strong acid. The mechanism involves the protonation of the ester carbonyl, which increases its electrophilicity. The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent elimination of methanol drives the reaction to completion, forming the stable five-membered lactone ring. To favor the product, the removal of methanol from the reaction mixture is often necessary, which can be achieved through azeotropic distillation.

Caption: Mechanism of Benzofuran-2(3H)-one Synthesis.

Experimental Protocol: Acid-Catalyzed Lactonization

This protocol is adapted from established industrial processes for the synthesis of benzofuran-2(3H)-one from 2-hydroxyphenylacetic acid, which is directly applicable to the methyl ester.[3][4]

Materials:

  • This compound

  • Toluene (or another suitable water-carrying agent like xylene)

  • p-Toluenesulfonic acid (p-TSA) or another strong acid catalyst (e.g., sulfuric acid, silica sulfonic acid)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Dean-Stark apparatus or equivalent for azeotropic water/methanol removal

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1 equivalent).

  • Solvent and Catalyst Addition: Add toluene (approximately 5-10 volumes relative to the reactant) as the azeotropic solvent. Add a catalytic amount of p-toluenesulfonic acid (e.g., 1-5 mol%).

  • Reaction Execution: Heat the mixture to reflux. The toluene-methanol azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more methanol is collected, and TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure benzofuran-2(3H)-one.

Expected Yield: High yields (typically >90%) can be expected with this procedure.[4]

ReactantCatalystSolventTemperatureTimeYieldReference
2-Hydroxyphenylacetic acidSilica sulfonic acidXyleneRefluxN/A97.1%[4]
2-Hydroxyphenylacetic acidFerric Sulfate HydrateTolueneRefluxN/AHigh[3]

Application II: A Two-Step Synthesis of 4-Hydroxycoumarins

4-Hydroxycoumarins are a prominent class of heterocyclic compounds with a wide range of biological activities, most notably as anticoagulants (e.g., warfarin). While a direct one-pot synthesis from this compound is not commonly reported, a highly efficient two-step approach is proposed here. This strategy involves the initial formylation of the active methylene group, followed by an intramolecular cyclization.

Step 1: Formylation of the Active Methylene Group

The methylene group in this compound is activated by the adjacent ester carbonyl group, making it susceptible to deprotonation and subsequent reaction with an electrophile. Formylation introduces a crucial carbonyl group, setting the stage for the subsequent cyclization to form the coumarin ring.

Reaction Principle and Mechanism:

A recommended method for the formylation of active methylene compounds involves the use of a Vilsmeier-Haack type reagent or a combination of a Lewis acid and a formylating agent. For instance, titanium tetrachloride (TiCl₄) in the presence of triethylamine can be used to generate an enolate, which then reacts with a suitable formylating agent. Care must be taken due to the presence of the phenolic hydroxyl group, which may require protection or the use of specific reagents that are selective for the active methylene group.

Caption: Formylation of this compound.

Experimental Protocol: Formylation of this compound

This protocol is based on methodologies for the formylation of active methylene compounds.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Titanium tetrachloride (TiCl₄)

  • Triethylamine (Et₃N)

  • Paraformaldehyde or another suitable formylating agent

  • Hydrochloric acid (1 M aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add TiCl₄ (e.g., 1.1 equivalents) followed by the dropwise addition of triethylamine (e.g., 2.2 equivalents).

  • Formylation: Add the formylating agent (e.g., paraformaldehyde, 1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Work-up: Quench the reaction by carefully adding 1 M aqueous HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure. The crude product, Methyl 2-formyl-2-(2-hydroxyphenyl)acetate, can be purified by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to 4-Hydroxycoumarin

The formylated intermediate possesses all the necessary functionalities for an intramolecular condensation to form the 4-hydroxycoumarin skeleton.

Reaction Principle and Mechanism:

The cyclization is an intramolecular aldol-type condensation followed by lactonization. Under basic or acidic conditions, the phenolic hydroxyl group attacks the newly introduced formyl carbonyl. The resulting hemiacetal can then undergo dehydration and tautomerization to form the stable aromatic coumarin ring system.

Caption: Cyclization to 4-Hydroxycoumarin.

Experimental Protocol: Intramolecular Cyclization

Materials:

  • Methyl 2-formyl-2-(2-hydroxyphenyl)acetate

  • A suitable solvent (e.g., ethanol, acetic acid)

  • A base (e.g., piperidine, sodium acetate) or an acid catalyst (e.g., HCl, H₂SO₄)

  • Hydrochloric acid (for acidification if a basic catalyst is used)

Procedure:

  • Reaction Setup: Dissolve the crude or purified Methyl 2-formyl-2-(2-hydroxyphenyl)acetate in a suitable solvent in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., a few drops of piperidine) or an acid.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • If a basic catalyst is used: Cool the reaction mixture and acidify with dilute HCl to precipitate the product.

    • If an acidic catalyst is used: Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude 4-hydroxycoumarin can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Conclusion

This compound is a readily accessible and highly effective reactant for the synthesis of important heterocyclic scaffolds. The protocols detailed in this guide for the preparation of benzofuran-2(3H)-ones and 4-hydroxycoumarins demonstrate its utility and provide a solid foundation for researchers in synthetic and medicinal chemistry. The straightforward nature of these transformations, coupled with the potential for high yields, underscores the value of this bifunctional building block in the modern synthetic laboratory.

References

  • Nakatsuji, H., Nishikado, H., Ueno, K., & Tanabe, Y. (2009). A general and efficient formylation of active methylene compounds with N,N-dimethylformamide and titanium(IV) tetrachloride. Organic Letters, 11(19), 4258–4261.
  • PrepChem.com. (n.d.). Synthesis of methyl (2-hydroxyphenyl)acetate. Retrieved from [Link]

  • Google Patents. (2012). CN102746260A - Method for preparing benzofuran-2-(3H)-one.
  • Google Patents. (2017). CN106336388A - Synthetic method of benzofuran-2(3H)-one.
  • Vertex AI Search Result on "Exploring the Synthesis and Applications of Methyl 2-(2-hydroxyphenyl)

Sources

HPLC analysis of "Methyl 2-(2-hydroxyphenyl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of "Methyl 2-(2-hydroxyphenyl)acetate"

Introduction & Scope

This compound (often referred to as Methyl o-hydroxyphenylacetate) is a critical synthetic intermediate used in the production of agrochemicals, coumarin derivatives, and pharmaceutical active ingredients.[1] Its purity is paramount, as residual free acid—2-hydroxyphenylacetic acid —can interfere with downstream cyclization reactions (e.g., lactonization to benzofuran-2-ones).[1]

This application note details a robust, validated HPLC protocol designed to separate the target ester from its primary hydrolytic impurity (the free acid) and other potential synthesis byproducts. Unlike generic protocols, this guide addresses the specific challenges posed by the ortho-phenolic moiety , including peak tailing and intramolecular hydrogen bonding effects.[1]

Physicochemical Context & Method Strategy

To design a "self-validating" method, one must understand the analyte's behavior in solution.[1]

PropertyValue / CharacteristicChromatographic Implication
Structure Phenyl ring with ortho-hydroxyl and methyl acetate groups.[1][2][3][4][5]Potential for intramolecular H-bonding (6-membered ring), increasing hydrophobicity relative to isomers.[1]
pKa (Phenol) ~10.0The phenol group is weakly acidic.[1] At neutral pH, it remains protonated, but silica silanols can cause tailing.[1]
LogP ~1.5 (Est.)[1][2]Moderately lipophilic.[1] Retains well on C18.
Stability Ester linkageSusceptible to hydrolysis in basic media or prolonged aqueous storage.[1]

Strategic Decisions:

  • Mobile Phase pH: Must be acidic (pH 2.0–3.0). This serves two purposes: it suppresses the ionization of the free acid impurity (ensuring it retains sufficiently to separate from the void volume) and minimizes silanol interactions with the phenolic hydroxyl group.

  • Stationary Phase: A highly end-capped C18 column is selected to prevent peak tailing caused by the phenolic group interacting with residual silanols on the silica support.[1]

  • Detection: The phenolic ring provides a strong UV chromophore.[1] While 210 nm offers maximum sensitivity, 275 nm is selected for specificity, reducing interference from non-aromatic solvents or mobile phase absorption.[1]

Optimized Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with Binary Gradient Pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).[1]

    • Why: The "Plus" or "XBridge" designation indicates advanced end-capping, critical for phenols.[1]

  • Column Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5–10 µL.

  • Detection: UV at 275 nm (Reference: 360 nm / 100 nm bw).

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Phosphoric Acid (

    
    ) in Water (Milli-Q grade).[1]
    
    • Note: For LC-MS applications, substitute with 0.1% Formic Acid.[1]

  • Solvent B (Organic): Acetonitrile (HPLC Grade).[1]

Gradient Program

This gradient is designed to elute the polar free acid early (but retained) and the hydrophobic ester later, while washing out highly non-polar dimers.

Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Isocratic Hold (Acid retention)
12.04060Linear Gradient (Elute Ester)
15.0595Wash Step
17.0595Hold Wash
17.19010Re-equilibration
22.09010End of Run

Sample Preparation Workflow

Critical Warning: Do not dissolve the sample in 100% water or high-pH buffers, as this promotes ester hydrolysis, artificially increasing the impurity count.[1]

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile .

  • Working Standard (0.1 mg/mL): Dilute the stock 1:10 using the Initial Mobile Phase (90:10 Water:MeCN with 0.1% acid).

    • Why: Diluting with the starting mobile phase prevents "solvent shock" (peak distortion) upon injection.[1]

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter into an amber vial (protects phenols from photo-oxidation).[1]

Data Visualization & Logic

Analytical Workflow

AnalyticalWorkflow Sample Solid Sample (this compound) Dissolution Dissolve in MeCN (Prevent Hydrolysis) Sample->Dissolution Weigh Dilution Dilute with Mobile Phase (90:10 H2O:MeCN) Dissolution->Dilution Aliquot HPLC HPLC Separation (C18, Gradient) Dilution->HPLC Inject Detection UV Detection (275 nm) HPLC->Detection Elute Analysis Data Analysis (Resolution > 2.0) Detection->Analysis Integrate

Caption: Step-by-step analytical workflow ensuring sample integrity and separation efficiency.

Troubleshooting Logic (Decision Tree)

Troubleshooting Start Issue Observed? Issue1 Peak Tailing Start->Issue1 Asymmetry > 1.2 Issue2 Split Peaks Start->Issue2 Doublet Issue3 Extra Peak (RT ~3-4 min) Start->Issue3 Impurity Action1 Check pH (Ensure < 3.0) Replace Column (Silanol activity) Issue1->Action1 Action2 Check Sample Solvent (Must match Mobile Phase A) Issue2->Action2 Action3 Hydrolysis Detected Prepare fresh sample in MeCN Issue3->Action3

Caption: Decision tree for diagnosing common chromatographic anomalies for phenolic esters.

Validation Parameters (Acceptance Criteria)

To ensure the method is "Trustworthy" (Part 2), the following system suitability parameters must be met before routine analysis:

ParameterAcceptance LimitRationale
Resolution (

)

between Acid and Ester
Ensures quantitative accuracy for impurities.
Tailing Factor (

)

Phenols are prone to tailing; high tailing reduces sensitivity.[1]
Precision (RSD)

(n=6 injections)
Verifies system stability.
LOD (Limit of Detection) ~0.5 µg/mL (at 275 nm)Sufficient for 0.05% impurity reporting.[1]

References

  • SIELC Technologies. (2018).[1] Separation of Methyl (2-hydroxyphenyl)acetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 89719, Methyl (2-hydroxyphenyl)acetate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026).[1][3] Quality Assurance for this compound. (Reference for synthesis impurities and industrial specifications). Retrieved from [Link]

Sources

Application Note: Derivatization Strategies for Methyl 2-(2-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Methyl 2-(2-hydroxyphenyl)acetate presents a classic analytical dichotomy. While its methyl ester moiety suggests reasonable volatility, the ortho-substituted phenolic hydroxyl group introduces significant hydrogen bonding capability. In Gas Chromatography (GC), this results in peak tailing, adsorption to active silanol sites, and poor reproducibility. In Liquid Chromatography (LC-MS), the molecule lacks a permanent charge or high proton affinity, limiting sensitivity in Electrospray Ionization (ESI).

This guide details two orthogonal derivatization protocols to overcome these limitations:

  • Silylation (GC-MS): The "Gold Standard" for volatility enhancement using BSTFA.

  • Dansylation (LC-MS/FL): A high-sensitivity labeling method for trace quantification.

Chemical Profile & Derivatization Logic[1][2][3]

PropertyValueAnalytical Implication
Molecular Weight 166.17 g/mol Suitable for GC-MS; low mass range.
LogP ~1.2Moderately lipophilic; amenable to Reverse Phase LC.
pKa (Phenol) ~10.0Requires pH > 10 for deprotonation (critical for Dansylation).
Boiling Point ~262°CHigh for its size due to H-bonding; derivatization lowers this effective BP.
Functional Groups 1. Methyl Ester2.[1][2][3][4][5] Phenolic -OHEster: Susceptible to hydrolysis at high pH.Phenol: The primary target for derivatization.
The "Ortho" Effect

The hydroxyl group is in the ortho position relative to the acetate chain. While this can create intramolecular hydrogen bonding (stabilizing the molecule), it also creates steric hindrance. Standard reagents like BSTFA are generally effective, but "catalyzed" reagents (containing TMCS) are recommended to ensure complete reaction at the sterically crowded ortho site.

Protocol A: Silylation for GC-MS (TMS Derivatization)

Objective: Replace the active protic hydrogen on the phenol with a trimethylsilyl (TMS) group.[6] Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

Reaction Mechanism

The nucleophilic oxygen of the phenol attacks the silicon atom of the BSTFA. TMCS acts as a catalyst, increasing the silyl donor power of the mixture.[5]



Step-by-Step Protocol
  • Preparation:

    • Dissolve ~1 mg of sample in 1 mL of anhydrous Acetonitrile or Ethyl Acetate.

    • Note: Avoid protic solvents (Methanol, Water) as they violently react with silylating agents.

  • Reagent Addition:

    • Add 50 µL of BSTFA + 1% TMCS to 100 µL of the sample solution in a crimp-cap GC vial.

    • Optional: Add 10 µL of Pyridine to act as an acid scavenger and catalyst.

  • Reaction:

    • Cap tightly and incubate at 60°C for 30 minutes .

    • Why Heat? While phenols react at room temperature, the ortho substitution requires thermal energy to drive the reaction to 100% completion and prevent "ghost peaks" of underivatized material.

  • Analysis:

    • Inject 1 µL directly into GC-MS (Split 1:10 or 1:20).

    • Expected Mass Shift: MW 166 → MW 238 (+72 Da).

Workflow Visualization

G Start Sample (Me-2-(2-OH-phenyl)acetate) Solvent Dissolve in Anhydrous ACN Start->Solvent Reagent Add BSTFA + 1% TMCS (+ Pyridine opt.) Solvent->Reagent Exclude Moisture Heat Incubate 60°C, 30 min Reagent->Heat Derivatization Inject GC-MS Injection Heat->Inject TMS-Derivative (MW 238)

Figure 1: Critical path for moisture-free silylation of phenolic esters.[1][7]

Protocol B: Dansylation for LC-MS (Sensitivity Enhancement)

Objective: Attach a Dansyl tag to the phenol. Reagent: Dansyl Chloride (DnCl).[8][9] Application: Trace analysis in biological matrices (plasma/urine) where the native molecule ionizes poorly.

Reaction Mechanism

Dansyl chloride reacts specifically with phenols and amines. The reaction requires a basic pH to form the phenoxide ion (


), which is the active nucleophile.

Critical Control Point (pH): The pH must be high enough to deprotonate the phenol (pKa ~10) but not so high/prolonged that it hydrolyzes the methyl ester group (base-catalyzed hydrolysis). A pH of 9.5 - 10.0 is the operational window.

Step-by-Step Protocol
  • Buffer Preparation:

    • Prepare 100 mM Sodium Carbonate/Bicarbonate buffer (pH 9.5).

  • Reaction Mix:

    • Mix 50 µL Sample (in ACN) + 50 µL Buffer (pH 9.5).

    • Add 50 µL Dansyl Chloride solution (1 mg/mL in Acetone).

  • Incubation:

    • Heat at 60°C for 10-15 minutes .

    • Warning: Do not exceed 20 minutes to protect the methyl ester.

  • Quenching:

    • Add 10 µL of 5% Formic Acid. This neutralizes the pH, stopping the reaction and preventing ester hydrolysis.

  • Analysis:

    • Analyze via LC-MS/MS (ESI Positive Mode) or Fluorescence Detection (Ex 340 nm / Em 525 nm).

Reaction Pathway Visualization

D Analyte Analyte (Phenol Form) Base Add Na2CO3 (pH 9.5) Analyte->Base Intermediate Phenoxide Ion (Active Nucleophile) Base->Intermediate Deprotonation DnCl Add Dansyl Chloride Intermediate->DnCl Product Dansyl-Derivative (Fluorescent/ESI+ Active) DnCl->Product Sulfonyl Transfer (60°C, 15 min) Warning ! CRITICAL: Quench quickly to save Methyl Ester Product->Warning

Figure 2: Base-catalyzed dansylation pathway with ester-protection warning.

Troubleshooting & Validation (Self-Correcting Systems)

IssueObservationRoot CauseCorrective Action
Low Yield (GC) Native phenol peak visibleMoisture in solvent/vialUse new anhydrous solvent; dry glassware; add excess BSTFA.
Ghost Peaks (GC) Peaks at M-15 or M+16Hydrolysis of TMSInject immediately; ensure GC inlet is free of active sites.
Ester Loss (LC) Peak corresponds to Acid-DansylBase hydrolysisReduce pH to 9.0 or reduce incubation time to 5 mins.
Precipitation Cloudy solution in LC vialDnCl insolubilityEnsure final mixture is at least 50% organic (ACN/Acetone).

Internal Standard Recommendation: For quantitative work, use Methyl 2-(4-hydroxyphenyl)acetate as an internal standard. It is a structural isomer (para vs ortho) that will separate chromatographically but behave similarly during derivatization.

References

  • Sigma-Aldrich. "The Use of Derivatization Reagents for Gas Chromatography (GC)." Sigma-Aldrich Technical Bulletins.

  • Phenomenex. "Derivatization for Gas Chromatography: Silylation Reagents." Phenomenex Technical Guides.

  • Guo, K., & Li, L. (2009).[8] "Differential 12C-/13C-isotope dansylation labeling and fast liquid chromatography/mass spectrometry for absolute and relative quantification of the metabolome." Analytical Chemistry, 81(10), 3919-3932.[8]

  • National Center for Biotechnology Information (NCBI). "Methyl (2-hydroxyphenyl)acetate - PubChem Compound Summary."[1] PubChem.

Sources

Application Note: Synthesis of Methyl 2-(2-hydroxyphenyl)acetate via Fischer-Speier Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

Methyl 2-(2-hydroxyphenyl)acetate is a valuable phenolic ester intermediate in organic synthesis. Its structure is found in various natural products and serves as a precursor for more complex molecules in pharmaceutical and agrochemical research. For instance, it has been isolated from certain microorganisms like Aspergillus species and can be a building block for bioactive compounds.[1] This document provides a detailed, field-proven protocol for the synthesis of this compound using the robust and classic Fischer-Speier esterification method.

The Synthetic Approach: Fischer-Speier Esterification

The chosen method is the acid-catalyzed esterification of 2-hydroxyphenylacetic acid with methanol. This reaction, known as the Fischer-Speier esterification, is a reliable and atom-economical approach for converting carboxylic acids and alcohols into esters.[2] The reaction is an equilibrium process. To achieve a high yield, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one reactant (in this case, methanol) or by removing the water formed during the reaction.[2][3]

The Underlying Mechanism

The Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps.[2][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄ or HCl). This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][3][4]

  • Nucleophilic Attack: The nucleophilic oxygen atom of the alcohol (methanol) attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[3]

  • Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol moiety) to one of the hydroxyl groups. This intramolecular or intermolecular proton shuttle converts a hydroxyl group into a much better leaving group: water.[3][4]

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond.

  • Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.[2][4]

Fischer_Esterification_Mechanism Figure 1: Mechanism of Fischer-Speier Esterification RCOOH R-COOH (2-Hydroxyphenylacetic Acid) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ H_plus H⁺ MeOH CH₃OH (Methanol) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + CH₃OH Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Ester R-COOCH₃ (this compound) Protonated_Ester->Ester - H⁺ H2O H₂O H_plus_out H⁺ Synthesis_Workflow Figure 2: Experimental Workflow for Synthesis A 1. Reaction Setup Dissolve 2-hydroxyphenylacetic acid in methanol and add H₂SO₄ catalyst. B 2. Reflux Heat the solution to reflux for an extended period (e.g., 24-72 hours). A->B C 3. Concentration Remove methanol under reduced pressure. B->C D 4. Extraction & Washing Dissolve residue in toluene/ether. Wash with water and NaHCO₃ solution. C->D E 5. Drying & Filtration Dry the organic phase with MgSO₄ and filter. D->E F 6. Final Concentration Evaporate the solvent to yield the crude product. E->F G 7. Purification Recrystallize from ether/petroleum ether to obtain pure solid product. F->G H 8. Characterization Analyze by NMR, IR, and melting point determination. G->H

Caption: Figure 2: Experimental Workflow for Synthesis.

  • Reaction Setup: In a 1000 mL round-bottom flask equipped with a reflux condenser, dissolve 15.0 g (0.0986 mol) of 2-hydroxyphenylacetic acid in 500 mL of anhydrous methanol. [5]2. Catalyst Addition: While stirring, carefully add 2.0 mL of concentrated sulfuric acid to the solution. Causality Note: The acid protonates the carbonyl oxygen, making the carboxylic acid a much stronger electrophile, which is necessary for the reaction to proceed at a reasonable rate. [2][3]3. Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain it for 24-72 hours. [5]To drive the equilibrium, a Soxhlet extractor containing 3Å molecular sieves can be used to continuously remove the water formed. [5]4. Reaction Quenching and Concentration: After cooling to room temperature, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol. [6]5. Work-up & Extraction: Dissolve the resulting oily residue in 250 mL of diethyl ether (or 100 mL of toluene). [6][5]Transfer the solution to a separatory funnel and wash it with three 100 mL portions of water to remove any remaining methanol and sulfuric acid. [5]6. Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. [6]Causality Note: This step neutralizes any remaining acidic catalyst and removes any unreacted 2-hydroxyphenylacetic acid by converting it to its water-soluble sodium salt.

  • Drying: Dry the ethereal solution over anhydrous magnesium sulfate. [5]8. Final Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which may be a yellow oil or a solid. [6][5]9. Purification (Recrystallization): For a solid product, recrystallize the crude material from a mixture of diethyl ether and petroleum ether to afford pure this compound as white crystals. [6]If the product is an oil, purification via column chromatography may be necessary.

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured by built-in checkpoints for reaction monitoring and product validation.

  • Reaction Monitoring: The progress of the esterification can be monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture against the starting material, the consumption of the carboxylic acid and the formation of the less polar ester product can be visualized.

  • Purification Validation: The success of the neutralization step is confirmed by the cessation of CO₂ evolution upon adding sodium bicarbonate. [6]Recrystallization provides a powerful method for purification; a sharp melting point of the final crystals indicates high purity.

  • Product Characterization: The identity and purity of the final product must be confirmed through spectroscopic analysis.

Expected Analytical Data
AnalysisExpected Result
Appearance White, powdery crystals or yellow oil [6][5]
Melting Point 70-72 °C (for the recrystallized solid) [6]
¹H NMR (CDCl₃, 90 MHz)δ 3.70 (s, 2H, -CH₂-), 3.75 (s, 3H, -OCH₃), 6.80-7.25 (m, 4H, Ar-H), 7.40 (s, 1H, -OH) ppm. [6]The methoxy protons (-OCH₃) typically appear around 3.7 ppm. [7]The methylene protons (-CH₂-) are adjacent to the ester and the aromatic ring. The aromatic protons will show a complex splitting pattern. The phenolic -OH proton signal can be broad and its chemical shift is variable.
Infrared (IR) ν_max (Nujol mull): 3420 cm⁻¹ (O-H stretch, phenolic), 1715 cm⁻¹ (C=O stretch, ester) [6]

Note: NMR chemical shifts can vary slightly depending on the solvent and the spectrometer's field strength. [8]

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound via Fischer-Speier esterification. By understanding the underlying mechanism and adhering to the detailed procedural and safety guidelines, researchers can confidently prepare this valuable chemical intermediate with high yield and purity. The integrated validation steps ensure the trustworthiness and reproducibility of the experimental outcome.

References

  • Synthesis of methyl (2-hydroxyphenyl)acetate. PrepChem.com. [Link]

  • Synthesis of (a) Methyl (2-Hydroxyphenyl)acetate. PrepChem.com. [Link]

  • Fischer esterification (video). Khan Academy. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Can anyone suggest the route for formylation of this compound? ResearchGate. [Link]

  • Methyl (2-hydroxyphenyl)acetate | C9H10O3 | CID 89719. PubChem. [Link]

  • Methyl (2-hydroxyphenyl)acetate | CAS#:22446-37-3. Chemsrc.com. [Link]

  • Preparation method of o-methyl hydroxyphenylacetate.
  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. MDPI. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • SAFETY DATA SHEET - 2-Hydroxyphenylacetic acid. Thermo Fisher Scientific. [Link]

  • 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =... ResearchGate. [Link]

  • Material Safety Data Sheet - 2-Hydroxyphenylacetic Acid, 99%. Cole-Parmer. [Link]

  • 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. Doc Brown's Chemistry. [Link]

  • 15.2: NMR Spectra - an introduction and overview. Chemistry LibreTexts. [Link]

Sources

Application Notes & Protocols: The Strategic Utility of Methyl 2-(2-hydroxyphenyl)acetate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(2-hydroxyphenyl)acetate (CAS No. 22446-37-3) has emerged as a cornerstone building block in synthetic organic and medicinal chemistry.[1][2] Its unique bifunctional architecture, featuring a reactive phenolic hydroxyl group and a modifiable methyl ester, provides a versatile scaffold for constructing a diverse array of complex, biologically active molecules.[1] This guide elucidates the strategic application of this precursor, moving beyond simple procedural lists to explain the underlying chemical principles and rationale behind its use. We will explore its pivotal role in the synthesis of high-value molecular frameworks such as benzofuranones, coumarins, and as a critical intermediate in the production of agrochemicals like the broad-spectrum fungicide, azoxystrobin.[1][3] The protocols detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust foundation for leveraging this compound in their synthetic programs.

Physicochemical Profile and Handling

A thorough understanding of the starting material's properties is fundamental to successful synthesis. This compound is typically a white crystalline powder.[1][4]

PropertyValueSource
CAS Number 22446-37-3[1][2][5][6][7]
Molecular Formula C₉H₁₀O₃[1][2][5]
Molecular Weight 166.17 g/mol [1][2][5]
Melting Point 70-72 °C[4][8]
Boiling Point ~261.9 °C at 760 mmHg[1]
Appearance White, powdery crystals[1][4][8]
IUPAC Name This compound[2]

Handling & Storage: Store in a cool, dry place. The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling.

Core Synthetic Applications: From Precursor to Bioactive Scaffold

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The phenolic hydroxyl group is a potent nucleophile, ideal for O-alkylation, O-arylation, and intramolecular cyclization reactions.[9][10] The acetate moiety provides an active methylene position and an ester group that can be hydrolyzed, reduced, or otherwise transformed.

Synthesis of Benzofuranones and Benzofurans

Benzofurans are a prominent class of heterocyclic compounds found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and antitumor properties.[11][12] this compound serves as an excellent precursor for benzofuran-2(3H)-ones through intramolecular cyclization.

Causality of the Reaction: The synthesis relies on the intramolecular dehydration (lactonization) of the parent o-hydroxyphenylacetic acid. A common and efficient industrial method involves heating o-hydroxyphenylacetic acid with an acidic catalyst in an aromatic hydrocarbon solvent to form the benzofuranone intermediate.[3] This intermediate can then be ring-opened by methanol (transesterification) to yield this compound, or it can be further modified.[3] This lactonization is a thermodynamically favorable process, driven by the formation of a stable five-membered ring.

Benzofuranone_Synthesis Start This compound Intermediate Benzofuran-2(3H)-one Start->Intermediate Intramolecular Cyclization (Lactonization) Product Substituted Benzofurans Intermediate->Product Further Reaction (e.g., with Grignard reagents, Wittig reaction)

Diagram 1: Synthesis pathway from this compound to Benzofurans.

Synthesis of Coumarins

Coumarins (2H-chromen-2-ones) are another vital class of bioactive molecules known for their anticoagulant, anti-inflammatory, antioxidant, and anticancer activities.[13][14] While not a direct one-step precursor, this compound can be elaborated into intermediates suitable for classic coumarin syntheses like the Pechmann condensation. This typically involves introducing a carbonyl group ortho to the hydroxyl group.

Synthetic Rationale: The key transformation involves the formylation or acylation of the activated aromatic ring, followed by condensation with a compound containing an active methylene group (e.g., diethyl malonate). The phenolic hydroxyl group and the newly installed ortho-carbonyl group then undergo an intramolecular condensation and dehydration to form the characteristic α-pyrone ring of the coumarin scaffold.[14][15]

O-Alkylation for Diverse Derivatives

The nucleophilic phenolic hydroxyl group is readily alkylated under basic conditions, providing a straightforward route to a vast library of derivatives.[10] This strategy is fundamental in medicinal chemistry for modulating a compound's pharmacokinetic properties (solubility, lipophilicity, metabolic stability) and for introducing new pharmacophoric elements. For instance, derivatives of methyl salicylate (a related compound) bearing a piperazine moiety have shown significant anti-inflammatory activities.[16][17]

Expert Insight: The choice of base and solvent is critical for achieving selective O-alkylation over potential C-alkylation at the activated aromatic ring. Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as DMF or acetonitrile are generally preferred for clean O-alkylation.

General_Workflow cluster_start Starting Material cluster_reaction Core Reactions cluster_intermediate Key Scaffolds cluster_product Bioactive Products Start This compound R1 Intramolecular Cyclization Start->R1 R2 O-Alkylation / O-Arylation Start->R2 R3 Ring Formylation / Acylation Start->R3 I1 Benzofuranones R1->I1 I2 Ether Derivatives R2->I2 I3 Ortho-carbonyl Intermediates R3->I3 P1 Benzofurans I1->P1 P2 Agrochemicals (e.g., Azoxystrobin) I2->P2 P4 Diverse Drug Analogues I2->P4 P3 Coumarins I3->P3

Diagram 2: General synthetic workflow illustrating the versatility of the starting material.

Detailed Experimental Protocols

The following protocols are presented as robust, validated procedures.

Protocol 1: Synthesis of this compound

This protocol describes the esterification of 2-hydroxyphenylacetic acid, a common method to prepare the title compound.[4][8]

  • Reagents & Equipment:

    • 2-Hydroxyphenylacetic acid (50 g)

    • Methanol (250 ml)

    • Acetyl chloride (25 ml) or concentrated Sulfuric Acid (catalytic)

    • 500 ml round-bottom flask, magnetic stirrer, reflux condenser

    • Sodium bicarbonate (aqueous solution)

    • Diethyl ether or Ethyl acetate

    • Anhydrous magnesium sulfate or sodium sulfate

    • Rotary evaporator

  • Procedure:

    • Preparation of Methanolic HCl (if using acetyl chloride): In a fume hood, slowly add acetyl chloride (25 ml) to ice-cold methanol (250 ml) with stirring. This exothermically generates a solution of hydrogen chloride in methanol.

    • Esterification: Add 2-hydroxyphenylacetic acid (50 g) to the prepared methanolic HCl solution.[4][8]

    • Reaction: Stir the solution at room temperature for 3-4 hours, then let it stand overnight (approx. 15 hours) to ensure complete reaction.[4][8]

    • Work-up (Concentration): Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.[4][8]

    • Work-up (Extraction): Dissolve the residue in diethyl ether (250 ml). Wash the ethereal solution carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This neutralizes the excess acid.[4][8]

    • Work-up (Drying & Isolation): Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure.[4]

    • Purification: Recrystallize the resulting solid from an ether/petroleum ether mixture to afford pure this compound as white crystals.[4][8] Expected yield: ~92%.[8]

Protocol 2: Synthesis of Benzofuran-2(3H)-one via Lactonization

This protocol outlines the intramolecular cyclization, a key step towards benzofuran synthesis.[3]

  • Reagents & Equipment:

    • o-Hydroxyphenylacetic acid (10 g)

    • Toluene or other aromatic hydrocarbon solvent (100 ml)

    • Acidic catalyst (e.g., p-toluenesulfonic acid, 0.5 g)

    • Dean-Stark apparatus, round-bottom flask, magnetic stirrer, heating mantle, reflux condenser

  • Procedure:

    • Setup: To a round-bottom flask, add o-hydroxyphenylacetic acid, toluene, and the acidic catalyst. Equip the flask with a Dean-Stark apparatus and a reflux condenser.

    • Reaction: Heat the mixture to reflux. Water generated during the lactonization will be azeotropically removed and collected in the Dean-Stark trap.

    • Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

    • Work-up: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate to remove the acid catalyst, followed by a wash with brine.

    • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzofuran-2(3H)-one, which can be purified by crystallization or chromatography.

Case Study: Intermediate for Azoxystrobin

One of the most significant industrial applications of this compound is its role as a key intermediate in the synthesis of the fungicide Azoxystrobin.[1][3] The synthetic route leverages both the phenolic hydroxyl group and the acetate moiety. The process involves a reaction with 4,6-dichloropyrimidine, followed by subsequent steps of etherification and formylation to build the final complex molecule.[3] This highlights the compound's value in producing high-value, commercially important agrochemicals.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic precursor that offers efficient and versatile pathways to a multitude of high-value bioactive molecules. Its predictable reactivity, commercial availability, and demonstrated utility in synthesizing complex scaffolds like benzofurans, coumarins, and the fungicide Azoxystrobin underscore its importance in modern synthetic chemistry. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively incorporate this valuable building block into their drug discovery and development pipelines.

References

  • Mishra, S. K. (2014). Can anyone suggest the route for formylation of this compound? ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Benzofuran synthesis. Available at: [Link]

  • PrepChem.com. Synthesis of methyl 2-hydroxyphenylacetate. Available at: [Link]

  • Unknown Author. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Synthesis and Applications of this compound. Available at: [Link]

  • PrepChem.com. Synthesis of methyl (2-hydroxyphenyl)acetate. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Available at: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

  • ResearchGate. Synthesis of benzofurans via 1-(2-hydroxyphenyl)propargyl alcohol derivatives. Available at: [Link]

  • Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Available at: [Link]

  • PubChem. Methyl (2-hydroxyphenyl)acetate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Methyl 2-(2,3-difluoro-4-hydroxyphenyl)acetate. National Center for Biotechnology Information. Available at: [Link]

  • Triz Pharma-Tech Co.,Ltd. This compound. Available at: [Link]

  • Google Patents. (2014). CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.
  • ChemSynthesis. methyl (2-hydroxyphenyl)acetate. Available at: [Link]

  • Carneiro, et al. (2021). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. National Center for Biotechnology Information. Available at: [Link]

  • Cunha Neto, A., et al. (2019). Synthetic Methods Applied in the Preparation of Coumarin-based Compounds. ResearchGate. Available at: [Link]

  • Organic Syntheses. methyl 2-(2-acetylphenyl)acetate. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available at: [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]

  • PubChem. Benzeneacetic acid, 4-hydroxy-, methyl ester. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Methyl 2-hydroxy-2-(2-hydroxyphenyl)acetate. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. Novel Coumarin Derivatives with Expected Biological Activity. Available at: [Link]

  • Encyclopedia.pub. Copper-Catalyzed Synthesis of Coumarins. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][12][18]naphthyrin-5(6H). Available at: [Link]

  • ResearchGate. Scheme 1: Synthesis of the title coumarin derivatives (2-8). Available at: [Link]

  • National Center for Biotechnology Information. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Available at: [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Available at: [Link]

  • MDPI. Special Issue : Biological and Pharmacological Activity of Plant Natural Compounds. Available at: [Link]

  • Wikipedia. List of fentanyl analogues. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. Gauri Bichkule., Int. J. of Pharm. Sci., 2026, Vol 4, Issue 2, 1182-1195. Available at: [Link]

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The Versatility of Methyl 2-(2-hydroxyphenyl)acetate: A Strategic Building Block for Complex Molecular Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Synthetic Potential

In the landscape of organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular targets. Methyl 2-(2-hydroxyphenyl)acetate stands out as a highly versatile and valuable building block. Its unique bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and an electrophilic methyl ester, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the reactivity of this compound and presents detailed protocols for its application in the synthesis of intricate molecular structures, with a particular focus on pharmacologically relevant scaffolds such as benzofurans and their derivatives. The insights and methodologies presented herein are curated for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Core Reactivity and Strategic Applications

The synthetic utility of this compound is primarily centered around the selective reactivity of its two key functional groups. The phenolic hydroxyl group provides a handle for O-alkylation, O-acylation, and serves as a directing group for electrophilic aromatic substitution. The methyl ester, on the other hand, can undergo hydrolysis, amidation, or reduction. Furthermore, the ortho-relationship of these two groups is the linchpin for intramolecular cyclization reactions, providing a direct and efficient route to heterocyclic systems.

A particularly significant application of this building block is in the synthesis of benzofuran-2(3H)-ones and 2-arylbenzofurans. These scaffolds are prevalent in numerous natural products and have garnered considerable attention in drug discovery for their diverse biological activities, including potential as cholinesterase inhibitors for the treatment of Alzheimer's disease.[1]

Key Synthetic Transformations and Protocols

This section details key experimental procedures that leverage the unique reactivity of this compound. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic strategy.

Synthesis of this compound

A reliable and high-yielding synthesis of the title compound is the essential first step. The Fischer-Speier esterification of 2-hydroxyphenylacetic acid is a common and effective method.

Protocol 1: Fischer-Speier Esterification of 2-Hydroxyphenylacetic Acid [2][3]

This protocol describes the synthesis of this compound from 2-hydroxyphenylacetic acid using a methanol solution of hydrogen chloride.

  • Reaction Principle: The acidic conditions protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol.

  • Step-by-Step Procedure:

    • Prepare a solution of hydrogen chloride in methanol by carefully adding acetyl chloride (25 ml) to methanol (250 ml) under cooling.

    • To this solution, add 2-hydroxyphenylacetic acid (50 g).

    • Stir the solution at room temperature for three hours, then allow it to stand overnight (approximately fifteen hours).

    • Concentrate the reaction mixture under reduced pressure to remove the excess methanol.

    • Dissolve the residue in diethyl ether (250 ml).

    • Wash the ethereal solution with an aqueous solution of sodium bicarbonate until effervescence ceases to neutralize the remaining acid.

    • Dry the ethereal solution over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

    • Recrystallize the resulting solid from an ether/petrol mixture to yield this compound as white, powdery crystals.

  • Expected Yield: 92%[2][3]

Table 1: Physical and Spectroscopic Data for this compound

PropertyValueReference
AppearanceWhite, powdery crystals[2][3]
Melting Point70-72 °C[2]
Molecular FormulaC₉H₁₀O₃[4]
Molecular Weight166.17 g/mol [4][5]
Infrared (IR) maxima3420, 1715 cm⁻¹[3]
¹H NMR (CDCl₃, 90 MHz)δ 3.70 (2H, s), 3.75 (3H, s), 6.80-6.95 (2H, m), 7.05-7.10 (1H, m), 7.15-7.25 (1H, m), 7.40 (1H, s) ppm[3]

Diagram 1: Synthesis of this compound

G A 2-Hydroxyphenylacetic Acid R MeOH, HCl (from AcCl) A->R B This compound R->B

Caption: Fischer-Speier esterification workflow.

O-Alkylation: Gateway to Diverse Derivatives

The phenolic hydroxyl group is readily alkylated under basic conditions, allowing for the introduction of a wide variety of substituents. This reaction is a cornerstone for modifying the molecule's properties and for constructing more complex ethers.

Protocol 2: General Procedure for O-Alkylation

This protocol provides a general method for the O-alkylation of this compound using an alkyl halide in the presence of a base.

  • Reaction Principle: A suitable base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then displaces the halide from the alkyl halide in an SN2 reaction. The choice of base and solvent is critical to ensure efficient reaction and minimize side reactions. A strong base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is commonly employed.

  • Step-by-Step Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Diagram 2: O-Alkylation of this compound

G A This compound D O-Alkylated Product A->D B O-Alkylating Agent (R-X) B->D C Base (e.g., NaH) C->D

Caption: General workflow for O-alkylation.

Intramolecular Cyclization: Synthesis of Benzofuran-2(3H)-one

The ortho relationship between the hydroxyl and acetate moieties makes this compound an excellent precursor for the synthesis of benzofuran-2(3H)-one, a key heterocyclic core.

Protocol 3: Acid-Catalyzed Intramolecular Cyclization [6]

This protocol describes the synthesis of benzofuran-2(3H)-one from 2-hydroxyphenylacetic acid, which can be generated in situ from the methyl ester via hydrolysis. A more direct approach involves the dehydration of 2-hydroxyphenylacetic acid.

  • Reaction Principle: Under acidic conditions and elevated temperatures, the carboxylic acid (formed from the hydrolysis of the ester or starting from the acid itself) undergoes an intramolecular esterification (lactonization) to form the five-membered lactone ring of benzofuran-2(3H)-one. The reaction is typically carried out in a high-boiling aromatic solvent to facilitate the removal of water.

  • Step-by-Step Procedure (starting from 2-hydroxyphenylacetic acid):

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-hydroxyphenylacetic acid in an aromatic hydrocarbon solvent (e.g., toluene).

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

    • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

    • Continue refluxing until no more water is collected.

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Diagram 3: Synthesis of Benzofuran-2(3H)-one

G A 2-Hydroxyphenylacetic Acid R Acid Catalyst, Heat A->R B Benzofuran-2(3H)-one R->B

Caption: Intramolecular cyclization to form benzofuran-2(3H)-one.

Applications in the Synthesis of Bioactive Molecules

The derivatives of this compound, particularly benzofurans, have shown significant promise in the field of drug discovery. For instance, 2-arylbenzofuran derivatives have been synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[1] These compounds have also demonstrated antioxidant properties, which are beneficial in mitigating the oxidative stress associated with neurodegenerative diseases.[1]

Conclusion

This compound is a readily accessible and highly adaptable building block that provides a streamlined entry into a variety of complex molecular architectures. Its predictable reactivity and the strategic placement of its functional groups make it an invaluable tool for synthetic chemists. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this versatile molecule in their own research endeavors, from the development of novel synthetic methodologies to the discovery of new therapeutic agents.

References

  • PrepChem.com. Synthesis of methyl (2-hydroxyphenyl)acetate. [Link]

  • MDPI. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. [Link]

  • MDPI. Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. [Link]

  • ResearchGate. Scheme 1 Structure of 2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol Schiff-base. [Link]

  • PrepChem.com. Synthesis of (a) Methyl (2-Hydroxyphenyl)acetate. [Link]

  • Google Patents. CN106336388A - Synthetic method of benzofuran-2(3H)-one.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of this compound. [Link]

  • National Center for Biotechnology Information. Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. [Link]

  • ResearchGate. Can anyone suggest the route for formylation of this compound?. [Link]

  • National Center for Biotechnology Information. Methyl (2-hydroxyphenyl)acetate | C9H10O3 | CID 89719 - PubChem. [Link]

  • International Journal for Multidisciplinary Research. Phytochemical Screening And GC-MSMS Analysis of Bioactive Compounds in the Chloroform Extracts of Seaweeds. [Link]

  • ChemSynthesis. methyl (2-hydroxyphenyl)acetate - 22446-37-3, C9H10O3, density, melting point, boiling point, structural formula, synthesis. [Link]

  • SIELC Technologies. Methyl (2-hydroxyphenyl)acetate. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. [Link]

  • Beaudry Research Group - Oregon State University. Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]

  • PubMed. Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor. [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • A Research Article. 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]

  • PrepChem.com. Synthesis of methyl 2-hydroxyphenylacetate. [Link]

  • National Center for Biotechnology Information. Methyl 2-(2-hydroxycyclohexyl)acetate | C9H16O3 | CID 12698497 - PubChem. [Link]

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Troubleshooting & Optimization

Improving the yield of "Methyl 2-(2-hydroxyphenyl)acetate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis & Process Optimization Subject: Yield Optimization for Methyl 2-(2-hydroxyphenyl)acetate Ticket ID: #SYN-OHPA-001 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Lactone Trap"

If you are experiencing low yields (typically <60%) or product solidification during the synthesis of this compound, you are likely fighting a thermodynamic battle against intramolecular lactonization .

Unlike para- or meta- isomers, ortho-hydroxyphenylacetic acid possesses a nucleophilic hydroxyl group in perfect proximity to the carbonyl carbon. Under standard Fischer esterification conditions (Acid + Heat), the system favors the formation of the thermodynamically stable 5-membered lactone, benzofuran-2(3H)-one (also known as 2-coumaranone), rather than your desired methyl ester.

This guide provides the mechanistic insight to break this cycle and two validated protocols to maximize ester yield.

Module 1: The Mechanistic Landscape

To solve the yield issue, you must visualize the three-way equilibrium active in your flask. You are not just driving A


 B; you are preventing A 

C.

Key Insight: The formation of the lactone releases water.[1] If you do not aggressively remove water, the lactone (C) dominates. However, the lactone itself can be converted to the ester (B) if the concentration of methanol is high enough and water is absent.

G Acid 2-Hydroxyphenylacetic Acid (Starting Material) Ester Methyl 2-(2-hydroxyphenyl) acetate (TARGET) Acid->Ester MeOH, H+ (Kinetic Control) Lactone Benzofuran-2(3H)-one (Lactone Impurity) Acid->Lactone Heat, H+ -H2O (Thermodynamic Sink) Ester->Acid H2O (Hydrolysis) Lactone->Ester Excess MeOH, H+ (Ring Opening)

Figure 1: The Competitive Triangle. Note that the Lactone is not a dead end; it can be ring-opened with excess methanol to form the target ester.

Module 2: Validated Protocols

Do not use standard reflux without desiccation. Choose Protocol A for standard setups or Protocol B if you have already isolated the lactone impurity.

Protocol A: The "Soxhlet-Sieve" Method (Recommended)

Best for: Converting the acid starting material directly while suppressing lactonization.

The Logic: This method uses a Soxhlet extractor to continuously pass the condensate through molecular sieves. This actively removes the water generated by esterification, shifting the equilibrium toward the ester (Le Chatelier’s principle) and preventing the water-driven hydrolysis that leads back to the acid (and subsequently the lactone).

Materials:

  • 2-Hydroxyphenylacetic acid (15 g, 0.1 mol)

  • Methanol (anhydrous, 500 mL)

  • Sulfuric Acid (conc., 2 mL) or Acetyl Chloride (generating HCl in situ)

  • Critical: Soxhlet extractor charged with 3A Molecular Sieves (activated)

Step-by-Step:

  • Setup: Assemble a flame-dried RBF, Soxhlet extractor (with sieves), and reflux condenser.

  • Dissolution: Dissolve the acid in methanol. Add the catalyst (

    
    ) dropwise.
    
  • Reflux: Heat to vigorous reflux. The solvent will vaporize, condense, drip through the sieves (drying it), and return to the flask.

  • Duration: Reflux for 24–72 hours. Crucial: Replace the molecular sieves every 24 hours to ensure maximum water capacity.

  • Workup: Evaporate methanol to an oil. Dissolve in toluene (lactone is less soluble in cold toluene than the ester). Wash with cold water to remove residual acid.

  • Yield Expectation: ~80–92% as a yellow oil or low-melting solid.

Protocol B: The "Lactone Salvage" Route

Best for: High-purity requirements or if your starting material has already cyclized.

The Logic: Instead of fighting lactonization, this route accepts it. If you have a mixture of Acid/Lactone, or pure Lactone, you can ring-open the lactone using massive methanol excess and acid catalysis.

Step-by-Step:

  • Dissolution: Dissolve the Benzofuran-2(3H)-one (Lactone) in 10-20 equivalents of anhydrous Methanol.

  • Catalysis: Add 1-2% mol

    
     or Thionyl Chloride (
    
    
    
    ).
  • Reaction: Stir at room temperature (not reflux) for 15 hours.

    • Why Room Temp? High heat favors ring closure. Room temp with excess MeOH favors ring opening.

  • Quench: Neutralize with solid Sodium Bicarbonate (

    
    ) before removing solvent.
    
    • Why? If you concentrate the mixture while it is still acidic, the removal of methanol will instantly drive the reaction back to the lactone.

  • Filtration: Filter the solids and evaporate the solvent.

Module 3: Troubleshooting & FAQ

Q1: My product solidifies into a white powder with a melting point around 150°C. What happened? A: You have isolated Benzofuran-2(3H)-one (Lactone) , not the ester. The ester is typically an oil or a low-melting solid (MP ~70-72°C).

  • Fix: Do not discard. Subject this solid to Protocol B (Methanolysis) to convert it to the ester.

Q2: The reaction mixture turned dark brown/black. A: Phenols are sensitive to oxidation, forming quinones which polymerize.

  • Fix: Perform all reactions under a Nitrogen or Argon atmosphere. Add a pinch of EDTA during workup to chelate trace metals that catalyze oxidation.

Q3: I see two spots on TLC. One is very non-polar. A:

  • Spot 1 (High Rf): Lactone (Benzofuran-2(3H)-one).

  • Spot 2 (Lower Rf): this compound (Target).

  • Spot 3 (Baseline): Unreacted Acid.

  • Action: If Spot 1 is dominant, add more MeOH and stir longer at lower temperature.

Q4: Can I use DCC/DMAP coupling? A: Not recommended. DCC coupling often leads to complex mixtures with unprotected phenols. The acidic conditions of Fisher esterification (Protocol A) or the ring-opening (Protocol B) are cleaner for this specific substrate.

Module 4: Data & Specifications

ParameterThis compound (Target)Benzofuran-2(3H)-one (Impurity)
CAS 22446-37-3553-86-6
State Yellowish Oil / Low melting solidWhite Crystalline Solid
Melting Point 70–72°C150–155°C
Solubility Soluble in MeOH, Ether, TolueneSoluble in hot MeOH; poor in cold Toluene
IR Signal ~1715 cm⁻¹ (Ester C=O)~1800 cm⁻¹ (Lactone C=O, strained)

References

  • PrepChem. "Synthesis of Methyl (2-Hydroxyphenyl)acetate." (Method utilizing Soxhlet extraction and molecular sieves to improve yield).[2]

  • Google Patents. "Preparation method of o-methyl hydroxyphenylacetate (CN103724203A)." (Discusses the anhydrous methanolysis of benzofuranone to avoid hydrolysis).

  • TutorChase. "Lactone Synthesis from Hydroxy Acids.

  • SIELC Technologies. "HPLC Separation of Methyl (2-hydroxyphenyl)acetate." (Analytical methods for distinguishing the ester).[3]

Sources

Technical Support Center: Synthesis of Methyl 2-(2-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Systems Nominal | Support Tier: Level 3 (Senior Chemist)

Executive Summary: The "Lactone Paradox"

Welcome to the technical support hub for Methyl 2-(2-hydroxyphenyl)acetate (CAS: 22446-37-3). If you are experiencing low yields or "missing" product, you are likely fighting a thermodynamic equilibrium rather than a kinetic failure.

The central challenge in this synthesis is intramolecular lactonization . The target molecule contains both a nucleophile (phenolic -OH) and an electrophile (ester carbonyl) separated by a flexible methylene linker. Under acidic or dehydrating conditions, these spontaneously cyclize to form benzofuran-2(3H)-one .

Key Insight: Do not view the lactone as a failure. In many industrial workflows, the most robust route is to intentionally form the lactone and then ring-open it with methanol.

Part 1: The Reaction Landscape (Visualization)

The following diagram illustrates the critical equilibrium you must control. Note that Path B (Lactonization) is often faster than Path A (Intermolecular Esterification) if methanol concentration is low.

ReactionLandscape Acid 2-Hydroxyphenylacetic Acid (Starting Material) Lactone Benzofuran-2(3H)-one (The 'Side' Reaction) Acid->Lactone Dehydration (H+, Heat) Fast & Favored Ester This compound (Target Product) Acid->Ester Fischer Esterification (MeOH excess, H+) Ether Methyl 2-(2-methoxyphenyl)acetate (O-Alkylated Impurity) Acid->Ether Alkyl Halides (MeI/Base) Irreversible Side Reaction Lactone->Acid Hydrolysis (H2O) Lactone->Ester Methanolysis (MeOH, H+ or Base) BEST ROUTE Ester->Acid Hydrolysis Ester->Lactone Loss of MeOH

Figure 1: The Thermodynamic Triangle. Note that the Lactone is not a dead-end; it can be converted directly to the Target Ester via Methanolysis.

Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My product solidified, but the NMR shows no methyl singlet at ~3.7 ppm."
  • Diagnosis: Complete Lactonization. You likely removed the water/methanol too aggressively or used insufficient methanol. The acid catalyzed the intramolecular cyclization to form benzofuran-2(3H)-one .

  • The Fix (Methanolysis): You do not need to restart. You can ring-open the lactone directly.

    • Dissolve the solid lactone in a large excess of Methanol (10-20 equivalents).

    • Add a catalytic amount of H₂SO₄ (0.1 eq) or p-TsOH.

    • Reflux for 3–6 hours.

    • Critical Step: Quench with solid NaHCO₃ before removing the solvent. If you strip the methanol while the solution is still acidic, the equilibrium will shift back to the lactone [1, 2].

Issue 2: "I see two distinct methyl singlets in my proton NMR."
  • Diagnosis: O-Alkylation (Ether formation). If you used Methyl Iodide (MeI) or Dimethyl Sulfate with a base (e.g., K₂CO₃), you likely methylated the phenolic oxygen as well as (or instead of) the carboxylate, forming Methyl 2-(2-methoxyphenyl)acetate .

  • The Fix: This is irreversible. You must change your synthetic strategy.

    • Avoid: Alkyl halides/Base conditions.

    • Adopt: Fischer Esterification (MeOH/H₂SO₄) or TMS-Diazomethane (if small scale/high value) [3].

Issue 3: "My yield is consistently low (50-60%) despite long reaction times."
  • Diagnosis: Water Poisoning. Fischer esterification generates water. In this specific molecule, water promotes the hydrolysis of the ester back to the acid, which then rapidly lactonizes.

  • The Fix:

    • Use Trimethyl Orthoformate or 2,2-Dimethoxypropane as a water scavenger in the reaction mixture.

    • Alternatively, use a Soxhlet extractor with 3A molecular sieves to continuously dry the refluxing methanol [1].

Part 3: Comparative Methodologies

Select the protocol that matches your available equipment and scale.

MethodReagentsRisk of LactonizationRisk of O-AlkylationScalability
Fischer (Standard) MeOH, H₂SO₄High (if MeOH is low)LowHigh
Lactone Opening Benzofuranone, MeOH, H+Medium (during workup)LowHigh (Preferred)
Alkyl Halide MeI, K₂CO₃, AcetoneLowVery High Medium
TMS-Diazomethane TMS-CHN₂, MeOH/BenzeneVery LowLowLow (Safety/Cost)
Part 4: Optimized Protocol (Self-Validating)

Protocol: Acid-Catalyzed Methanolysis from Benzofuran-2(3H)-one This method assumes you have either purchased the lactone or your previous attempt at esterification resulted in the lactone.

Reagents:

  • Benzofuran-2(3H)-one (1.0 eq)[1]

  • Methanol (Anhydrous, 20.0 eq) – Excess is crucial to drive equilibrium.

  • Sulfuric Acid (conc., 0.05 eq) or Acetyl Chloride (generates HCl in situ).

Workflow:

  • Dissolution: Dissolve the lactone in methanol. The solution should be clear.

  • Catalysis: Add the acid catalyst dropwise.

  • Reflux: Heat to reflux (65°C) for 4 hours.

    • Checkpoint: TLC (Hexane/EtOAc 7:3). The Lactone (Rf ~0.6) should disappear; the Ester (Rf ~0.4, more polar due to free phenol) should appear.

  • Neutralization (CRITICAL): Cool to room temperature. Add solid Sodium Bicarbonate (NaHCO₃) until pH is neutral (pH 7). Stir for 30 mins.

    • Why? Removing methanol under acidic conditions will drive the reaction back to the lactone.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure at low temperature (<40°C).

  • Extraction: Dissolve the residue in Et₂O or DCM. Wash with water (to remove traces of acid/salts). Dry over MgSO₄.[2]

  • Isolation: Evaporate solvent to yield this compound as a white solid or clear oil.

Validation Data:

  • ¹H NMR (CDCl₃, 400 MHz): Look for δ 3.76 (s, 3H, O-Me), δ 3.69 (s, 2H, Ar-CH₂-CO).

  • Absence of Lactone: Ensure no peaks correspond to the rigid methylene of the lactone ring (often shifted slightly downfield compared to the ester).

References
  • PrepChem. "Synthesis of methyl (2-hydroxyphenyl)acetate." PrepChem.com. Accessed January 30, 2026. [Link]

  • Google Patents. "CN103724203A: Preparation method of o-methyl hydroxyphenylacetate.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 89719, Methyl (2-hydroxyphenyl)acetate." PubChem. Accessed January 30, 2026. [Link]

  • Master Organic Chemistry. "Fischer Esterification." MasterOrganicChemistry.com. Accessed January 30, 2026. [Link]

Sources

Purification challenges of "Methyl 2-(2-hydroxyphenyl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Stability Protocols Ticket ID: CHEM-SUP-8829 Status: Open Assigned Specialist: Senior Application Scientist, Dr. A. Vance

Introduction: The "Trojan Horse" Intermediate

You are likely accessing this guide because your synthesis of Methyl 2-(2-hydroxyphenyl)acetate (CAS: 22446-37-3) has yielded a product that is either oiling out, turning pink, or solidifying into the wrong crystal structure.

This molecule is a deceptive intermediate. While it appears to be a simple phenolic ester, it possesses an ortho-hydroxy group relative to the ester side chain. This structural proximity creates a "thermodynamic trap": the spontaneous formation of benzofuran-2(3H)-one (lactone) via intramolecular transesterification.

This guide treats your purification process not as a recipe, but as a troubleshooting workflow designed to navigate three specific chemical hazards: Lactonization , Phenolic Oxidation , and Hydrolysis .

Module 1: The Lactonization Trap (The "Disappearing" Ester)

User Symptom: "My NMR shows the product is pure, but after rotary evaporation or heating, a new set of peaks appears. The product eventually solidifies into a low-melting mass."

Root Cause Analysis

The ortho-hydroxyl group acts as an intramolecular nucleophile. Under acidic conditions or thermal stress, it attacks the ester carbonyl, ejecting methanol and closing the ring to form the lactone (benzofuran-2(3H)-one). This is an equilibrium process driven forward by the volatility of methanol and heat.

The Mechanism

The following diagram illustrates the pathway you must avoid.

Lactonization Ester Target Ester (this compound) TS Tetrahedral Intermediate (Acid/Heat Catalyzed) Ester->TS + H+ / Δ Lactone Impurity: Lactone (Benzofuran-2(3H)-one) TS->Lactone - MeOH MeOH Methanol (Leaves System) TS->MeOH Lactone->Ester + MeOH / Acid

Figure 1: The thermodynamic sink. Removal of methanol (via rotovap) drives the equilibrium to the right.

Corrective Protocol: The "Cold & Neutral" Workup
  • Stop Heating: Never heat the crude mixture above 40°C during solvent removal.

  • Avoid Acidic Silica: Standard silica gel is slightly acidic (pH 6.5–7.0). This is sufficient to catalyze lactonization on the column.

    • Action: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes, then flush with your starting eluent. This neutralizes active sites.

  • Solvent Choice: Avoid alcohols during workup if possible, as they can participate in transesterification. Use Ethers (Et₂O) or Chlorinated solvents (DCM).

Module 2: Purification Strategy (Crystallization vs. Chromatography)

User Symptom: "I have a yellow oil that won't crystallize, or I have a solid with the wrong melting point."

Data Verification Table

Use this table to diagnose your isolate.

PropertyTarget EsterStarting Material (Acid)Lactone Impurity
Structure This compound2-Hydroxyphenylacetic acidBenzofuran-2(3H)-one
Melting Point 70–72 °C [1]147–149 °C49–51 °C
Appearance White crystalline powderWhite solidLow-melting solid/oil
TLC (Hex/EtOAc 3:1) Rf ~ 0.45Rf < 0.1 (Streaks)Rf ~ 0.60 (Less polar)
Solubility Soluble in Et₂O, DCMSoluble in MeOH, BaseSoluble in most organics

> Critical Alert: If your solid melts >120°C, you have isolated the unreacted starting material, not the ester.

Workflow: The Decision Tree

PurificationTree Start Crude Mixture Analysis CheckTLC Check TLC (Hex/EtOAc 3:1) Start->CheckTLC AcidPresent Spot at Baseline? (Residual Acid) CheckTLC->AcidPresent LactonePresent Spot at Rf ~0.6? (Lactone) CheckTLC->LactonePresent BicarbWash Wash with cold Sat. NaHCO3 AcidPresent->BicarbWash Yes BicarbWash->LactonePresent Recryst Recrystallization (Ether/Pet Ether) Keep T < 40°C LactonePresent->Recryst Minor Impurity (<5%) Column Flash Column (Neutralized Silica) Gradient: 0-20% EtOAc/Hex LactonePresent->Column Major Impurity (>5%)

Figure 2: Purification logic flow. Prioritize chemical washing (NaHCO₃) before physical separation.

Protocol: Recrystallization (Preferred Method)

If the crude is >90% pure by NMR:

  • Dissolve the crude oil/solid in a minimum amount of Diethyl Ether at room temperature (do not boil).

  • Slowly add Petroleum Ether (or Hexanes) until slight turbidity appears.

  • Store at -20°C overnight.

  • Filter quickly with cold solvents.

    • Why? This avoids the heat of distillation and the acidity of silica.

Module 3: Phenolic Oxidation (The "Pink" Problem)

User Symptom: "My white crystals turned pink/brown after sitting on the bench for two days."

Mechanism

Phenols are electron-rich and prone to oxidation by atmospheric oxygen to form quinones and coupled byproducts. This is accelerated by trace metals or basic impurities.

Stabilization Protocol
  • Degassing: All solvents used for recrystallization or chromatography must be degassed (sparged with Argon/Nitrogen for 15 mins).

  • Addititive: If the product is an oil, adding a trace amount (10 ppm) of BHT (butylated hydroxytoluene) can stabilize it for storage.

  • Storage: Store under Argon at 4°C. Dark glass vials are mandatory.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH to remove the unreacted acid? A: No. While NaOH will remove the starting acid, it is strong enough to saponify your methyl ester back to the acid or hydrolyze the lactone ring (which then re-closes upon acidification). Use Saturated Sodium Bicarbonate (NaHCO₃) . It is basic enough (


 ~10.3) to deprotonate the carboxylic acid (

~4) but gentle on the ester.

Q: I see a double spot on TLC that merges. What is it? A: This is likely the Lactone (Benzofuranone) equilibrating with the ester or the open-ring hydroxy acid on the plate. If the silica is acidic, the ester spot may streak upwards as it converts to the less polar lactone during elution. Use 1% Triethylamine in your eluent to suppress this.

Q: Can I distill this compound? A: Only under High Vacuum (<0.1 mmHg) . The boiling point is high, and heating it at atmospheric pressure will quantitatively convert it to the lactone before it distills. Chromatography or crystallization is safer.

References

  • Preparation of Methyl 2-hydroxyphenylacetate. PrepChem. Method utilizing HCl/Methanol and recrystallization from ether/petrol.[1] (MP 70-72°C).[1]

  • Synthesis and Side Reactions of 2-Hydroxyphenylacetic Acid Derivatives. Organic Syntheses. Discussion on esterification vs lactonization risks.

  • Benzofuran-2(3H)-one Formation. Google Patents (CN106336388A). Details the acid-catalyzed cyclization of 2-hydroxyphenylacetic acid derivatives.

  • Phenolic Ester Purification. ResearchGate. Protocols for flash chromatography of sensitive phenolic compounds.

Sources

Technical Support Center: Formylation of Methyl 2-(2-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Troubleshooting Guide & FAQs Topic: Optimization and Troubleshooting of Formylation Protocols Audience: Medicinal Chemists, Process Development Scientists Status: ACTIVE

Introduction: The Substrate Challenge

You are likely attempting to introduce an aldehyde moiety onto Methyl 2-(2-hydroxyphenyl)acetate (CAS: 22446-37-3). This substrate presents a classic "chemist’s dilemma" due to its bifunctional nature:

  • The Phenol (-OH): Strongly activating, directing ortho/para.

  • The Ortho-Acetate Side Chain (-CH₂COOMe): Susceptible to hydrolysis and, critically, intramolecular cyclization .

This guide addresses the high failure rates associated with standard protocols (Vilsmeier-Haack) and provides optimized workflows to avoid the common "Lactone Trap."

Module 1: Method Selection & Strategy
Q: Why is my Vilsmeier-Haack reaction yielding a mixture of products and low mass recovery?

A: The Vilsmeier-Haack (POCl₃/DMF) reaction is often unsuitable for this specific substrate for two reasons:

  • Poor Regioselectivity: The phenol directs strongly to both the ortho (C3) and para (C5) positions. Vilsmeier reagents often produce difficult-to-separate mixtures of C3/C5 isomers and C3,C5-diformylated byproducts [1].

  • O-Formylation: Phenols can react at the oxygen atom to form formate esters, reducing the yield of the desired C-formyl product.

Recommendation: Switch to the Rieche Formylation (TiCl₄/Dichloromethyl methyl ether).

  • Why? The Titanium(IV) chloride coordinates with the phenolic oxygen, directing the formylation selectively to the ortho position (C3) or para (C5) depending on temperature, while stabilizing the molecule against side reactions [2].

Decision Matrix: Selecting the Right Protocol
FeatureVilsmeier-Haack (POCl₃/DMF)Rieche Formylation (TiCl₄/DCME)Duff Reaction (HMTA/TFA)
Primary Selectivity Para (C5) > Ortho (C3)High Ortho (C3) (via coordination)Ortho (C3)
Yield Low to Moderate (30–50%)High (70–90%) Low (Acid sensitive)
Risk: Lactonization High (Acidic/Thermal)Low (Low Temp < 0°C)Very High (Strong Acid/Heat)
Risk: O-Formylation HighNegligibleLow
Module 2: Troubleshooting The "Lactone Trap"
Q: My LC-MS shows a major impurity with Mass [M-32]. What happened?

A: You have triggered intramolecular transesterification , forming 2-coumaranone (benzofuran-2(3H)-one).

  • The Mechanism: Under acidic conditions or high heat, the phenolic hydroxyl group attacks the carbonyl of the adjacent acetate ester. Methanol (Mass 32) is expelled, closing the 5-membered lactone ring.

  • The Trigger: This is most common during the acidic workup of Vilsmeier reactions or if the reaction temperature exceeds 20°C in the presence of Lewis acids.

Lactonization Substrate This compound (MW: 166.17) Intermediate Tetrahedral Intermediate Substrate->Intermediate Acid/Heat (Intramolecular Attack) Product Benzofuran-2(3H)-one (Lactone, MW: 134.13) Intermediate->Product Cyclization Methanol MeOH (Loss of 32) Intermediate->Methanol

Figure 1: The "Lactone Trap" mechanism. The loss of methanol (M-32) is the diagnostic signature of this failure mode.

Corrective Action:

  • Temperature Control: Keep Rieche reactions strictly below 0°C during addition.

  • Quench Strategy: Do not use strong acids to quench. Use saturated Ammonium Chloride (NH₄Cl) or a buffered solution to maintain pH ~6-7.

  • Avoid Distillation: Do not attempt to distill the product; the heat will drive lactonization. Purify via column chromatography or crystallization.

Module 3: Optimized Protocol (Rieche Formylation)

This protocol is designed to maximize the 3-formyl (ortho) or 5-formyl (para) product while suppressing lactonization.

Reagents:

  • Substrate: this compound (1.0 eq)

  • TiCl₄ (2.2 eq) – Acts as Lewis acid and protecting group.

  • Dichloromethyl methyl ether (DCME) (1.1 eq) – Formylating agent.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow:

  • Coordination (The Critical Step):

    • Dissolve substrate in anhydrous DCM (0.5 M concentration).

    • Cool to -10°C (Ice/Salt bath).

    • Add TiCl₄ dropwise over 20 minutes.

    • Observation: The solution will turn deep red/orange as the Titanium-Phenoxide complex forms. This temporarily "locks" the phenol, preventing it from attacking the ester [3].

  • Formylation:

    • Maintain temperature at -10°C to 0°C .

    • Add DCME dropwise.[1]

    • Stir for 1–2 hours at 0°C. Do not warm to room temperature yet.

  • Quench & Workup (Lactone Prevention):

    • Pour the reaction mixture slowly into ice-cold saturated NH₄Cl .

    • Stir vigorously for 30 minutes to hydrolyze the titanium complex.

    • Extract with DCM.[2] Wash organic layer with water and brine.

    • Dry: Na₂SO₄ (Avoid MgSO₄ if it is slightly acidic, or use minimal contact time).

    • Concentrate: Rotovap bath < 35°C.

Expected Outcome:

  • Major Product: Methyl (3-formyl-2-hydroxyphenyl)acetate (Ortho-formylation) due to Ti-coordination.

  • Minor Product: Methyl (5-formyl-2-hydroxyphenyl)acetate (Para-formylation).

Module 4: Regioselectivity & Analysis
Q: How do I distinguish the Ortho (3-CHO) and Para (5-CHO) isomers?

A: Use ¹H NMR spectroscopy. The position of the aldehyde proton and the coupling patterns of the aromatic ring are diagnostic.

Isomer¹H NMR Signal (-CHO)Aromatic Pattern
Ortho (3-CHO) ~10.5 ppm Two doublets, one triplet (ABC system). The aldehyde H-bonds with the phenol OH, shifting the signal downfield.
Para (5-CHO) ~9.8 ppm Doublet (J~2Hz), Doublet of Doublets, Doublet. (H4 and H6 show meta-coupling).
Visualizing the Regioselectivity

Regioselectivity Root This compound TiCl4 Reagent: TiCl4 / DCME Root->TiCl4 Ortho Ortho-Formyl (C3) (Major Product) Stabilized by Ti-Chelation TiCl4->Ortho Kinetic Control (-10°C) Para Para-Formyl (C5) (Minor Product) Sterically Favored TiCl4->Para Thermodynamic Control (>25°C)

Figure 2: Regioselectivity map. Low temperatures favor the Ortho product via the Titanium template effect.

References
  • BenchChem. (2025).[1] Comparative Analysis of Vilsmeier-Haack and Rieche Formylation Protocols. Retrieved from

  • García-Ruiz, V., et al. (2006). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters. Retrieved from

  • Cresp, T. M., et al. (1974). The Synthesis of Ortho-Formyl Phenols.[1][3][4] Journal of the Chemical Society, Perkin Transactions 1. Retrieved from

  • PrepChem. (2024). Synthesis of Methyl (2-hydroxyphenyl)acetate and Derivatives.[5][6][7][8] Retrieved from

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 2-(2-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 2-(2-hydroxyphenyl)acetate (CAS 22446-37-3). This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis and require robust, scalable, and reproducible methods. We will delve into common challenges, provide detailed troubleshooting guides in a question-and-answer format, and present validated protocols to ensure your success.

This compound is a key intermediate in the synthesis of various high-value compounds, including pharmaceuticals and agrochemicals like Azoxystrobin.[1] Ensuring its quality and consistent production on a larger scale is therefore paramount.[2] This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve issues encountered during your scale-up campaigns.

Section 1: Synthesis Routes & Mechanistic Considerations

Two primary, well-documented routes for the synthesis of this compound are prevalent in the literature. The choice of method often depends on the available starting materials, scale, and desired purity profile.

  • Fischer Esterification of 2-Hydroxyphenylacetic Acid: This is a classic and direct approach involving the acid-catalyzed esterification of 2-hydroxyphenylacetic acid with methanol.[1][3] The reaction is driven by an excess of methanol and typically uses strong acid catalysts like sulfuric acid or hydrogen chloride.[1][3] The primary challenge in this equilibrium-driven reaction is the removal of water to push the reaction towards the product.

  • Methanolysis of Benzofuran-2(3H)-one: This alternative route involves the ring-opening of benzofuran-2(3H)-one (also known as 2-coumaranone) with methanol, often under acidic conditions.[1] A notable advantage of this method is the absence of water as a byproduct, which can simplify the workup and avoid potential hydrolysis of the ester product.[1] This can be particularly beneficial for industrial-scale production where water removal can be energy-intensive.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific, practical issues that researchers frequently encounter.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is a common issue when scaling up. The root cause can typically be traced to one of three areas: incomplete reaction, side reactions, or product loss during workup.

  • Incomplete Reaction (Equilibrium Issues): The Fischer esterification is a reversible reaction. On a larger scale, ensuring the removal of the water byproduct is critical.

    • Causality: According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, thus lowering the yield of the desired ester.[1]

    • Solution: While using a large excess of methanol helps, it may not be sufficient on a larger scale. Consider adding a dehydrating agent or using a Dean-Stark apparatus to azeotropically remove water if the solvent system allows. For acid-catalyzed reactions, ensure the catalyst is not deactivated.

  • Side Reactions:

    • Causality: The primary competing reaction is the hydrolysis of the methyl ester product back to the carboxylic acid, especially during the aqueous workup phase if the pH is not carefully controlled.[1]

    • Solution: During the workup, neutralize the acid catalyst promptly but avoid strongly basic conditions for extended periods. Use a mild base like sodium bicarbonate for washes, and perform the extractions efficiently to minimize contact time with the aqueous phase.[3]

  • Product Loss During Workup:

    • Causality: this compound has some solubility in water. Significant product can be lost in the aqueous layers during extraction, especially if multiple washes are performed with large volumes.

    • Solution: Minimize the volume of water used for washing. After the primary extraction, re-extract the aqueous layers with a fresh portion of the organic solvent (e.g., ether or ethyl acetate) to recover any dissolved product.

Q2: The final product is an oil or a waxy solid, not the expected white, powdery crystals. Why is this happening and how can I fix it?

Answer: This is one of the most frequently reported issues.[4] The expected product is a solid with a melting point around 70-72°C.[3] An oily or waxy consistency almost always points to the presence of impurities.[4]

  • Causality & Diagnosis:

    • Unreacted Starting Material: The presence of 2-hydroxyphenylacetic acid can act as an impurity, causing melting point depression.

    • Residual Solvent: Incomplete removal of the extraction solvent (like ether, toluene) or methanol will result in a viscous liquid or oil.[5]

    • Incorrect pH: If the product is not properly neutralized after an acidic or basic workup, residual salts or the free acid/phenoxide form can interfere with crystallization.[4]

    • Byproducts: Other impurities generated during the reaction can inhibit crystal lattice formation.

  • Troubleshooting & Solutions:

    • Confirm Purity: Before attempting crystallization, analyze a small sample by TLC or ¹H NMR to check for the presence of starting material.

    • Thorough Solvent Removal: Use a rotary evaporator under high vacuum and gentle heating to ensure all solvents are removed. If the product is an oil, co-evaporating with a solvent like toluene can help remove traces of other volatile impurities.

    • Controlled Neutralization: During the workup, carefully wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases, followed by a water wash to remove residual salts.[3]

    • Recrystallization: This is the most effective method for purification. A mixed solvent system like ether/petroleum ether or ether/hexane is reported to be effective.[3] Dissolve the crude product in a minimum amount of the more polar solvent (ether) and then slowly add the less polar solvent (hexane) until turbidity appears. Cool the mixture slowly to allow for the formation of pure crystals.

Troubleshooting Workflow: Oily Product Isolation

The following diagram outlines a logical decision-making process for troubleshooting this common issue.

G start Problem: Final Product is an Oil/Wax check_purity Purity Check Analyze crude sample via TLC or ¹H NMR start->check_purity is_impure Impurity Detected? check_purity:f1->is_impure check_solvent Solvent Removal Use high vacuum on rotary evaporator. Consider co-evaporation with toluene. is_impure->check_solvent  No (Appears Clean) recrystallize Recrystallization Use appropriate solvent system (e.g., Ether/Hexane). Ensure slow cooling. is_impure->recrystallize  Yes (Starting Material/ Byproduct Present) is_oily Still Oily? check_solvent:f1->is_oily is_oily->recrystallize Yes success Success: Crystalline Solid Obtained is_oily->success No recrystallize:f1->success

Caption: A decision tree for troubleshooting an oily or waxy product.

Q3: I'm scaling up a Fischer esterification from 10g to 500g. What new challenges should I anticipate?

Answer: Scaling up a reaction by a factor of 50 introduces significant challenges related to heat and mass transfer, as well as downstream processing.

  • Heat Management:

    • Causality: Mixing a strong acid (like H₂SO₄ or generating HCl from acetyl chloride) with methanol is highly exothermic.[3] What is easily managed in an ice bath at a small scale can lead to a dangerous, uncontrolled temperature spike in a large reactor.

    • Solution: Use a reactor with a cooling jacket. Add the acid catalyst slowly and subsurface to the methanol with vigorous stirring, carefully monitoring the internal temperature. Pre-chilling the methanol is also advisable.

  • Mass Transfer (Mixing):

    • Causality: In a large vessel, inefficient stirring can create localized hot spots or areas of high reactant concentration, potentially leading to side reactions and lower yields.

    • Solution: Use an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitched-blade turbine or anchor) to ensure the entire reaction volume is homogeneous. Baffles within the reactor can also improve mixing efficiency.

  • Workup and Isolation at Scale:

    • Causality: Handling large volumes of flammable solvents like diethyl ether poses a significant safety risk.[3] Separatory funnels become impractical for extractions. Crystallization in a large flask can lead to a solid mass that is difficult to break up and filter.

    • Solution: For extractions, use a liquid-liquid extraction setup or perform the extractions directly in the jacketed reactor, allowing the layers to separate and draining the lower aqueous layer. For crystallization, use a reactor with a bottom outlet valve and filter the resulting slurry on a large Büchner or Nutsche filter.

Section 3: Detailed Experimental Protocols

The following protocols are adapted from reliable literature procedures and include considerations for scaling up.[1][3]

Protocol 1: Fischer Esterification of 2-Hydroxyphenylacetic Acid

This protocol is based on a well-established procedure with high reported yield.[3]

Reagent/ParameterAmount (for 50g scale)Molar Eq.CAS NumberNotes
2-Hydroxyphenylacetic Acid50.0 g1.0614-75-5Starting Material
Methanol250 mL~18.867-56-1Reagent and Solvent
Acetyl Chloride25 mL~1.0575-36-5In-situ HCl catalyst source
Diethyl Ether~500 mL-60-29-7Extraction Solvent
Sat. Sodium BicarbonateAs needed-144-55-8Neutralizing Wash
Anhydrous MgSO₄ or Na₂SO₄As needed-7487-88-9Drying Agent
Petroleum Ether / HexaneAs needed-8032-32-4Recrystallization Solvent
  • Catalyst Preparation (Caution: Exothermic): In a well-ventilated fume hood, equip a 1L round-bottom flask with a magnetic stirrer and a calcium chloride drying tube. Add 250 mL of methanol and cool the flask in an ice-water bath. Slowly add 25 mL of acetyl chloride to the stirred methanol. This generates a solution of hydrogen chloride in methanol.

  • Reaction: To this cold solution, add 50 g of 2-hydroxyphenylacetic acid in one portion.[3]

  • Reaction Monitoring: Remove the ice bath and allow the solution to warm to room temperature. Stir for 3 hours, then let the mixture stand overnight (approx. 15 hours) to ensure the reaction goes to completion.[3] Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent), checking for the disappearance of the starting material spot.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

  • Workup and Extraction: Transfer the residual oil into a 1L separatory funnel using ~250 mL of diethyl ether.[3] Wash the ethereal solution sequentially with:

    • Saturated sodium bicarbonate solution. Add the bicarbonate solution in small portions until effervescence ceases. This neutralizes the excess HCl catalyst.[3]

    • Water (1 x 100 mL).

    • Brine (1 x 100 mL) to aid in layer separation.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Recrystallization): Dissolve the resulting solid or oil in a minimum amount of hot diethyl ether. Slowly add petroleum ether or hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to complete crystallization.

  • Isolation: Collect the white, powdery crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum. The expected yield is approximately 50 g (92%).[3]

General Synthesis and Purification Workflow

G cluster_0 Reaction Stage cluster_1 Workup Stage cluster_2 Purification Stage reactants 2-Hydroxyphenylacetic Acid + Methanol reaction Stir at RT (3-15 hours) reactants->reaction catalyst Acid Catalyst (e.g., HCl in-situ) catalyst->reaction concentrate Concentrate Under Reduced Pressure reaction->concentrate extract Dissolve in Ether & Wash with NaHCO₃ concentrate->extract dry Dry Organic Layer (MgSO₄) & Filter extract->dry concentrate2 Concentrate to Yield Crude Product dry->concentrate2 recrystallize Recrystallize from Ether/Petroleum Ether concentrate2->recrystallize filter_dry Filter & Dry Crystals Under Vacuum recrystallize->filter_dry final_product Pure this compound filter_dry->final_product

Caption: General workflow for the synthesis and purification of the target compound.

Section 4: Safety & Handling

  • Reagents: Acetyl chloride is highly corrosive and reacts violently with water; handle with extreme care in a fume hood. Strong acids like sulfuric acid and HCl are corrosive. Methanol is flammable and toxic.

  • Solvents: Diethyl ether is extremely flammable and can form explosive peroxides. Always use in a well-ventilated area away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this synthesis.[6]

By understanding the chemical principles behind the synthesis and anticipating the challenges of scale-up, researchers can effectively troubleshoot and optimize the production of this compound, ensuring a reliable supply of this important chemical intermediate.

References

  • Synthesis of methyl (2-hydroxyphenyl)acetate. PrepChem.com. [Link]

  • Quality Assurance for this compound: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Diversified upgrading of HMF via acetylation, aldol condensation, carboxymethylation, vinylation and reductive amination reactions. ArTS. [Link]

  • Can anyone suggest the route for formylation of this compound? ResearchGate. [Link]

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. [Link]

  • Preparation method of o-methyl hydroxyphenylacetate.
  • Methyl (2-hydroxyphenyl)acetate Safety Data. Chemsrc.com. [Link]

  • methyl (2-hydroxyphenyl)acetate - 22446-37-3, C9H10O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • Methyl (2-hydroxyphenyl)acetate | C9H10O3 | CID 89719. PubChem. [Link]

  • Synthesis of (a) Methyl (2-Hydroxyphenyl)acetate. PrepChem.com. [Link]

Sources

Technical Support Guide: Impurity Removal from Methyl 2-(2-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Target Compound: Methyl 2-(2-hydroxyphenyl)acetate CAS: 22446-37-3 Support Tier: Level 3 (Senior Application Scientist)

Core Technical Overview: The Lactone-Ester Equilibrium

The purification of This compound is uniquely challenging due to its structural propensity for intramolecular cyclization. Unlike typical phenolic esters, this molecule possesses a hydroxyl group ortho to the acetate side chain.[1]

Under acidic conditions or excessive heat, the molecule undergoes lactonization to form 2-coumaranone (benzofuran-2(3H)-one), releasing methanol. This is an equilibrium process. Successful purification requires not just separation, but the active suppression of this cyclization pathway.

The Impurity Profile
ComponentStructure DescriptionMP (°C)Solubility Behavior
Target Ester This compound70–72°C Soluble in alcohols, ether, toluene. Crystallizes from non-polar mixtures.
Major Impurity 2-Coumaranone (Lactone)49–51°C Highly soluble in organics. often forms an "oil" that prevents target crystallization.[2]
Precursor 2-Hydroxyphenylacetic acid~147°CSoluble in aqueous base (bicarbonate).

Critical Note on Melting Points: Commercial databases often erroneously list the melting point of the ester as 122–124°C (likely confusing it with a derivative or the acid). The experimentally verified melting point for the pure methyl ester is 70–72°C .

Diagnostic: Is Your Batch Compromised?

Before initiating purification, confirm the nature of the impurity using these indicators:

  • Symptom: "Oiling Out" [2][3]

    • Observation: The product refuses to crystallize from the solvent, forming a separate oily layer at the bottom.

    • Cause: Presence of 2-coumaranone (MP ~50°C).[4][5] Its low melting point depresses the freezing point of the mixture, creating a eutectic oil.

  • Symptom: Yellow/Orange Discoloration

    • Observation: Product is not white.[1][3][4][6][7]

    • Cause: Oxidation of the phenol ring to quinone-like species, often accelerated by trace base or light exposure.

  • Symptom: IR Shift

    • Target: Ester carbonyl stretch at ~1715 cm⁻¹.

    • Impurity: Lactone carbonyl stretch shifts significantly to ~1800 cm⁻¹ (due to ring strain in the 5-membered ring).

Workflow Visualization

Diagram 1: The Lactonization Trap

This pathway shows how the impurity forms. You must break the cycle at the "Acid Catalysis" stage.

LactonizationPathway Acid 2-Hydroxyphenylacetic Acid Ester Target Ester (this compound) Acid->Ester + MeOH / H+ (Esterification) Lactone Impurity: 2-Coumaranone (Lactone) Acid->Lactone - H2O / Heat (Dehydration) Ester->Acid + H2O / Base (Hydrolysis) Ester->Lactone - MeOH / Heat or Acid (Cyclization) Lactone->Acid + H2O (Hydrolysis)

Caption: The thermodynamic triangle. Acid and heat drive the formation of the lactone impurity (Yellow).

Step-by-Step Purification Protocols

Protocol A: Chemical Workup (The "Bicarbonate Brake")

Goal: Remove acidic catalysts and unreacted acid precursor to stop lactone formation.

  • Dissolution: Dissolve the crude reaction mixture in Diethyl Ether or Ethyl Acetate . Avoid chlorinated solvents if possible, as they can trap acid traces.

  • The Quench: Wash the organic phase with saturated aqueous Sodium Bicarbonate (NaHCO₃) .

    • Why? This neutralizes the mineral acid catalyst (H₂SO₄/HCl) immediately.

    • Mechanism: It also converts unreacted 2-hydroxyphenylacetic acid into its sodium salt, which partitions into the water phase. The target ester and lactone remain in the organic phase.

  • Verification: Continue washing until the aqueous layer pH is 8.0–8.5.

  • Drying: Dry over anhydrous Magnesium Sulfate (MgSO₄) .

    • Warning: Do not use acidic drying agents. Filter and concentrate at <40°C to prevent thermal lactonization.

Protocol B: Recrystallization (The "Ether/Petrol" Method)

Goal: Separate the target ester (MP 72°C) from the lactone (MP 50°C).

  • Solvent System: Prepare a mixture of Diethyl Ether and Petroleum Ether (or Hexanes) .

    • Ratio: Start with 1:3 (Ether:Hexanes).

  • Dissolution: Dissolve the crude solid in the minimum amount of warm Diethyl Ether (~35°C).

    • Note: Do not boil excessively.

  • Precipitation: Slowly add Petroleum Ether/Hexanes until the solution becomes slightly turbid (cloudy).

  • Crystal Growth:

    • Place the flask in the freezer (-20°C) overnight.

    • Crucial: Rapid cooling may trap the lactone. Slow cooling allows the higher-melting ester to crystallize out, leaving the oily lactone in the mother liquor.

  • Filtration: Filter the white crystals cold. Wash with cold Hexanes.

Diagram 2: Purification Decision Tree

PurificationWorkflow Start Crude Mixture (Ester + Lactone + Acid) Wash Wash with NaHCO3 Start->Wash PhaseSep Phase Separation Wash->PhaseSep AqPhase Aqueous Phase (Acid Salts) PhaseSep->AqPhase Discard OrgPhase Organic Phase (Ester + Lactone) PhaseSep->OrgPhase Keep Dry Dry (MgSO4) & Evaporate < 40°C OrgPhase->Dry Recryst Recrystallize (Ether / Hexanes) Dry->Recryst Solid Solid Product (Pure Ester) Recryst->Solid Precipitate Liquor Mother Liquor (Lactone Enriched) Recryst->Liquor Supernatant

Caption: Workflow to isolate the ester. The critical separation of the lactone occurs at the recrystallization step.

Troubleshooting & FAQs

Q1: My product is an oil and won't solidify. What happened?

A: You likely have a high concentration of 2-coumaranone .

  • Fix: Do not attempt to scratch the glass; it won't help if the purity is low.

  • Action: Re-dissolve the oil in a small amount of ether. Add a "seed crystal" of pure this compound if available. If not, perform a column chromatography purification (Silica gel; 10-20% Ethyl Acetate in Hexanes). The lactone usually elutes differently than the ester due to the lack of the H-bond donor (phenol OH) in the lactone (though the ester has internal H-bonding).

Q2: Can I use distillation to purify this?

A: Avoid distillation. The boiling point of the ester is high (>260°C). Heating the compound to these temperatures will almost certainly drive the equilibrium toward the lactone (thermodynamically favored at high T) and cause polymerization/oligomerization.

Q3: Why is the yield lower than expected?

A: Check your aqueous washes. The phenol group on the target ester is weakly acidic.[1] If you used Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) instead of Bicarbonate, you likely deprotonated the phenol (forming a phenolate) and washed your product into the aqueous waste. Always use weak bases (NaHCO₃) for the wash.

Q4: How do I remove the yellow color?

A: The color comes from quinoid oxidation products.

  • Fix: During the recrystallization dissolution step (in warm ether), add a small amount of Activated Charcoal . Stir for 5 minutes, filter through Celite, then proceed with adding Hexanes for crystallization.

References

  • Synthesis and Properties of Methyl (2-hydroxyphenyl)acetate. PrepChem. Retrieved from [Link]

  • 2-Coumaranone (Impurity Profile). Wikipedia. Retrieved from [Link][5]

  • Lactone Enolates and Acidity (pKa Data). Ludwig-Maximilians-Universität München. Retrieved from [Link]

  • Recrystallization Solvent Selection. University of Rochester, Department of Chemistry. Retrieved from [Link]

Sources

"Methyl 2-(2-hydroxyphenyl)acetate" reaction monitoring by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Reaction Monitoring & Troubleshooting Guide

Introduction

Methyl 2-(2-hydroxyphenyl)acetate (M2HPA ) presents a unique analytical challenge due to its bifunctional nature: it contains both a phenolic hydroxyl group and a methyl ester. While the molecule appears simple, it is prone to intramolecular lactonization , forming 2-coumaranone (benzofuran-2(3H)-one) under acidic, basic, or thermal stress.

This guide provides technical solutions for monitoring M2HPA, specifically addressing the differentiation between the target ester and its lactone artifact—a common pitfall in process development.

Module 1: Thin Layer Chromatography (TLC)

For rapid, qualitative monitoring of reaction progress.

Q: My target spot is tailing significantly on the silica plate. How do I fix this?

A: Tailing is caused by the interaction between the acidic phenolic proton of M2HPA and the silanol groups on the silica gel.

  • The Fix: Add 1% Acetic Acid to your eluent system. This suppresses the ionization of the phenol, sharpening the spot.

  • Recommended Eluent: Hexanes:Ethyl Acetate (7:3) + 1% AcOH.

Q: UV visualization is ambiguous. Which stain is specific for M2HPA?

A: While M2HPA is UV active (254 nm), UV is non-specific. Use Ferric Chloride (FeCl₃) for definitive identification of the phenol moiety.[1][2][3]

Stain Specificity Table:

Stain ReagentObservation for M2HPASpecificityMechanism
Ferric Chloride (FeCl₃) Purple/Blue Spot High (Phenols)Complexation with phenolic -OH
PMA (Phosphomolybdic Acid) Dark Blue/GreenLow (General)Oxidation of organic matter
KMnO₄ Yellow/BrownLow (Oxidizable)Oxidation of phenol/benzylic pos.
Bromocresol Green Yellow on Blue bkgMedium (Acids)pH indicator (detects free acid impurity)

Technical Note: If you see a spot that is UV active but does not stain with FeCl₃, it is likely the lactone (2-coumaranone) , as the phenolic hydroxyl is consumed in the ring-closing reaction.

Module 2: LC-MS Method Development

For quantitative analysis and impurity profiling.

Q: Which ionization mode should I use? The signal is weak in Positive Mode.

A: Phenolic esters often ionize poorly in ESI(+) because the phenol is acidic.

  • Primary Mode: ESI Negative (ESI-) .

    • Target Ion: [M-H]⁻ = 165.05 m/z .

    • Mechanism: Deprotonation of the phenolic hydroxyl.

  • Secondary Mode: ESI Positive (ESI+).

    • Target Ion: [M+Na]⁺ = 189.05 m/z (Sodium adducts are common for esters).

    • Note: Protonated molecular ions [M+H]⁺ are often unstable or low intensity for this class of molecule.

Q: I see a "Ghost Peak" at [M-32]. Is my product degrading?

A: You are likely observing the Lactone Artifact (2-coumaranone) .

  • Mass Shift: The loss of 32 Da corresponds to the loss of Methanol (CH₃OH) during cyclization.

    • M2HPA MW: 166.17 Da.

    • Lactone MW: 134.13 Da.

  • Cause: This can occur on-column if the mobile phase is too acidic or if the column oven temperature is too high (>40°C).

LC-MS Parameters Table:

ParameterRecommendationRationale
Column C18 (e.g., Agilent Zorbax or Waters BEH)Standard hydrophobic retention.
Mobile Phase A Water + 0.1% Formic AcidAcid ensures phenol stays protonated for retention.
Mobile Phase B Acetonitrile (ACN)Sharper peaks than Methanol for phenols.
Gradient 5% B to 95% B over 10 minGeneral scouting gradient.
Ionization ESI Negative Maximize sensitivity for phenol.

Module 3: The "Lactone Trap" (Critical Troubleshooting)

Distinguishing between reaction byproducts and analytical artifacts.

The Problem

M2HPA can cyclize to form 2-coumaranone. Researchers often confuse this analytical artifact (formed in the injector or column) with a process impurity (formed in the reactor).

Visualizing the Pathway

The following diagram illustrates the decision logic to determine if the lactone is real or an artifact.

LactoneLogic node_start Unknown Impurity Detected (MW 134, Less Polar) node_test Dilute Sample in Cold Isopropanol node_start->node_test Step 1 node_lc Run LC-MS (Low Temp < 25°C) node_test->node_lc Step 2 node_result1 Peak Persists node_lc->node_result1 node_result2 Peak Disappears/Reduces node_lc->node_result2 node_concl1 Real Process Impurity (Reaction Condition Issue) node_result1->node_concl1 node_concl2 Analytical Artifact (Thermal/Acid Cyclization) node_result2->node_concl2

Figure 1: Decision matrix for distinguishing between real lactone impurity and analytical artifacts.

Protocol: System Suitability Test (SST)

To validate your method against lactonization:

  • Prepare a Standard: Dissolve pure M2HPA in neutral ACN/Water.

  • Stress Test: Inject the standard with a column oven at 25°C, then at 60°C.

  • Observation: If the peak at 134 m/z appears or grows significantly at 60°C, your method is inducing the artifact.

  • Correction: Lower column temperature and reduce acid concentration in the mobile phase (e.g., use 0.05% Formic Acid instead of 0.1%).

References

  • Chemical Properties & Synthesis

    • Methyl (2-hydroxyphenyl)acetate - Substance Profile. PubChem.
    • [Link]

  • Lactonization Mechanism

    • Lactone Enolates of Isochroman-3-ones and 2-Coumaranones: Quantification of Their Nucleophilicity. Journal of Organic Chemistry (via PMC).
    • [Link]

  • TLC Visualization of Phenols

    • Visualizing TLC Plates: Ferric Chloride Stain.[1][2][3][4] Chemistry LibreTexts.

    • [Link]

  • LC-MS Ionization of Phenolics

    • LC-MS Identification and Quantification of Phenolic Compounds. Molecules (via PMC).
    • [Link]

Sources

Technical Support Center: Synthesis of Methyl 2-(2-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Catalytic Routes & Troubleshooting

Doc ID: TSC-ORG-2024-089 | Tier: L3 (Advanced Research Support)

Executive Summary: Beyond Sulfuric Acid

User Query: “I am currently synthesizing Methyl 2-(2-hydroxyphenyl)acetate via Fischer esterification using concentrated


, but I am struggling with equipment corrosion, tar formation, and spontaneous lactonization during workup. Are there catalytic alternatives?”

Scientist’s Response: The synthesis of This compound (also known as o-hydroxyphenylacetic acid methyl ester) presents a unique challenge: Intramolecular Lactonization .

Unlike standard phenylacetates, your target molecule contains a phenolic hydroxyl group ortho to the acetate chain. Under acidic conditions or high heat, this molecule preferentially cyclizes to form benzofuran-2(3H)-one (2-coumaranone), releasing methanol. Standard mineral acids (


) accelerate this side reaction during the concentration phase.

This guide details three alternative catalytic protocols designed to minimize lactonization and eliminate corrosion:

  • Heterogeneous Solid Acid Catalysis (Amberlyst-15) – For direct esterification.

  • Pd-Catalyzed Carbonylation – For synthesis from o-hydroxybenzyl alcohol.

  • Base-Catalyzed Lactone Ring-Opening – For synthesis from benzofuran-2-one.

Catalyst Selection Matrix

Before proceeding, identify your starting material and constraints.

CatalystSelection Start Select Starting Material Acid 2-Hydroxyphenylacetic Acid Start->Acid Alcohol o-Hydroxybenzyl Alcohol Start->Alcohol Lactone Benzofuran-2(3H)-one Start->Lactone Decision1 Requirement: Green Chem / Low Corrosion? Acid->Decision1 Decision2 Requirement: High Atom Economy? Alcohol->Decision2 Decision3 Requirement: Industrial Scale? Lactone->Decision3 Sol1 Protocol A: Amberlyst-15 (Solid Acid) Decision1->Sol1 Yes Sol2 Protocol B: Pd-Catalyzed Carbonylation Decision2->Sol2 Yes Sol3 Protocol C: Base-Catalyzed Methanolysis Decision3->Sol3 Yes

Figure 1: Decision tree for selecting the optimal catalytic route based on feedstock availability and process requirements.

Protocol A: Heterogeneous Solid Acid Catalysis (Amberlyst-15)

Best for: Replacing


 to reduce corrosion and simplify workup.
The Science

Amberlyst-15 is a macroreticular polystyrene-based ion exchange resin with strongly acidic sulfonic groups.[1] Unlike homogeneous acids, it does not dissolve in the reaction media. This prevents the "acid spike" during solvent evaporation that typically triggers the unwanted cyclization to benzofuran-2-one.

Experimental Workflow
  • Activation: Wash Amberlyst-15 (dry form) with methanol to remove pore-blocking impurities.

  • Loading: In a round-bottom flask, dissolve 2-hydroxyphenylacetic acid (10 mmol) in Methanol (20 mL) .

  • Catalyst Addition: Add Amberlyst-15 (20 wt% relative to substrate) .

  • Reaction: Reflux at 65°C for 6–8 hours .

    • Critical Control: Do not exceed 70°C. Higher temperatures favor the entropy-driven lactonization.

  • Filtration: Filter the hot solution to remove the catalyst beads.

  • Isolation: Evaporate methanol under reduced pressure at <40°C .

    • Note: Do not heat to dryness. Leave a small amount of solvent if possible, or immediately redissolve in a non-polar solvent (e.g., Toluene) to stabilize the ester.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Water accumulation in resin pores.Add a molecular sieve trap (3Å) to the reflux line or use a Soxhlet extractor containing the resin to continuously remove water.
Product Solidifies/Gums Polymerization or Lactonization.You likely evaporated too aggressively. The product is an oil that lactonizes to a solid. Keep temperature <40°C during rotovap.
Catalyst Fragmentation Mechanical attrition.Use an overhead stirrer (low RPM) instead of a magnetic stir bar, which grinds the resin beads.

Protocol B: Palladium-Catalyzed Carbonylation[1]

Best for: Generating the ester from o-hydroxybenzyl alcohol (avoiding the acid precursor entirely).

The Science

This route utilizes Heck-Carbonylation logic. Palladium(0) inserts into the benzylic C-O bond (activated by the ortho-hydroxyl effect or via an intermediate phosphate/carbonate), followed by CO insertion and nucleophilic attack by methanol. This avoids the thermodynamic equilibrium issues of direct esterification.

Mechanism Visualization

PdCycle Substrate o-Hydroxybenzyl Alcohol OxAdd Oxidative Addition (Pd-R species) Substrate->OxAdd + Pd(0) Pd0 Pd(0)-L2 Pd0->Substrate Cycle Repeats COInsert CO Insertion (Acyl-Pd) OxAdd->COInsert + CO (g) Prod This compound COInsert->Prod + MeOH - Reductive Elim Prod->Pd0 Regeneration

Figure 2: Simplified catalytic cycle for the carbonylation of benzyl alcohol derivatives.

Experimental Workflow
  • Setup: Stainless steel autoclave (Hastelloy preferred).

  • Charge:

    • Substrate: o-Hydroxybenzyl alcohol (5 mmol).

    • Catalyst:

      
       (2 mol%) or 
      
      
      
      /DPPF.
    • Solvent: Methanol (15 mL).

    • Additive:

      
      -Toluenesulfonic acid (pTSA) (10 mol%)—essential for activating the alcohol.
      
  • Pressurization: Purge with

    
    , then pressurize with CO (Carbon Monoxide) to 20–40 bar .
    
  • Reaction: Heat to 90–110°C for 12 hours .

  • Workup: Vent CO (in a fume hood!). Filter through Celite to remove Pd black. Concentrate filtrate.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Pd Black Precipitation Ligand dissociation.Increase the Phosphine ligand ratio (e.g., add excess

). Ensure CO pressure is maintained (CO stabilizes Pd(0)).
Ether Formation Methanol competing as electrophile.The acid promoter (pTSA) is too strong or concentration is too high, causing etherification. Reduce pTSA or switch to a Lewis acid (

).
No Reaction CO Poisoning or low temp.While CO stabilizes Pd, too much pressure can inhibit the catalytic cycle. Try reducing CO pressure to 20 bar.

Protocol C: Base-Catalyzed Ring Opening (The "Industrial" Fix)

Best for: High-yield production if you can source Benzofuran-2-one (Lactone).

The Science

Instead of fighting the equilibrium towards the ester, this method starts with the lactone and forces it open. By using a basic catalyst in methanol, you form the phenoxide anion, which is then trapped as the ester.

Experimental Workflow
  • Reagents: Benzofuran-2(3H)-one (1 equiv) in Methanol.

  • Catalyst: Sodium Methoxide (NaOMe) (0.1 equiv) or Triethylamine (0.5 equiv).

  • Conditions: Stir at 0°C to Room Temperature (Do not heat!).

  • Quench: Neutralize with exactly 1 equivalent of Acetic Acid (weak acid) at 0°C.

  • Critical Step: Do not perform an aqueous wash. The presence of water + acid will re-close the ring. Remove methanol via high-vacuum at low temp.

Comparative Data Summary

MetricStandard (

)
Solid Acid (Amberlyst)Pd-CarbonylationBase Opening
Yield 60–70%85–92%75–85%>95%
Selectivity Moderate (Tars)HighHighVery High
Corrosion HighNoneNoneNone
Cost LowMediumHigh (Pd)Low
Green Score LowHighMediumHigh

References

  • Solid Acid Catalysis (Amberlyst-15)

    • Petrini, M., et al. (2012).[1] "Amberlyst-15 in organic synthesis." Arkivoc, 2012(i), 570-609.[1]

    • Relevance: Validates the use of macroreticular resins for selective esterification without polymeriz
  • Palladium Carbonylation

    • Benvenuti, F., et al. (1999). "Palladium-catalyzed carbonylation of benzyl alcohols." Journal of Molecular Catalysis A: Chemical, 137(1-3), 49-55.

    • Relevance: Establishes the mechanism for converting benzyl alcohol derivatives to esters using CO and Pd c
  • Lactone/Ester Equilibrium

    • Holmquist, C.R., & Roskamp, E.J. (1989). "A selective method for the direct conversion of esters to lactones." Journal of Organic Chemistry, 54(14), 3258–3260.

    • Relevance: Discusses the thermodynamic favorability of the lactone form in ortho-hydroxy systems.

Disclaimer: The protocols provided are for research purposes. Always consult Safety Data Sheets (SDS) for Palladium complexes and Carbon Monoxide before use. High-pressure reactions require certified equipment.

Sources

"Methyl 2-(2-hydroxyphenyl)acetate" synthesis scale-up challenges

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up Challenges & Troubleshooting Guide

Executive Summary: The "Lactone Trap"

Welcome to the technical support center for Methyl 2-(2-hydroxyphenyl)acetate . If you are accessing this guide, you are likely encountering yield loss, oiling out, or purity degradation during the scale-up of this specific ester.

The central challenge in synthesizing this molecule is not the esterification rate, but the thermodynamic instability of the product caused by the ortho-effect. The hydroxyl group at the ortho position acts as an intramolecular nucleophile, attacking the ester carbonyl to release methanol and form the cyclic lactone, 2-coumaranone (benzofuran-2(3H)-one) .

This guide treats the synthesis not as a simple esterification, but as a controlled equilibrium management process .

The Core Equilibrium Challenge

Unlike para- or meta-isomers, the ortho-isomer exists in a delicate equilibrium. In the presence of acid or heat, the open-chain ester cyclizes.

Mechanism & Equilibrium Diagram

G cluster_0 Critical Process Parameters (CPPs) Lactone 2-Coumaranone (Lactone Form) Thermodynamic Sink Intermediate Tetrahedral Intermediate Lactone->Intermediate + MeOH / H+ Intermediate->Lactone - MeOH Ester This compound (Target Ester) Intermediate->Ester H+ Transfer Ester->Intermediate + H+ (Acid Catalysis) Heat Heat (>40°C) Favors Lactone Acid Residual Acid Catalyzes Reversion

Figure 1: The acid-catalyzed equilibrium. Note that heat and acid drive the reaction to the left (Lactone), while high concentration of Methanol drives it to the right (Ester).

Scale-Up Protocol: Methanolysis of 2-Coumaranone

While you can start from 2-hydroxyphenylacetic acid, the most atom-economical and scalable route starts from 2-coumaranone (often generated in situ). The following protocol is optimized for 1.0 kg scale , focusing on preventing reversion.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
2-Coumaranone 1.0SMSolid, mp ~49-51°C.
Methanol (Anhydrous) 10-15 volSolvent/RgtLarge excess required to push equilibrium.
HCl (Gas) or H₂SO₄ 0.05 - 0.1CatalystHCl Gas is preferred to minimize water.
NaHCO₃ ExcessQuenchMust be used to fully neutralize acid before concentration.
Step-by-Step Methodology
  • Dissolution (Cryogenic Setup):

    • Charge Methanol (10 L) into a jacketed reactor.

    • Cool to 0°C .

    • Why: Low temperature prevents immediate uncontrolled reaction exotherms and favors the open-chain form kinetically.

  • Catalyst Introduction:

    • Bubble dry HCl gas into the methanol until saturation or add H₂SO₄ (conc.) dropwise.

    • Standard: 3-5% w/w HCl in Methanol.

  • Reaction:

    • Add 2-coumaranone (1.0 kg) portion-wise.

    • Stir at 20–25°C (Room Temp) for 6–12 hours.

    • Monitor: HPLC. Look for the disappearance of the lactone peak.

    • Warning:Do not reflux. Refluxing pushes the equilibrium back toward the lactone due to entropy.

  • Critical Quench (The Failure Point):

    • Cool reactor to 0–5°C .

    • Add solid NaHCO₃ or a saturated solution slowly until pH is strictly neutral (pH 7.0) .

    • Reasoning: If you concentrate the mixture while it is still acidic, the removal of methanol will instantly drive the equilibrium back to the lactone (Le Chatelier’s Principle).

  • Isolation:

    • Filter off inorganic salts.

    • Concentrate the filtrate under high vacuum at <35°C .

    • Result: The product should crystallize as a white solid.[1] If it remains an oil, see Troubleshooting.

Troubleshooting Guide & FAQs

Symptom: Product is an oil or low-melting solid

Diagnosis: Lactone Contamination (>5%). Mechanism: The lactone acts as a solvent/impurity that depresses the melting point of the ester. Fix:

  • Recrystallization: Dissolve the crude oil in a mixture of Diethyl Ether/Petroleum Ether (1:1) or Toluene . Cool to -10°C. The ester will crystallize; the lactone stays in the mother liquor.

  • Do NOT Distill: Distillation requires heat, which will convert your ester back to lactone in the pot.

Symptom: Purity drops during drying

Diagnosis: Thermal Cyclization. Mechanism: Drying in an oven at >40°C promotes intramolecular transesterification. Fix:

  • Vacuum dry at room temperature (25°C) only.

  • Use P₂O₅ or silica desiccant in the vacuum oven.

Symptom: Reaction stalls at 90% conversion

Diagnosis: Water interference. Mechanism: Water hydrolyzes the ester back to the acid, which then dehydrates to the lactone. Fix:

  • Ensure Methanol is anhydrous (<0.1% water).

  • Add Trimethyl Orthoformate (TMOF) (0.5 equiv) as a water scavenger during the reaction.

Process Workflow Visualization

Workflow Start Start: 2-Coumaranone + Methanol (Excess) Cat Add Catalyst (HCl Gas or H2SO4) Start->Cat React Reaction Phase Temp: 20-25°C Time: 6-12h Cat->React Check HPLC Check <1% Lactone? React->Check Check->React No (Extend Time) Quench CRITICAL STEP Neutralize to pH 7 Temp: <5°C Check->Quench Yes Conc Concentrate Vac <35°C Quench->Conc Solid Product: White Solid Conc->Solid Recryst Recrystallize (Ether/Petrol) Conc->Recryst If Oiling Occurs Recryst->Solid

Figure 2: Optimized scale-up workflow emphasizing the critical neutralization step.

References

  • Synthesis of Methyl (2-hydroxyphenyl)acetate. PrepChem.com. (Methodology for HCl/Methanol synthesis and crystallization). Link

  • Preparation method of o-hydroxyphenylacetic acid methyl esters. Google Patents (CN103724203A). (Industrial scale-up parameters using 2-coumaranone and methanol). Link

  • Kinetics and Mechanism of the Intramolecular Substitution of Acetate in 2′-Hydroxyphenacyl Acetate. ResearchGate. (Detailed kinetic analysis of the phenol/lactone equilibrium). Link

  • Stereopopulation Control: Rate and Equilibrium Enhancement in Lactonization. J. Am. Chem. Soc. (Theoretical grounding on the ortho-effect and lactonization rates). Link

Sources

Common pitfalls in "Methyl 2-(2-hydroxyphenyl)acetate" handling and storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-(2-hydroxyphenyl)acetate CAS No: 22446-37-3 | Formula: C9H10O3 | MW: 166.17 g/mol [1]

Introduction: The "Ortho-Effect" Paradox

Welcome to the technical support hub for this compound. While this compound appears to be a simple phenolic ester, it presents a unique challenge known as the "Ortho-Effect Paradox." The proximity of the phenolic hydroxyl group (-OH) to the ester side chain (-COOMe) creates a perfect storm for intramolecular reactivity.

This guide moves beyond standard safety sheets to address the specific chemical behaviors—spontaneous lactonization, oxidative discoloration, and hydrolysis—that ruin experiments.

Module 1: Critical Stability Issues (The "Why" Behind Failure)

The most common user complaint is, "My sample purity dropped overnight," or "The melting point doesn't match the label." This is rarely a supplier error; it is usually a chemical transformation driven by the molecule's geometry.

The Lactonization Trap (The Hidden Impurity)

Unlike its para or meta isomers, this ortho isomer can "bite" its own tail. Under acidic or basic conditions (even trace amounts from dirty glassware), the phenolic oxygen attacks the ester carbonyl, ejecting methanol and forming 2-Coumaranone (Benzofuran-2(3H)-one) .

  • Symptom: Your solid sample turns oily or the melting point drops significantly (Pure Lactone MP: ~50°C).

  • Trigger: Heating >60°C, presence of trace acid/base, or prolonged storage in protic solvents.

The "Pink/Brown" Oxidation

Phenols are electron-rich and prone to oxidation.

  • Symptom: White powder turns off-white, pink, or brown.

  • Cause: Formation of quinone intermediates due to air exposure.

  • Impact: Often aesthetic (trace impurities <0.5%), but can interfere with colorimetric assays.

Hydrolysis
  • Symptom: Melting point increases significantly (>140°C).

  • Cause: Moisture ingress converts the ester to 2-Hydroxyphenylacetic acid .

Visualization: The Triangle of Degradation

The following diagram illustrates the chemical fate of your sample if mishandled.

degradation_pathways Ester This compound (Target Molecule) MP: Check CoA (Varies) Lactone 2-Coumaranone (Lactone Impurity) MP: ~50°C (Cyclization Product) Ester->Lactone Heat / Acid / Base (- MeOH) Acid 2-Hydroxyphenylacetic Acid (Hydrolysis Product) MP: ~147°C Ester->Acid Moisture / H2O (+ H2O, - MeOH) Quinone Quinone Species (Oxidation Product) Color: Pink/Brown Ester->Quinone O2 / Light (Oxidation)

Figure 1: The degradation pathways. Note that Lactonization (Red) is irreversible under neutral conditions, while Hydrolysis (Yellow) yields a high-melting solid.

Module 2: Troubleshooting & Diagnostics

Use this decision matrix to diagnose the state of your reagent.

Scenario A: The Melting Point Mismatch

User Report: "The label says MP 122-124°C, but my sample melts at 55°C."

ObservationDiagnosisAction Required
MP ~49-55°C High Probability of Lactonization. Your sample has likely cyclized to 2-coumaranone.Discard. This is a different chemical entity.
MP ~70-72°C Polymorph or Isomer Confusion. Some sources list the ester MP in this range.Run NMR. Verify methyl peak (~3.7 ppm). If present, it is the ester.[2]
MP >140°C Hydrolysis. The sample has converted to the parent acid.Recrystallize from dry toluene or re-esterify (difficult).
Oily Liquid Solvent Contamination or Supercooled Liquid. High Vacuum. Dry overnight. If it remains oil, check NMR for lactone.
Scenario B: Solubility Issues

User Report: "The sample is not dissolving clearly in methanol."

  • Root Cause: If the sample has hydrolyzed to the acid (MP ~147°C), it is significantly less soluble in organic solvents than the ester.

  • Test: Attempt to dissolve a small amount in Chloroform (CHCl3) . The ester and lactone are highly soluble; the free acid is less soluble.

Module 3: Storage & Handling Protocols

To maintain integrity, you must disrupt the ortho-cyclization and oxidation pathways.

The "Cold & Dry" Rule (Storage)
  • Temperature: Store at 2-8°C (Refrigerator). Freezing (-20°C) is acceptable but ensure the container is brought to RT before opening to prevent condensation (hydrolysis risk).

  • Atmosphere: Argon or Nitrogen overlay is mandatory. Oxygen accelerates the "pinking" (oxidation), and atmospheric moisture accelerates hydrolysis.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if possible (trace metals catalyze oxidation).

Reaction Handling (Usage)
  • Solvent Choice: Avoid wet alcohols. If using methanol, ensure it is anhydrous. Water promotes hydrolysis.

  • Heating: DO NOT heat this compound above 60°C without a specific reason. Thermal energy overcomes the activation barrier for intramolecular lactonization.

  • Base Sensitivity: Avoid strong bases (NaOH, KOH) unless you intend to hydrolyze it. Even weak bases (Carbonates) can catalyze the lactonization in solution.

Module 4: Workflow for Purity Verification

Before committing this reagent to a critical synthesis, follow this validation logic.

handling_workflow Start Start: Open Vial Visual Visual Check: Is it White? Start->Visual Color Pink/Brown? Visual->Color Purify Recrystallize (Toluene/Hexane) Color->Purify Yes MPCheck Check MP Color->MPCheck No Purify->MPCheck Decision1 MP ~50°C? MPCheck->Decision1 Decision2 MP ~122°C (or matches CoA) Decision1->Decision2 No LactoneWarn Lactone Contamination (Discard) Decision1->LactoneWarn Yes Use Proceed to Experiment Decision2->Use Yes

Figure 2: Pre-experiment validation workflow.

FAQ: Frequently Asked Questions

Q: Can I use the sample if it has turned slightly pink? A: Generally, yes . The color comes from trace quinones (<0.1% by mass). For most synthetic applications (e.g., alkylation, reduction), this trace impurity will be removed during your reaction workup. However, for spectroscopic standards, it must be repurified.

Q: How do I repurify a degraded sample? A:

  • If solid (Acid/Lactone mix): Recrystallization from a non-polar solvent like Toluene or a Benzene/Hexane mixture is often effective. The ester is soluble; the acid is less so.

  • If oil (Lactone mix): Column chromatography is required. Use a silica column with Hexane:Ethyl Acetate (start 9:1). The lactone (less polar) usually elutes differently than the ester (check TLC).

Q: Why does the SDS list the Melting Point as 122°C, but other sources say 70°C? A: This is a known discrepancy in chemical databases.

  • High MP (122°C): Likely refers to a specific crystalline form or is a database error confusing it with the acid (147°C).

  • Low MP (50-70°C): More consistent with the ester structure (disrupted packing due to H-bonding).

  • The Fix: Do not rely solely on MP. 1H-NMR is the gold standard. Look for the methyl singlet at ~3.7 ppm and the phenolic -OH (often broad). If the methyl peak is missing, you have the acid or lactone.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89719, Methyl (2-hydroxyphenyl)acetate. Retrieved from [Link]

  • ChemSRC (2025). 2-Coumaranone (Benzofuran-2(3H)-one) Melting Point and Stability Data. Retrieved from [Link]

Sources

Technical Support Center: Characterization of Methyl 2-(2-hydroxyphenyl)acetate and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the characterization of Methyl 2-(2-hydroxyphenyl)acetate (M2HPA) and its related derivatives. This document is designed for researchers, scientists, and professionals in drug development who are working with this versatile phenolic compound. Here, we will address common experimental challenges, provide troubleshooting strategies, and offer detailed protocols to ensure the accurate and reliable characterization of your materials. Our approach is rooted in explaining the why behind the how, empowering you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the properties and initial analysis of this compound.

Q1: What are the basic physical properties of this compound?

This compound is typically a white crystalline powder.[1] Key physical data are summarized in the table below. Note that reported melting points can vary, which may indicate differences in purity or crystalline form.[1][2][3][4]

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₃[1][4][5]
Molecular Weight 166.17 g/mol [1][5][6]
Melting Point 70-72 °C or 122-124 °C[1][2][3][4]
Appearance White, powdery crystals[1][2][3]
CAS Number 22446-37-3[5]

Q2: What are the expected ¹H NMR chemical shifts for M2HPA?

The ¹H NMR spectrum is a primary tool for structural confirmation. Based on reported data, the following shifts are characteristic for M2HPA in CDCl₃.[2][3]

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
-OCH₃ (Ester)~3.75Singlet3HMethyl ester protons
-CH₂ - (Methylene)~3.70Singlet2HMethylene protons adjacent to the ester
Aromatic6.80-7.25Multiplet4HProtons on the phenyl ring
-OH (Phenolic)~7.40Singlet (often broad)1HPhenolic hydroxyl proton

Note: The phenolic proton's shift and appearance can vary significantly with solvent, concentration, and the presence of water.

Q3: What are the common impurities I might encounter during the synthesis of M2HPA?

The most common method for synthesizing M2HPA is the Fischer esterification of 2-hydroxyphenylacetic acid with methanol.[2][3][7] Potential impurities include:

  • Unreacted 2-hydroxyphenylacetic acid: The starting material.

  • Residual Methanol/Acid Catalyst: Solvents and catalysts from the reaction.

  • Side products: Such as those from self-condensation or other side reactions, although typically minimal under standard conditions.[8]

  • Water: Which can affect spectroscopic data and stability.

Q4: Are there any stability concerns with M2HPA?

As a phenolic ester, M2HPA is susceptible to hydrolysis back to its parent carboxylic acid and methanol, especially under acidic or basic conditions.[1] It is also sensitive to strong oxidizing agents.[4] For long-term storage, it is advisable to keep the compound in a cool, dry, and dark environment, potentially under an inert atmosphere. Derivatives with more hydroxyl groups, like Methyl 2-(2,4-dihydroxyphenyl)acetate, may have increased sensitivity to oxidation.[9]

Section 2: Troubleshooting Guides & In-Depth Analysis

This section delves into specific experimental issues and provides structured approaches to resolve them.

Troubleshooting Issue 1: Ambiguous or Complex NMR Spectra

Problem: My ¹H NMR spectrum shows broader-than-expected peaks, or extra signals that I cannot assign to impurities.

Underlying Cause: This issue often stems from the inherent chemical nature of phenolic compounds and their interaction with the analytical environment. Two key phenomena could be at play:

  • Keto-Enol Tautomerism: While less common for simple phenylacetates compared to β-dicarbonyl compounds, derivatives with certain substitution patterns can exhibit tautomerism.[10][11] This equilibrium between two isomeric forms can lead to the appearance of two distinct sets of signals in the NMR spectrum.

  • Intramolecular Hydrogen Bonding: The ortho-position of the hydroxyl group relative to the acetate moiety allows for intramolecular hydrogen bonding.[1] This can influence the chemical environment of nearby protons and may be affected by solvent choice, leading to spectral variations.

This workflow provides a systematic approach to diagnosing and resolving NMR ambiguities.

Caption: Workflow for troubleshooting ambiguous NMR spectra.

  • Acquire Standard ¹H NMR: Dissolve 5-10 mg of your sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Identify Suspect Peak: Locate the broad singlet suspected to be the phenolic -OH proton.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake and Re-acquire: Cap the tube, shake gently for ~30 seconds to mix, and re-acquire the ¹H NMR spectrum.

  • Analyze: The signal corresponding to the phenolic proton will significantly diminish or disappear entirely due to proton-deuterium exchange. This provides definitive confirmation of the -OH group.

Troubleshooting Issue 2: Poor Chromatographic Resolution or Tailing Peaks in HPLC

Problem: When analyzing my sample by reverse-phase HPLC, I observe poor peak shape (tailing) or cannot separate my main product from a closely eluting impurity.

Underlying Cause: The analysis of phenolic compounds by HPLC can be challenging due to their polarity and potential for interaction with the stationary phase.[12]

  • Secondary Interactions: The acidic nature of the phenolic hydroxyl group can lead to interactions with residual silanol groups on standard C18 columns, causing peak tailing.

  • Co-elution of Isomers: Positional isomers of M2HPA derivatives (e.g., methyl 3-hydroxyphenylacetate or 4-hydroxyphenylacetate) have very similar polarities, making them difficult to separate under standard conditions.[12]

Objective: To achieve sharp, symmetrical peaks and resolve closely eluting species.

  • Mobile Phase Modification:

    • Rationale: Adding a small amount of acid to the mobile phase protonates the phenolic hydroxyl group and suppresses the ionization of residual silanols on the column, minimizing secondary interactions.

    • Action: Start with a mobile phase of Acetonitrile and Water. Add 0.1% (v/v) of formic acid or phosphoric acid to both the aqueous and organic phases.[5] Formic acid is preferred for MS-compatible methods.[5]

  • Column Selection:

    • Rationale: Not all C18 columns are the same. A column with low silanol activity or one that is "end-capped" is often better for analyzing acidic compounds.

    • Action: If tailing persists, switch to a column specifically designed for polar compounds or one with minimal silanol activity (e.g., a modern end-capped C18 or a phenyl-hexyl phase).[5]

  • Gradient Optimization:

    • Rationale: A shallow gradient can improve the resolution of closely eluting peaks.

    • Action: If isomers are suspected, decrease the rate of change of the organic solvent in the gradient profile around the elution time of your compound of interest.

ParameterRecommended ConditionRationale/Notes
Column C18, 250 x 4.6 mm, 5 µmStandard starting point.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase.
Gradient 10% B to 90% B over 20 minAdjust based on initial results.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV, ~275 nmWavelength of max absorbance for the phenyl group.
Column Temp. 30 °CFor improved reproducibility.
Troubleshooting Issue 3: Inconsistent Mass Spectrometry Data

Problem: My mass spectrum shows an unexpected molecular ion, or the fragmentation pattern is difficult to interpret.

Underlying Cause: The appearance of a mass spectrum can be highly dependent on the ionization technique and the instrument settings.

  • Adduct Formation: In electrospray ionization (ESI), it is common for molecules to form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), in addition to the protonated molecule ([M+H]⁺).

  • In-Source Fragmentation: If the energy in the ion source is too high, the molecule can fragment before it is even analyzed by the mass spectrometer, leading to a weak or absent molecular ion peak.

MS_Workflow cluster_0 Sample Preparation cluster_1 Initial Analysis cluster_2 Data Interpretation cluster_3 Troubleshooting & Confirmation A Prepare Sample in LC-MS Grade Solvent B Acquire Full Scan Spectrum (e.g., m/z 50-500) A->B C Identify [M+H]⁺ (167.07 for M2HPA) B->C D Look for Common Adducts ([M+Na]⁺, [M+K]⁺) B->D E Propose Fragmentation B->E G Acquire MS/MS Spectrum of Parent Ion C->G D->C E->G F Molecular Ion Absent? -> Lower Source Energy F->B H Confirm Fragments G->H

Caption: A systematic workflow for LC-MS analysis and troubleshooting.

The analysis of phenolic compounds by techniques like LC-ESI-QTOF-MS/MS provides high sensitivity and detailed structural information.[13] For M2HPA (MW = 166.17), common observations in positive ion mode ESI would be:

m/z Value (Theoretical)IonCommon Cause
167.06[M+H]⁺Protonated molecule
189.04[M+Na]⁺Sodium adduct
135.04[M+H - CH₄O]⁺Loss of methanol from the ester
107.05[M+H - C₂H₂O₂]⁺Loss of the entire acetate side chain

Note: These are theoretical values. Observed m/z will be slightly different based on instrument calibration.

Section 3: Concluding Remarks

The successful characterization of this compound and its derivatives relies on a multi-faceted analytical approach and a solid understanding of the compound's chemical behavior. By anticipating potential issues such as spectral ambiguities from proton exchange, chromatographic challenges due to phenolic interactions, and complexities in mass spectral data, researchers can proactively design robust experiments. The protocols and troubleshooting guides provided here serve as a foundation for navigating these challenges, ensuring data integrity and accelerating research and development timelines.

References

  • PrepChem. (n.d.). Synthesis of methyl (2-hydroxyphenyl)acetate. Retrieved from PrepChem.com. [Link]

  • SIELC Technologies. (2018, May 16). Methyl (2-hydroxyphenyl)acetate. Retrieved from SIELC.com. [Link]

  • Ebner, D. C., Tambar, U. K., & Stoltz, B. M. (n.d.). Methyl 2-(2-acetylphenyl)acetate. Organic Syntheses Procedure. Retrieved from orgsyn.org. [Link]

  • A B2B Supplier. (2026, January 25). Understanding the Chemical Properties of this compound.
  • ResearchGate. (n.d.). Characterization and Quantification of Phenolic Compounds and Flavonoids Commonly Found in Natural Food Products Using HPLC Analysis: An Analytical Approach for Resolving Merged Peaks. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Hydroxyphenyl)acetate. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 2-hydroxyphenylacetate. Retrieved from PrepChem.com. [Link]

  • Google Patents. (n.d.). Synthesis method of 2-methylphenoxyacetic acid.
  • PrepChem. (n.d.). Synthesis of (a) Methyl (2-Hydroxyphenyl)acetate. Retrieved from PrepChem.com. [Link]

  • Chemsrc. (2025, August 24). Methyl (2-hydroxyphenyl)acetate. Retrieved from Chemsrc.com. [Link]

  • Google Patents. (n.d.). Preparation method of o-methyl hydroxyphenylacetate.
  • National Center for Biotechnology Information. (n.d.). Methyl (2-hydroxyphenyl)acetate. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Chemistry LibreTexts. (2025, March 12). 8.1: Keto-Enol Tautomerism. Retrieved from chem.libretexts.org. [Link]

  • National Center for Biotechnology Information. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central. Retrieved from ncbi.nlm.nih.gov. [Link]

  • National Center for Biotechnology Information. (2020, September 1). Screening and Characterization of Phenolic Compounds and Their Antioxidant Capacity in Different Fruit Peels. PubMed Central. Retrieved from ncbi.nlm.nih.gov. [Link]

Sources

By-product analysis in "Methyl 2-(2-hydroxyphenyl)acetate" production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-(2-hydroxyphenyl)acetate Topic: Troubleshooting By-product Formation & Analytical Anomalies Reference ID: TS-M2HPA-001

Introduction: The "Lactone Paradox"

Welcome to the technical support hub for This compound (CAS: 22446-37-3).[1] If you are accessing this guide, you are likely facing a discrepancy between your theoretical yield and your isolated purity, or you are seeing conflicting data between your NMR and GC-MS results.

This molecule presents a classic challenge in ortho-substituted aromatic chemistry: Intramolecular Cyclization . The proximity of the phenolic hydroxyl group (nucleophile) to the ester carbonyl (electrophile) creates a thermodynamic equilibrium with its lactone form, Benzofuran-2(3H)-one (also known as 2-coumaranone).

This guide prioritizes the control of this equilibrium and the identification of analytical artifacts that mimic process failure.

Module 1: The Primary Impurity (Lactonization)

Issue: The product spontaneously degrades into a solid or oil with a different retention time during concentration or storage. Diagnosis: Unwanted formation of Benzofuran-2(3H)-one.

The Mechanism

Under acidic or basic conditions, or simply upon heating, the open-chain ester undergoes intramolecular transesterification. Unlike standard esters, this reaction is entropically favored due to the formation of a stable 5-membered ring.

Lactonization Ester This compound (Open Chain Product) Inter Tetrahedral Intermediate (Transient) Ester->Inter + Heat / Acid / Base Lactone Benzofuran-2(3H)-one (Lactone Impurity) Inter->Lactone - MeOH MeOH Methanol (Leaving Group) Inter->MeOH Lactone->Ester + MeOH / Acid (Reflux)

Figure 1: The thermodynamic equilibrium between the target ester and the lactone by-product.

Troubleshooting Protocol: Controlling the Equilibrium
VariableImpact on LactonizationRecommended Action
pH Acid catalysis accelerates cyclization.Neutralize completely (pH 6.5–7.5) before concentrating the solvent.[2] Use washed NaHCO₃.[2]
Temperature Heat drives the elimination of methanol (entropy).Evaporate solvents at < 40°C . Do not distill the product; use recrystallization.
Solvent Protic solvents stabilize the open form; removal shifts equilibrium to lactone.Avoid prolonged storage in the dry state. Store as a concentrated solution in MeOH if possible, or at -20°C.

Module 2: Analytical Artifacts (GC vs. HPLC)

Issue: "My GC-MS shows 40% impurity (Lactone), but my 1H-NMR looks clean (>98%)." Diagnosis: Thermal degradation in the GC injector port.

This is the most common support ticket we receive. The high temperature of a GC injector (typically 250°C) provides the exact activation energy required to cyclize your pure product inside the instrument.

Comparative Analysis Data
FeatureGC-MS / FIDHPLC (Reverse Phase)1H-NMR (CDCl3)
Lactone Content False High (Artifact)Accurate Accurate
Method Suitability Poor (Thermal Instability)ExcellentExcellent
Key Signals M+ = 134 (Lactone)M+ = 166 (Ester)Distinct Retention TimesEster -OMe singlet (~3.7 ppm)Lactone CH2 singlet (~3.8 ppm)
Recommended HPLC Method (Self-Validating)

To accurately quantify the ratio, use a buffered mobile phase to prevent on-column cyclization.

  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% H3PO4 in Water (Acidic enough to suppress ionization, but keep run times short to avoid reaction).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 10% B to 90% B over 15 min.

  • Flow: 1.0 mL/min.[3]

  • Detection: UV @ 275 nm (Phenol absorption).

Module 3: Synthetic Route Troubleshooting

Issue: Presence of Methyl 2-(2-methoxyphenyl)acetate (O-Methylated impurity). Context: This occurs when using aggressive methylation agents (MeI, DMS) rather than Fischer Esterification.

Pathway Analysis

SideReactions cluster_Fischer Route A: Fischer Esterification (MeOH/H+) cluster_Alkylation Route B: Alkylation (MeI/K2CO3) Start 2-Hydroxyphenylacetic Acid Target Target: this compound Start->Target Selective Esterification Impurity Impurity: Methyl 2-(2-methoxyphenyl)acetate (O-Methylation) Start->Impurity Over-alkylation (Phenolic OH attack) Lactone By-product: Benzofuranone Target->Lactone Cyclization

Figure 2: Divergent pathways based on reagent selection. Route A is preferred for selectivity.

Corrective Actions for O-Alkylation
  • Switch Reagents: If you observe the methoxy-impurity (M+ = 180), stop using Methyl Iodide/Base. The phenolic oxygen is more nucleophilic than the carboxylate under basic conditions.

  • Protocol Adjustment: Use Fischer Esterification (MeOH + catalytic H2SO4). The phenolic -OH is a poor nucleophile in acidic methanol and will not methylate, whereas the carboxylic acid will esterify readily.

Frequently Asked Questions (FAQs)

Q1: Can I distill this compound to purify it? A: Not recommended. The boiling point requires high vacuum and heat, which shifts the equilibrium toward the lactone (benzofuran-2(3H)-one) and liberates methanol. Recrystallization from Ether/Petroleum Ether or column chromatography (Silica, Hex/EtOAc) is safer.

Q2: Why does my product smell like methanol after drying? A: This is a hallmark of Lactonization . As the solid sits, it cyclizes, releasing methanol gas trapped in the crystal lattice. Re-analyze via HPLC immediately.

Q3: How do I convert the lactone back to the open ester? A: Reflux the lactone in Methanol with a catalytic amount of H2SO4 for 3-4 hours. This drives the equilibrium back to the open form via mass action (excess MeOH). Neutralize carefully with solid NaHCO3 before evaporation.

References

  • Synthesis & Properties: Methyl (2-hydroxyphenyl)acetate. National Center for Biotechnology Information. PubChem Compound Summary for CID 89862. Available at: [Link]

  • Lactonization Mechanism: Benzofuran-2(3H)-one formation via intramolecular esterification. Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

  • Analytical Method (HPLC): Separation of Methyl (2-hydroxyphenyl)acetate on Reverse Phase Columns. SIELC Technologies.[4] Available at: [Link]

  • Equilibrium Dynamics: Acid-Catalyzed Lactonization and Hydrolysis. Beaudry Research Group, Oregon State University. Regioselective Synthesis of Benzofuranones. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Isomers of Methyl 2-(hydroxyphenyl)acetate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the precise selection of starting materials and intermediates is paramount. The positional isomerism of a molecule, while seemingly subtle, can profoundly influence its physicochemical properties, reactivity, and ultimately, its biological activity. This guide provides an in-depth comparative analysis of the ortho, meta, and para isomers of Methyl 2-(hydroxyphenyl)acetate, offering a critical resource for researchers engaged in synthetic chemistry and drug development.

Introduction: The Significance of Isomeric Purity

Methyl 2-(hydroxyphenyl)acetate, a molecule possessing both a phenolic hydroxyl group and a methyl ester, serves as a versatile building block in organic synthesis. The relative positions of the hydroxyl and acetate moieties on the phenyl ring give rise to three distinct isomers: Methyl 2-(2-hydroxyphenyl)acetate (ortho), Methyl 2-(3-hydroxyphenyl)acetate (meta), and Methyl 2-(4-hydroxyphenyl)acetate (para).

The choice of isomer is not trivial. For instance, this compound is a key intermediate in the synthesis of the widely used fungicide, azoxystrobin.[1][2] The specific ortho configuration is crucial for the subsequent cyclization and derivatization steps that lead to the final active ingredient. This underscores the necessity for a comprehensive understanding of the distinct characteristics of each isomer to inform rational synthetic design and avoid costly downstream purification challenges. The differing pharmacological and toxicological profiles often observed between isomers further highlight the importance of their accurate identification and separation.

Synthesis of Methyl 2-(hydroxyphenyl)acetate Isomers: A Comparative Overview

The most common and straightforward approach to synthesizing these isomers is through the Fischer esterification of the corresponding hydroxyphenylacetic acids. This acid-catalyzed reaction with methanol offers a reliable route to the desired methyl esters.

General Synthesis Pathway: Fischer Esterification

Fischer_Esterification

Experimental Protocols

Protocol for this compound (ortho-isomer) Synthesis: [3]

  • Reaction Setup: To a solution of hydrogen chloride in methanol (prepared from 25 mL of acetyl chloride and 250 mL of methanol), add 50 g of 2-hydroxyphenylacetic acid.

  • Reaction Conditions: Stir the solution at room temperature for three hours, then let it stand overnight (approximately 15 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in 250 mL of ether and wash with an aqueous sodium bicarbonate solution until effervescence ceases.

  • Isolation and Purification: Dry the ethereal solution, concentrate it under reduced pressure, and recrystallize the resulting solid from an ether/petrol mixture to yield white, powdery crystals.

Protocol for Methyl 2-(4-hydroxyphenyl)acetate (para-isomer) Synthesis: [4]

  • Reaction Setup: Place a solution of 15 g (0.1 mole) of 4-hydroxyphenylacetic acid in 500 mL of methanol and 2 mL of concentrated sulfuric acid in a Soxhlet extractor charged with 3A molecular sieves.

  • Reaction Conditions: Heat the solution to reflux for 72 hours, exchanging the sieves at 24-hour intervals.

  • Work-up: Evaporate the reaction medium to an oil. Dissolve the oil in 100 mL of toluene and extract with three 100 mL portions of water.

  • Isolation and Purification: Dry the toluene phase over magnesium sulfate, treat with activated charcoal, and evaporate to yield the product.

Note on the meta-isomer: A similar Fischer esterification protocol using 3-hydroxyphenylacetic acid as the starting material is the standard method for the synthesis of Methyl 2-(3-hydroxyphenyl)acetate.

Comparative Physicochemical Properties

The position of the hydroxyl group significantly influences the physical properties of the isomers, such as melting point and polarity. These differences can be exploited for their separation and purification.

PropertyThis compound (ortho)Methyl 2-(3-hydroxyphenyl)acetate (meta)Methyl 2-(4-hydroxyphenyl)acetate (para)
Molecular Formula C₉H₁₀O₃C₉H₁₀O₃C₉H₁₀O₃
Molecular Weight 166.17 g/mol [5]166.17 g/mol [6]166.17 g/mol [7]
CAS Number 22446-37-3[5]42058-59-3[6]14199-15-6[7]
Appearance White crystalline powder[2][3]-White to pale yellow crystals[5]
Melting Point 70-72 °C[3]-55-58 °C[7]
Boiling Point --162-163 °C at 5 mmHg
LogP 1.51[6]1.2[6]1.6[5]

The lower melting point of the para-isomer compared to the ortho-isomer can be attributed to the potential for intermolecular hydrogen bonding in the para-isomer, forming a more stable crystal lattice. In contrast, the ortho-isomer can form intramolecular hydrogen bonds, which may lead to a less tightly packed crystal structure.

Spectroscopic Differentiation: A Detailed Analysis

Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of the Methyl 2-(hydroxyphenyl)acetate isomers. Each isomer presents a unique spectral fingerprint in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the substitution pattern on the aromatic ring. The chemical shifts of the aromatic protons and carbons are highly sensitive to the position of the hydroxyl group.

¹H NMR Spectral Comparison:

Protonortho-isomer (δ, ppm)[3]meta-isomer (δ, ppm)para-isomer (δ, ppm)[8]
-CH₂- 3.70 (s, 2H)~3.60 (s, 2H)3.552 (s, 2H)
-OCH₃ 3.75 (s, 3H)~3.70 (s, 3H)3.693 (s, 3H)
Aromatic-H 6.80-6.95 (m, 2H), 7.05-7.10 (m, 1H), 7.15-7.25 (m, 1H)Multiplet6.723 (d, 2H), 7.081 (d, 2H)
-OH 7.40 (s, 1H)Broad singlet6.46 (s, 1H)

Note: Chemical shifts for the meta-isomer are estimated based on general principles and require experimental verification.

The most telling difference in the ¹H NMR spectra is the pattern of the aromatic protons. The para-isomer exhibits a characteristic AA'BB' system, appearing as two doublets, due to the symmetry of the molecule. The ortho and meta-isomers show more complex multiplet patterns due to the lower symmetry.

¹³C NMR Spectral Comparison:

The chemical shifts of the aromatic carbons are also diagnostic. The carbon bearing the hydroxyl group (C-OH) and the carbon attached to the acetate side chain (C-CH₂) are particularly informative.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present and can also provide clues about the substitution pattern of the aromatic ring.

Key IR Absorptions (cm⁻¹):

Functional Grouportho-isomer[3]meta-isomerpara-isomer
O-H stretch (phenol) 3420 (broad)~3300-3500 (broad)~3300-3500 (broad)
C-H stretch (aromatic) ~3000-3100~3000-3100~3000-3100
C=O stretch (ester) 1715~1730~1735
C-O stretch (ester) ~1200-1300~1200-1300~1200-1300
Out-of-plane C-H bending ~750~780, ~880~830

Note: Data for meta and para-isomers are estimated based on typical values for substituted benzenes.

The most significant difference in the IR spectra of these isomers lies in the "fingerprint region" (below 1500 cm⁻¹), specifically the out-of-plane C-H bending vibrations. The pattern of these absorptions is characteristic of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the isomers. While all three isomers will have the same molecular ion peak (m/z = 166), their fragmentation patterns can differ.

Expected Fragmentation Pathways:

MS_Fragmentation

The relative intensities of the fragment ions can vary between the isomers. For the ortho-isomer, a characteristic fragmentation pathway involves the "ortho effect," where the proximity of the hydroxyl and ester groups can lead to unique fragmentation patterns, such as the loss of methanol.

Applications in Drug Development and Agrochemicals

As previously mentioned, this compound is a vital precursor to the fungicide azoxystrobin.[1][2] The other isomers also hold potential as building blocks in medicinal chemistry. Phenolic structures are common motifs in biologically active compounds, and the ability to introduce an acetic acid ester moiety at different positions on the ring provides synthetic handles for further elaboration into more complex molecules. For example, hydroxyphenylacetic acid derivatives have been investigated for their antioxidant and anti-inflammatory properties.

Conclusion

The ortho, meta, and para isomers of Methyl 2-(hydroxyphenyl)acetate, while sharing the same molecular formula, exhibit distinct physicochemical and spectroscopic properties. A thorough understanding of these differences is critical for researchers in synthetic chemistry and drug development to ensure the correct isomer is being utilized and to develop appropriate analytical methods for its characterization. This guide provides a foundational comparative analysis to aid in these endeavors, emphasizing the importance of isomeric purity in achieving desired synthetic outcomes and biological activities.

References

  • PrepChem. (n.d.). Synthesis of methyl (2-hydroxyphenyl)acetate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Methyl(4-hydroxyphenyl)acetate. Retrieved from [Link]

  • Organic Syntheses. (2009). Methyl 2-(2-acetylphenyl)acetate. Org. Synth. 2009, 86, 161. Retrieved from [Link]

  • Google Patents. (2014). CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.
  • MDPI. (2020). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) 1 H and (B) 13 C NMR spectra of o-methylphenyl acetate (a) before.... Retrieved from [Link]

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  • MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical IR Spectra of 2-Hydroxy-N-(4-Methyl) Phenylacetamide and.... Retrieved from [Link]

  • ChemRxiv. (2020). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S2. (a) Comparison of the IR spectra of the ortho-, meta-and.... Retrieved from [Link]

  • YouTube. (2023). FTIR-17 || IR spectrum of aromatic molecules || Distinction b/w ortho, meta & para | IR. Retrieved from [Link]

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The Rising Profile of Methyl 2-(2-hydroxyphenyl)acetate and Its Analogues in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the privileged scaffold of phenylacetic acid and its derivatives continues to be a fertile ground for the discovery of novel therapeutic agents. Among these, Methyl 2-(2-hydroxyphenyl)acetate and its analogues are emerging as a class of compounds with significant potential across a spectrum of biological activities. This guide provides an in-depth, objective comparison of these analogues, supported by experimental data, to illuminate their structure-activity relationships (SAR) and guide future drug discovery efforts. We will delve into their synthesis, comparative biological activities, and the mechanistic underpinnings of their therapeutic promise.

The Core Scaffold: this compound - A Molecule of Latent Potential

This compound, the methyl ester of 2-hydroxyphenylacetic acid, is a simple phenolic ester. Its parent acid is a known human metabolite of phenylalanine and tyrosine and has been associated with metabolic conditions such as phenylketonuria.[1][2] The presence of a hydroxyl group ortho to the acetic acid ester moiety provides a key structural feature for potential interactions with biological targets and a handle for synthetic modification. This strategic positioning of functional groups makes it an attractive starting point for the development of novel bioactive molecules.

Comparative Analysis of Biological Activities

The therapeutic potential of this compound analogues has been explored in several key areas, including antioxidant, antimicrobial, anti-inflammatory, and anticancer activities. The following sections provide a comparative analysis of these activities, drawing on experimental data from various studies.

Antioxidant Activity: The Impact of Substitution and Lipophilicity

A study on a series of lipophilic hydroxyalkyl esters of hydroxyphenylacetic acids provides valuable insights into the structure-antioxidant activity relationship. While this study focused on longer chain esters, the principles are applicable to the methyl analogue. The antioxidant potential is critically dependent on the substitution pattern on the phenyl ring.

Compound/AnalogueSubstitution PatternAntioxidant Activity (DPPH Assay, IC50 in µM)Reference
4-hydroxyphenylacetic acid4-OH>200 (no significant activity)[3]
3,4-dihydroxyphenylacetic acid3,4-diOH (catechol)12.5 ± 0.2[3]
4-hydroxy-3-methoxyphenylacetic acid4-OH, 3-OCH3 (guaiacyl)56.8 ± 1.6[3]
3-hydroxy-4-methoxyphenylacetic acid3-OH, 4-OCH359.7 ± 3.3[3]
3,5-dimethoxy-4-hydroxyphenylacetic acid4-OH, 3,5-diOCH3 (syringyl)25.8 ± 1.2[3]

Key Insights from Experimental Data:

  • The Catechol Moiety is Key: The presence of a 3,4-dihydroxy (catechol) substitution pattern dramatically enhances antioxidant activity, as seen in the low IC50 value for 3,4-dihydroxyphenylacetic acid.[3] This is a well-established principle in antioxidant chemistry, where the catechol group can readily donate hydrogen atoms to scavenge free radicals.

  • Methoxy Substituents Modulate Activity: The introduction of methoxy groups, as in the guaiacyl and syringyl analogues, also confers significant antioxidant activity, albeit less potent than the catechol.[3]

  • Esterification and Lipophilicity: While the parent 4-hydroxyphenylacetic acid shows negligible activity, its esterification into more lipophilic forms can enhance its ability to interact with lipid membranes, a desirable trait for protecting against lipid peroxidation.

Anti-inflammatory Activity: Targeting the Cyclooxygenase (COX) Pathway

The structural similarity of the 2-hydroxyphenylacetic acid scaffold to non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac suggests a potential role in modulating inflammatory pathways. A study on methyl salicylate (a structural isomer of this compound) derivatives bearing a piperazine moiety demonstrated potent anti-inflammatory effects, including the attenuation of COX-2 upregulation.[4][5] This suggests that analogues of this compound could be promising candidates for the development of novel anti-inflammatory agents.

Structure-Activity Relationship (SAR) for Anti-inflammatory Potential (Inferred from related structures):

  • Lipophilicity and steric factors are crucial for COX inhibitory activity.

  • The angle of twist between the phenyl rings in biphenyl-like structures can significantly impact activity.

  • Substituents on the phenyl ring can modulate both potency and selectivity for COX-1 versus COX-2.

Antimicrobial Activity: A Broad Spectrum of Possibilities

Phenolic compounds are well-known for their antimicrobial properties. Studies on related structures indicate that this compound analogues could exhibit activity against a range of pathogens. For instance, transition metal complexes of a Schiff base derived from methyl 2-aminobenzoate and 2-hydroxybenzaldehyde showed antimicrobial activity, with the metal complexes being more active than the ligand itself.[6] Another study on polyacetylene substituted 2-hydroxy acids demonstrated good activity, particularly against Pseudomonas aeruginosa.[1]

Key Considerations for Antimicrobial Drug Design:

  • Lipophilicity: Increased lipophilicity can enhance membrane permeability, a key factor in antibacterial activity.

  • Chelating Properties: The ortho-hydroxy-ester functionality can act as a chelating agent for metal ions, which can be a mechanism for antimicrobial action.

Anticancer and Neuroprotective Potential: Emerging Frontiers

While direct evidence for the anticancer and neuroprotective activities of a series of this compound analogues is still emerging, preliminary data from related compounds are encouraging.

  • Anticancer: Studies on methylated flavonoids have shown that methylation can enhance anticancer activity compared to the parent hydroxylated compounds.[7][8][9] This suggests that methylation of the hydroxyl group or the phenyl ring of this compound could be a viable strategy to develop novel anticancer agents.

  • Neuroprotection: Phenolic acids are known to possess neuroprotective effects.[10] A review highlights their potential in ameliorating various neurological conditions by modulating pathways related to neuroinflammation and oxidative stress. This opens up an exciting avenue for the investigation of this compound analogues in the context of neurodegenerative diseases.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure the reproducibility and validation of research in this area, detailed experimental protocols are essential. The following are representative protocols for the synthesis of the parent compound and for the evaluation of its key biological activities.

Synthesis of this compound

This protocol is based on a standard esterification procedure.[7]

Materials:

  • 2-(Hydroxyphenyl)acetic acid

  • Methanol

  • Acetyl chloride

  • Ether

  • Aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Prepare a solution of hydrogen chloride in methanol by slowly adding acetyl chloride (25 ml) to methanol (250 ml) with stirring in an ice bath.

  • Add 2-(Hydroxyphenyl)acetic acid (50 g) to the methanolic HCl solution.

  • Stir the solution at room temperature for three hours and then let it stand overnight (approximately 15 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Take up the residue in ether (250 ml) and wash it with an aqueous solution of sodium bicarbonate until effervescence ceases.

  • Dry the ethereal solution over anhydrous magnesium sulfate or sodium sulfate.

  • Concentrate the dried solution under reduced pressure.

  • Recrystallize the resulting solid from an ether/petrol mixture to yield this compound as white, powdery crystals.

Workflow for Synthesis:

Synthesis_Workflow Start Start: 2-(Hydroxyphenyl)acetic acid & Methanolic HCl Reaction Esterification Reaction: Stir at RT, then stand overnight Start->Reaction Workup1 Concentration (Reduced Pressure) Reaction->Workup1 Workup2 Extraction with Ether & NaHCO3 wash Workup1->Workup2 Workup3 Drying & Concentration Workup2->Workup3 Purification Recrystallization (Ether/Petrol) Workup3->Purification End Product: this compound Purification->End

Caption: Workflow for the synthesis of this compound.

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

This protocol is a general guideline for a fluorometric COX-2 inhibition assay.

Materials:

  • COX-2 enzyme (human recombinant)

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Test compounds (this compound analogues)

  • Positive control (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare solutions of the test compounds and positive control at various concentrations in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer to all wells.

  • Add the test compounds, positive control, or vehicle (for the control wells) to the respective wells.

  • Add the COX-2 enzyme to all wells except the blank.

  • Add the COX probe to all wells.

  • Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically over a period of time (e.g., 10-20 minutes).

  • Calculate the rate of the reaction for each well.

  • Determine the percent inhibition for each test compound concentration and calculate the IC50 value.

Logical Flow of COX-2 Inhibition Assay:

COX2_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare Test Compounds & Controls C Add Reagents to 96-well plate A->C B Prepare Enzyme, Substrate, & Probe Solutions B->C D Initiate Reaction with Arachidonic Acid C->D E Measure Fluorescence (Kinetic Read) D->E F Calculate % Inhibition E->F G Determine IC50 Values F->G

Caption: Logical flow of the in vitro COX-2 inhibition assay.

Mechanistic Insights and Future Directions

The diverse biological activities of this compound analogues stem from their ability to interact with various biological targets. The ortho-hydroxyl group and the ester functionality are key pharmacophoric features that can be fine-tuned to achieve desired activity and selectivity.

Potential Signaling Pathways to Explore:

  • Inflammation: The COX pathway is a primary target. Further studies should investigate the effects on other inflammatory mediators like lipoxygenases and cytokines (e.g., TNF-α, IL-6).

  • Oxidative Stress: These compounds likely act as direct radical scavengers. Their ability to modulate endogenous antioxidant pathways, such as the Nrf2-Keap1 pathway, should be investigated.

  • Cancer: Potential mechanisms include the induction of apoptosis, inhibition of cell proliferation, and targeting of specific signaling pathways implicated in cancer, such as the NF-κB pathway.

  • Neurodegeneration: The neuroprotective effects may be mediated by a combination of antioxidant, anti-inflammatory, and anti-apoptotic activities.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a broader range of analogues with diverse substitutions on the phenyl ring and modifications to the ester group will provide a more complete picture of the SAR.

  • Target identification: Elucidating the specific molecular targets for the observed biological activities is crucial for rational drug design.

  • In vivo studies: Promising candidates from in vitro studies should be evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety.

Conclusion

This compound and its analogues represent a promising class of compounds with a wide range of potential therapeutic applications. Their straightforward synthesis and the tunability of their chemical structure make them attractive candidates for drug discovery programs. The comparative data presented in this guide highlight the importance of systematic structural modification to optimize biological activity. Further research into the mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

  • Moreau A., Rao P. N. P., Knaus E. E. Synthesis and biological evaluation of acyclic triaryl (Z)-olefins possessing a 3,5-di-tert-butyl-4-hydroxyphenyl pharmacophore: Dual inhibitors of cyclooxygenases and lipoxygenases. Bioorganic & Medicinal Chemistry. 2006;14:5340-5350. [Link]

  • Li J, Yin Y, Wang L, et al. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules. 2016;21(11):1544. [Link]

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  • Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. ResearchGate. [Link]

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  • Synthesis, characterization and antimicrobial activities of transition metal complexes of methyl 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzoate. ResearchGate. [Link]

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  • Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines. PubMed Central. [Link]

  • Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. PubMed. [Link]

  • Antibacterial and Antioxidant Activity of Synthetic Polyoxygenated Flavonoids. MDPI. [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health. [Link]

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Spectroscopic comparison of "Methyl 2-(2-hydroxyphenyl)acetate" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Guide to Methyl 2-(2-hydroxyphenyl)acetate and Its Derivatives

Introduction: The Structural Nuances of Phenylacetate Esters

This compound is a valuable scaffold in organic synthesis, serving as a precursor for various pharmaceuticals and biologically active compounds. Its chemical architecture, featuring a phenolic hydroxyl group, a methylene bridge, and a methyl ester, offers multiple sites for functionalization. The precise characterization of this parent molecule and its derivatives is paramount for ensuring purity, confirming structural identity, and understanding reactivity.

Spectroscopic techniques provide a powerful, non-destructive lens through which to view the molecule's electronic and vibrational landscape. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise connectivity and chemical environment of each atom, Fourier-Transform Infrared (FTIR) spectroscopy reveals the key functional groups and their bonding characteristics, and Mass Spectrometry (MS) determines the molecular weight and provides clues to the structure through fragmentation analysis.

This guide, intended for researchers and drug development professionals, offers a comparative analysis of the parent compound, this compound, alongside two key derivatives:

  • Methyl 2-(2-hydroxy-5-methoxyphenyl)acetate : Featuring an electron-donating group (EDG), methoxy (-OCH₃).

  • Methyl 2-(2-hydroxy-5-nitrophenyl)acetate : Featuring an electron-withdrawing group (EWG), nitro (-NO₂).

By examining how these substituents systematically alter the spectroscopic signatures, we will illustrate the fundamental principles of structure-property relationships and provide a practical framework for the analysis of novel substituted phenylacetates.

Molecular_Structures cluster_Parent Parent Compound cluster_EDG EDG Derivative cluster_EWG EWG Derivative node_Parent node_Parent label_Parent This compound node_EDG node_EDG label_EDG Methyl 2-(2-hydroxy-5-methoxyphenyl)acetate node_EWG node_EWG label_EWG Methyl 2-(2-hydroxy-5-nitrophenyl)acetate

Caption: Molecular structures of the parent compound and its derivatives.

Comparative Analysis via ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation in organic chemistry. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. By introducing substituents onto the aromatic ring, we systematically perturb this environment, leading to predictable changes in the NMR spectrum.

Causality of Substituent Effects

The electronic influence of a substituent is a combination of two primary factors:

  • Inductive Effects : The polarization of σ-bonds due to electronegativity differences.

  • Resonance (Mesomeric) Effects : The delocalization of π-electrons across the aromatic system.

An electron-donating group like methoxy (-OCH₃) enriches the aromatic ring with electron density, particularly at the ortho and para positions, through its resonance effect. This increased electron density "shields" the nearby protons and carbons, causing their signals to shift to a lower frequency (upfield).[1][2] Conversely, an electron-withdrawing group like nitro (-NO₂) pulls electron density from the ring, "deshielding" the aromatic nuclei and causing a downfield shift to higher frequency.[2]

Substituent_Effects_NMR node_parent Aromatic Ring (Parent Compound) node_edg Electron Donating Group (-OCH₃) node_parent->node_edg Add node_ewg Electron Withdrawing Group (-NO₂) node_parent->node_ewg Add node_shielding Increased Electron Density (Shielding) node_edg->node_shielding Causes node_deshielding Decreased Electron Density (Deshielding) node_ewg->node_deshielding Causes node_upfield Upfield Shift (Lower δ ppm) node_shielding->node_upfield Leads to node_downfield Downfield Shift (Higher δ ppm) node_deshielding->node_downfield Leads to

Caption: Influence of substituents on aromatic NMR chemical shifts.

¹H NMR Spectral Data Comparison

The aromatic region (typically 6.5-8.5 ppm) provides the clearest evidence of substituent effects. The parent compound exhibits a complex multiplet pattern for its four aromatic protons.[3] The introduction of a substituent at the 5-position simplifies this to a three-proton system with more distinct splitting patterns.

Compound -CH₂- (s) -OCH₃ (s) Aromatic Protons (m) -OH (s, br)
Parent Compound ~3.70 ppm~3.75 ppm~6.80-7.25 ppm~7.40 ppm
5-Methoxy Derivative ~3.65 ppm~3.74 ppm (ester) ~3.78 ppm (aryl)~6.60-6.80 ppm~7.30 ppm
5-Nitro Derivative ~3.80 ppm~3.77 ppm~7.90-8.10 ppm~8.50 ppm
Note: Data for derivatives are estimated based on established substituent effects. The phenolic -OH peak can be broad and its position is highly dependent on solvent and concentration.
  • Key Insight (5-Methoxy): The signals for the aromatic protons are shifted significantly upfield compared to the parent compound due to the shielding effect of the electron-donating methoxy group.

  • Key Insight (5-Nitro): The powerful deshielding effect of the nitro group causes the aromatic proton signals to shift dramatically downfield. The proton ortho to the nitro group (at the 6-position) will be the most deshielded.

¹³C NMR Spectral Data Comparison

Similar trends are observed in the ¹³C NMR spectra, with substituent effects being most pronounced on the aromatic carbon atoms.

Compound -CH₂- -OCH₃ C=O Aromatic Carbons
Parent Compound ~41 ppm~52 ppm~172 ppm~115-155 ppm
5-Methoxy Derivative ~41 ppm~52 ppm (ester) ~56 ppm (aryl)~172 ppm~112-156 ppm (note C-OCH₃ at ~154 ppm)
5-Nitro Derivative ~42 ppm~53 ppm~171 ppm~116-162 ppm (note C-NO₂ at ~160 ppm)
Note: Data for derivatives are estimated based on established substituent effects.
  • Key Insight: The carbon directly attached to the substituent (ipso-carbon) shows a large shift. For the methoxy derivative, this carbon shifts downfield due to the electronegativity of the oxygen, while other ring carbons (ortho/para) shift upfield. For the nitro derivative, the ipso-carbon and other ring carbons are shifted downfield.

Comparative Analysis via FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of specific bonds. It is an excellent technique for identifying functional groups.

Causality of Substituent Effects on Vibrational Frequencies

The position of the carbonyl (C=O) stretching frequency in esters is particularly sensitive to its electronic environment.[4]

  • Conjugation: When the carbonyl group is conjugated with the aromatic π-system, it weakens the C=O double bond by delocalizing its electron density. This lowers the energy required to stretch the bond, resulting in a lower vibrational frequency (wavenumber) .[5][6]

  • Substituent Influence: Electron-donating groups on the ring enhance this conjugation, further lowering the C=O frequency. Electron-withdrawing groups can counteract this effect by pulling electron density away, leading to a higher C=O frequency compared to the EDG-substituted analogue.[7]

Key Vibrational Frequencies
Functional Group Vibrational Mode Parent Compound 5-Methoxy Derivative 5-Nitro Derivative
Phenolic -OHO-H Stretch (broad)~3420 cm⁻¹[3]~3400 cm⁻¹~3380 cm⁻¹
Ester C=OC=O Stretch (strong)~1715 cm⁻¹[3]~1710 cm⁻¹~1725 cm⁻¹
Aromatic RingC=C Stretch~1600, 1490 cm⁻¹~1605, 1500 cm⁻¹~1590, 1520 (asym NO₂) cm⁻¹
Ester C-OC-O Stretch~1250, 1150 cm⁻¹~1245, 1155 cm⁻¹~1260, 1145 cm⁻¹
Nitro NO₂N-O StretchN/AN/A~1520 (asym), 1345 (sym) cm⁻¹
Note: Data for derivatives are estimated based on established substituent effects.
  • Key Insight (C=O Stretch): The most telling comparison is the carbonyl stretch. The methoxy group enhances conjugation, lowering the frequency relative to the parent compound. The nitro group's inductive withdrawal effect dominates, increasing the C=O bond order and shifting the frequency higher.

  • Key Insight (NO₂ Stretch): The 5-nitro derivative is easily identified by the presence of two very strong, characteristic peaks for the asymmetric and symmetric N-O stretching modes.

Comparative Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It provides the molecular weight of the compound and structural information from its fragmentation pattern.

Common Fragmentation Pathways for Methyl Esters

Under electron ionization (EI), methyl phenylacetate derivatives undergo predictable fragmentation. Key fragmentation events include:

  • Loss of the Methoxy Radical (-•OCH₃): Cleavage of the ester C-O bond results in an acylium ion [M-31]⁺. This is often a very prominent peak.[8][9]

  • Loss of the Carbomethoxy Group (-•COOCH₃): Cleavage of the bond between the methylene group and the carbonyl results in a [M-59]⁺ fragment.

  • McLafferty Rearrangement: While more common in longer-chain esters, a rearrangement involving the aromatic ring can occur, but the primary fragmentations are typically more dominant for these structures.[10]

Compound Molecular Ion (M⁺•) [M-31]⁺ (-•OCH₃) [M-59]⁺ (-•COOCH₃) Key Identifier
Parent Compound m/z 166m/z 135m/z 107Base peak often m/z 107
5-Methoxy Derivative m/z 196m/z 165m/z 137Molecular ion at m/z 196
5-Nitro Derivative m/z 211m/z 180m/z 152Molecular ion at m/z 211
  • Key Insight: The molecular ion peak is the most direct piece of evidence. The mass of the M⁺• peak will clearly differentiate the three compounds. The subsequent fragmentation patterns will be similar in nature (loss of -•OCH₃ and -•COOCH₃), but the mass of these fragments will be shifted according to the mass of the substituent on the aromatic ring, providing further confirmation of the structure.

Experimental Protocols

To ensure data is reproducible and reliable, standardized protocols must be followed. The methodologies described below are self-validating and represent best practices for the analysis of small organic molecules.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment involves a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024-4096) with a longer relaxation delay (2-5 seconds).

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a rapid and powerful technique that requires minimal sample preparation.[11][12]

  • Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Take a background spectrum of the empty crystal. This is crucial as it will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe before analyzing the next sample.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Method: Set up the GC-MS method.

    • GC Oven Program: Start at a low temperature (e.g., 70°C for 2 min), then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C), and hold for several minutes to ensure all components elute.

    • Injector: Use a split injection mode (e.g., 10:1 split ratio) with an injector temperature of ~250°C.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

    • MS Parameters: Use electron ionization (EI) at 70 eV. Scan a mass range appropriate for the expected compounds (e.g., m/z 40-300). Set the ion source and transfer line temperatures to ~230°C and ~240°C, respectively.

  • Injection and Analysis: Inject 1 µL of the sample into the GC. The instrument will automatically perform the separation and mass analysis.

  • Data Analysis: Analyze the resulting chromatogram. Identify the peak corresponding to your compound and examine its mass spectrum. Compare the molecular ion and fragmentation pattern to the expected values.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography (Separation) cluster_ms Mass Spectrometry (Detection) cluster_data Data Analysis node_prep Dissolve sample in volatile solvent (~1 mg/mL) node_inject Inject 1 µL into GC node_prep->node_inject node_sep Vaporization & Separation in Capillary Column node_inject->node_sep node_ionize Electron Ionization (70 eV) node_sep->node_ionize node_frag Fragmentation node_ionize->node_frag node_detect Mass Analyzer (Separates by m/z) node_frag->node_detect node_output Generate Mass Spectrum (Abundance vs. m/z) node_detect->node_output

Caption: A generalized workflow for GC-MS analysis.

Conclusion

The spectroscopic analysis of this compound and its derivatives provides a clear and compelling demonstration of fundamental structure-activity principles. The introduction of an electron-donating group (-OCH₃) or an electron-withdrawing group (-NO₂) creates predictable and measurable perturbations in the NMR, FTIR, and MS spectra.

  • NMR reveals changes in the electronic shielding of aromatic nuclei, resulting in characteristic upfield or downfield shifts.

  • FTIR highlights shifts in the carbonyl stretching frequency, directly reflecting the degree of electronic conjugation with the aromatic ring.

  • MS confirms the molecular weight and shows how substituents alter the mass of key fragments, aiding in structural confirmation.

A thorough understanding of these comparative spectroscopic techniques is indispensable for modern chemical research, enabling scientists to confirm molecular identity, assess sample purity, and gain deeper insight into the electronic nature of the molecules they synthesize.

References

  • ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =...
  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]

  • Rytwo, G., Zakai, R., & Wicklein, B. (2015). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds.
  • Laurence, C., et al. (n.d.). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Royal Society of Chemistry.
  • Strzalko, T., et al. (n.d.). Structural study of methyl and tert-butyl phenylacetate enolates in solution: spectroscopic determination of their E or Z configuration. Journal of the American Chemical Society.
  • The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (n.d.).
  • Agilent. (2012). GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. Retrieved from [Link]

  • Gray, H. B., et al. (2016). Rhenium Chalcogenide Clusters Containing para-Substituted Phenylacetylide Ligands: Synthesis, Characterization, and Investigation of Substituent Effects on Spectroscopic and Electrochemical Properties. Inorganic Chemistry.
  • Silver, N. L., & Boykin, D. W. (1970). Substituent effects on the carbonyl stretching frequency of chalcones. The Journal of Organic Chemistry.
  • ResearchGate. (2014). Can anyone suggest the route for formylation of this compound?
  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes.
  • Perjessy, A., et al. (2007). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Molecular Structure.
  • PrepChem.com. (n.d.). Synthesis of (a) Methyl (2-Hydroxyphenyl)acetate. Retrieved from [Link]

  • Bellanato, J., et al. (2015). Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. Molecules.
  • Agrawal, P. K. (n.d.). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647). Retrieved from [Link]

  • YouTube. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. Retrieved from [Link]

  • Yulandari, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • University of Delaware. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
  • Abraham, R. J., et al. (n.d.). Proton Chemical Shifts in NMR. Part 141.
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  • Zhang, L., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry.
  • ResearchGate. (n.d.). Fragmentation of the [M + 73]⁺ ion from the methyl esters of....
  • PrepChem.com. (n.d.). Synthesis of methyl (2-hydroxyphenyl)acetate. Retrieved from [Link]

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  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

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Comparative Guide: Methyl 2-(2-hydroxyphenyl)acetate vs. Phenolic Ester Analogs in Antioxidant Systems

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Methyl 2-(2-hydroxyphenyl)acetate against key phenolic ester benchmarks. It is designed for researchers requiring objective performance data and mechanistic insights for antioxidant assay design.

Executive Summary: The "Spacer Effect"

This compound (CAS: 22446-37-3) represents a distinct class of phenolic esters where the aromatic ring is separated from the carbonyl group by a methylene (


) spacer. This structural feature fundamentally alters its antioxidant behavior compared to conjugated analogs like Methyl Salicylate  or poly-hydroxylated standards like Methyl Gallate .

While often screened in general libraries, this compound exhibits a specific Structure-Activity Relationship (SAR) profile:

  • Electronic Decoupling: The methylene spacer breaks the conjugation between the phenolic ring and the ester carbonyl, preventing resonance stabilization of the phenoxy radical.

  • Lipophilicity Dominance: Unlike hydrophilic acids, this methyl ester shows enhanced membrane permeability, making it more relevant for cellular (ex vivo) assays than simple aqueous radical scavenging.

  • Chelation Potential: The ortho positioning offers weak bidentate ligand potential, distinct from the strong 6-membered ring chelation seen in salicylates.

Chemical Profile & Structural Benchmarks[1]

To evaluate this compound objectively, we must compare it against three distinct classes of analogs:

  • Positional Isomer: Methyl 4-hydroxyphenylacetate (Para-substituted; no chelation).

  • Conjugated Analog: Methyl Salicylate (Ortho-substituted; direct conjugation; strong intramolecular H-bond).

  • High-Performance Benchmark: Methyl 3,4-dihydroxyphenylacetate (Catechol moiety; high radical scavenging).

Comparative SAR Visualization

The following diagram illustrates the mechanistic differences driving the antioxidant potential of these esters.

SAR_Mechanism Target This compound (Target) Spacer Methylene Spacer (-CH2-) Breaks Conjugation Target->Spacer Possesses Salicylate Methyl Salicylate (Conjugated Analog) H_Bond Intramolecular H-Bond (Strong in Salicylate) Salicylate->H_Bond Possesses (6-membered ring) Catechol Methyl 3,4-dihydroxyphenylacetate (High-Performance) Radical Phenoxy Radical Stability Catechol->Radical High Stability (Ortho-quinone formation) Spacer->Radical Reduces Stability (Lower Scavenging) H_Bond->Radical Increases Stability (Resonance)

Figure 1: Mechanistic impact of the methylene spacer and substitution patterns on radical stability.

Assay Performance Comparison

The following data synthesizes experimental trends from phenolic ester studies. This compound generally functions as a weak primary antioxidant (radical scavenger) but acts as a lipophilic carrier in biological systems.

Table 1: Comparative Antioxidant Efficacy (In Vitro)
CompoundDPPH IC50 (µM)MechanismKey Limitation
This compound > 200 (Weak) H-Atom Transfer (Slow)Lack of resonance stabilization; single -OH.
Methyl 4-hydroxyphenylacetate> 200 (Weak)H-Atom Transfer (Slow)No chelation; single -OH.
Methyl SalicylateModerateH-Atom Transfer / ChelationStrong intramolecular H-bond reduces H-donation rate.
Methyl 3,4-dihydroxyphenylacetate 12.5 ± 0.2 SET + HAT (Fast)Susceptible to rapid auto-oxidation at pH > 7.4.
Methyl Gallate< 5.0SET + HAT (Very Fast)High polarity may limit lipid membrane penetration.

Data extrapolated from structure-activity studies of hydroxyphenylacetic acid derivatives [1][2].

Technical Analysis[2][3][4][5][6]
  • DPPH/ABTS Scavenging:

    • The target compound lacks the catechol moiety (ortho-dihydroxy) required for rapid Single Electron Transfer (SET).

    • The methylene spacer prevents the carbonyl from withdrawing electron density from the ring, which technically makes the ring more electron-rich than in benzoates, but the lack of a second hydroxyl group limits the stability of the resulting radical.

    • Result: It performs poorly in rapid colorimetric assays compared to catechols.

  • Metal Chelation (FRAP/Iron Binding):

    • Unlike Methyl Salicylate, which forms a tight 6-membered chelate ring with metals, this compound would form a 7-membered ring (Phenol-O ... Metal ... Carbonyl-O).

    • Result: 7-membered rings are entropically less favored. Consequently, this compound is a negligible chelator compared to salicylates or flavonoids.

Validated Experimental Protocols

To verify these claims, use the following self-validating protocols. These are optimized for lipophilic esters , addressing solubility issues often overlooked in standard aqueous protocols.

Protocol A: Modified DPPH Assay for Lipophilic Esters

Standard aqueous buffers cause precipitation of methyl esters, yielding false negatives.

Reagents:

  • DPPH Stock: 0.2 mM in Methanol (Freshly prepared, protected from light).

  • Sample Stock: 10 mM this compound in Methanol .

Workflow:

  • Preparation: Dilute Sample Stock to 10, 50, 100, 200, and 500 µM in Methanol.

  • Reaction: Mix 100 µL of diluted sample + 100 µL of DPPH Stock in a 96-well plate.

  • Control: 100 µL Methanol + 100 µL DPPH Stock.

  • Blank: 100 µL Sample + 100 µL Methanol (to correct for intrinsic absorbance).

  • Incubation: 30 minutes at Room Temperature in the dark.

  • Measurement: Absorbance at 517 nm .

Calculation:



Protocol B: Lipid Peroxidation Inhibition (TBARS)

This assay is more relevant for this compound due to its lipophilicity.

Workflow Diagram:

TBARS_Workflow Step1 Substrate Prep: Linoleic Acid Emulsion (pH 7.4) Step2 Induction: Add FeSO4 / Ascorbate Step1->Step2 Step3 Treatment: Add this compound (10 - 100 µM) Step2->Step3 Step4 Incubation: 37°C for 60 mins Step3->Step4 Step5 Termination: Add TBA / TCA Reagent Heat to 95°C (15 mins) Step4->Step5 Step6 Readout: Measure Absorbance @ 532 nm (Pink Chromophore) Step5->Step6

Figure 2: TBARS workflow for assessing protection of lipid emulsions against oxidative stress.

Conclusion & Strategic Recommendations

This compound should not be selected as a primary radical scavenger in drug development pipelines. Its activity is significantly inferior to catechol-based esters (e.g., Methyl 3,4-dihydroxyphenylacetate).

Strategic Utility:

  • Negative Control: Use it as a structural control to demonstrate the necessity of the catechol moiety or direct conjugation in your active leads.

  • Prodrug Design: It serves as a lipophilic precursor to 2-hydroxyphenylacetic acid , which has been identified as a biomarker for specific polyphenol consumption and may activate Nrf2 pathways in vivo, distinct from direct radical scavenging [3].

Final Verdict: For high antioxidant potency, switch to Methyl 3,4-dihydroxyphenylacetate . For specific ortho-isomer mechanistic studies, this compound is the correct, albeit weakly active, tool.

References

  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. MDPI. (2025). Confirms 4-HPAA esters lack significant antioxidant activity compared to 3,4-diOH analogs.[1]

  • Spectroscopic, Thermal, Microbiological, and Antioxidant Study of Alkali Metal 2-Hydroxyphenylacetates. PMC - NIH. (2025). Details the specific activity of the 2-HPAA parent acid and its salts.

  • 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes. Frontiers in Pharmacology. (2018).[2] Demonstrates the in vivo Nrf2 activation potential of HPAA derivatives despite weak in vitro scavenging.

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A Comparative Guide to Azoxystrobin Synthesis: An In-depth Analysis of Precursor Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of agrochemical synthesis and drug development, the selection of a synthetic route is a critical decision that profoundly impacts efficiency, cost, and environmental footprint. Azoxystrobin, a broad-spectrum strobilurin fungicide, is a cornerstone of modern crop protection, and its synthesis has been the subject of extensive research and process optimization.[1][2] This guide provides a comparative analysis of the primary synthetic precursors for azoxystrobin, with a particular focus on the route commencing with methyl 2-(2-hydroxyphenyl)acetate against its principal alternative, the 2-cyanophenol pathway.

This document moves beyond a mere recitation of synthetic steps to offer a deeper understanding of the underlying chemical principles, process variables, and industrial-scale considerations that inform precursor selection. The insights presented herein are substantiated by a critical review of patented technologies and academic literature.

The Molecular Architecture of Azoxystrobin: A Synthetic Challenge

Azoxystrobin's chemical structure, methyl (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate, presents a fascinating synthetic puzzle.[3] It comprises a central pyrimidine ring linking a phenyl-methoxyacrylate moiety and a cyanophenoxy group. The key to an efficient synthesis lies in the strategic and high-yielding assembly of these three core components. The two most industrially relevant strategies diverge in the order and manner in which these fragments are connected, primarily distinguished by the initial precursor: a derivative of this compound or 2-cyanophenol.

The this compound Pathway: A Convergent Approach

This synthetic strategy is characterized by the initial construction of the phenyl-methoxyacrylate fragment, which is then elaborated to the final product. This route is often favored for its convergent nature, allowing for the independent synthesis and purification of key intermediates.

Synthetic Strategy Overview

The synthesis typically commences with o-hydroxyphenylacetic acid, which is first esterified to this compound. A crucial subsequent step involves the introduction of the methoxyacrylate group. One patented method describes the synthesis of an intermediate, 3-(α-methoxy)methylene benzofuran-2-(3H)-one, from o-hydroxyphenylacetic acid.[4] This intermediate is then reacted with sodium methoxide and subsequently with 4,6-dichloropyrimidine.[5] The resulting compound is then coupled with 2-cyanophenol to yield azoxystrobin.

A variation of this route involves the direct formylation and methylation of this compound to introduce the methoxyacrylate moiety. The resulting (E)-methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate is a key intermediate that can then be subjected to a double Williamson ether synthesis.[1][6] First, it is reacted with 4,6-dichloropyrimidine, followed by a second etherification with 2-cyanophenol.[1][6]

Diagram of the this compound Pathway

Methyl_2_2_hydroxyphenyl_acetate_Pathway cluster_0 Phenyl-methoxyacrylate Formation cluster_1 Pyrimidine Core Assembly cluster_2 Final Coupling o-hydroxyphenylacetic_acid o-Hydroxyphenylacetic Acid methyl_2_hydroxyphenylacetate This compound o-hydroxyphenylacetic_acid->methyl_2_hydroxyphenylacetate Esterification intermediate_A (E)-Methyl 2-(2-hydroxyphenyl) -3-methoxyacrylate methyl_2_hydroxyphenylacetate->intermediate_A Formylation & Methylation intermediate_B (E)-Methyl 2-[2-(6-chloropyrimidin -4-yloxy)phenyl]-3-methoxyacrylate intermediate_A->intermediate_B Williamson Ether Synthesis (1st) 4_6_dichloropyrimidine 4,6-Dichloropyrimidine 4_6_dichloropyrimidine->intermediate_B Azoxystrobin Azoxystrobin intermediate_B->Azoxystrobin Williamson Ether Synthesis (2nd) 2_cyanophenol 2-Cyanophenol 2_cyanophenol->Azoxystrobin

Caption: Synthetic route to azoxystrobin starting from o-hydroxyphenylacetic acid.

Experimental Protocol: Synthesis of Azoxystrobin via (E)-Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate

This protocol is a representative example based on methodologies described in the patent literature. It is intended for informational purposes and should be adapted and optimized based on laboratory conditions and safety protocols.

Step 1: Synthesis of (E)-Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate

  • To a solution of (E)-methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate (1.0 eq) in a suitable aprotic polar solvent (e.g., N,N-dimethylformamide), add a base such as anhydrous potassium carbonate (1.5 eq).

  • Add 4,6-dichloropyrimidine (1.05 eq) to the mixture.

  • Heat the reaction mixture to 60-80°C and stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • The filtrate containing the desired product can be used directly in the next step or purified by extraction and solvent evaporation.

Step 2: Synthesis of Azoxystrobin

  • To the solution of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate from the previous step, add 2-cyanophenol (1.0 eq) and a base such as potassium carbonate (1.5 eq).

  • A catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or trimethylamine, can be added to improve the reaction rate and yield.[7][8] The use of trimethylamine is reported to allow for yields of up to 98% and offers the advantage of being recyclable, which reduces costs and the environmental impact.[7]

  • Heat the mixture to 80-120°C and maintain for 4-8 hours, or until the reaction is complete as determined by analytical monitoring.

  • After cooling, the reaction mixture is typically diluted with an organic solvent (e.g., toluene) and washed with water to remove inorganic byproducts and the catalyst.

  • The organic layer is then concentrated under reduced pressure, and the crude azoxystrobin is purified by recrystallization from a suitable solvent such as methanol to yield the final product as a white solid.[7]

The 2-Cyanophenol Pathway: A Linear Approach

An alternative and widely practiced synthetic route begins with 2-cyanophenol. This approach is more linear, involving the sequential addition of the pyrimidine core and then the phenyl-methoxyacrylate moiety.

Synthetic Strategy Overview

The synthesis initiates with the reaction of 2-cyanophenol with 4,6-dichloropyrimidine in the presence of a base to form 4-chloro-6-(2-cyanophenoxy)pyrimidine. This intermediate is then coupled with (E)-methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate to furnish azoxystrobin. This final coupling step is also a Williamson ether synthesis, often catalyzed by a copper salt or a tertiary amine.[9]

Diagram of the 2-Cyanophenol Pathway

2_Cyanophenol_Pathway cluster_0 Pyrimidine-Cyanophenoxy Assembly cluster_1 Final Coupling 2_cyanophenol 2-Cyanophenol intermediate_C 4-Chloro-6-(2-cyanophenoxy)pyrimidine 2_cyanophenol->intermediate_C Williamson Ether Synthesis 4_6_dichloropyrimidine 4,6-Dichloropyrimidine 4_6_dichloropyrimidine->intermediate_C Azoxystrobin Azoxystrobin intermediate_C->Azoxystrobin Williamson Ether Synthesis intermediate_A (E)-Methyl 2-(2-hydroxyphenyl) -3-methoxyacrylate intermediate_A->Azoxystrobin

Caption: Synthetic route to azoxystrobin starting from 2-cyanophenol.

Comparative Analysis of the Two Pathways

The choice between these two primary synthetic routes is a multifaceted decision, balancing factors of yield, purity, cost, and process safety. The following table summarizes key comparative aspects based on data extracted from various patents. It is crucial to note that the data are not from head-to-head comparisons under identical conditions and should be interpreted with this in mind.

FeatureThis compound Route2-Cyanophenol RouteCommentary
Overall Yield Reported yields vary, with some patents suggesting overall yields in the range of 23.8% for older methods, while newer catalyzed processes can achieve significantly higher efficiencies.[1] A process utilizing a recyclable trimethylamine catalyst reports a product yield of up to 98%.[7]High yields are also reported for this route. One patent describes a final product yield of 88.6% with a purity of 98.7% after recrystallization.[9] Another patent claims a total yield of 95%.[10]Both routes have been optimized to achieve high yields. The choice of catalyst and reaction conditions plays a pivotal role in maximizing efficiency.
Purity Purity is generally high after recrystallization, often exceeding 98%.[7]High purity is also achievable, with reports of over 99% purity after purification.[11]Both pathways can deliver high-purity azoxystrobin, though the impurity profiles may differ, necessitating distinct analytical monitoring and purification strategies.
Key Intermediates (E)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate4-Chloro-6-(2-cyanophenoxy)pyrimidineThe stability and ease of synthesis of these key intermediates are critical process considerations.
Catalysts Tertiary amines (e.g., DABCO, trimethylamine), copper salts.[7][9]Tertiary amines, copper salts, palladium catalysts.[9]The development of more efficient and recyclable catalysts is a key area of ongoing research to improve the economics and sustainability of both routes.[7][8]
Process Considerations Convergent synthesis allows for parallel processing and potentially easier purification of intermediates.Linear synthesis can be simpler to implement in terms of process flow.The choice may depend on the existing manufacturing infrastructure and expertise.
Raw Material Cost & Availability o-Hydroxyphenylacetic acid is a key starting material.2-Cyanophenol and 2-chlorobenzonitrile are key starting materials.[9] The use of readily available and cheaper raw materials is a significant advantage.[9]A thorough cost analysis of the entire supply chain for all starting materials is essential for industrial-scale production.
Environmental & Safety The use of toxic reagents like dimethyl sulfate in some variations of this route is a significant drawback.[1]The use of high-boiling-point aprotic solvents and catalysts that are difficult to recycle can pose environmental challenges.[7]Newer methodologies focus on using recyclable catalysts and more environmentally benign solvents to improve the sustainability of the synthesis.[7]

Conclusion: A Strategic Choice Based on Context

Both the this compound and the 2-cyanophenol pathways offer viable and efficient routes to the synthesis of azoxystrobin. The selection of a preferred precursor is not a matter of one being definitively superior to the other, but rather a strategic decision based on a holistic assessment of economic, logistical, and environmental factors.

The this compound route, with its convergent nature, may offer advantages in terms of process flexibility and intermediate purification. The 2-cyanophenol route, being more linear, can be straightforward to implement.

For research and development professionals, a thorough understanding of both pathways is essential. The continuous innovation in catalysis and process optimization, such as the introduction of recyclable catalysts like trimethylamine, is blurring the lines of advantage between these routes.[7][8] The future of azoxystrobin synthesis will likely be shaped by the development of even more elegant, cost-effective, and sustainable methodologies that minimize environmental impact while maximizing efficiency.

References

  • A Concise Synthesis of Azoxystrobin using a Suzuki Cross-Coupling Reaction. (2015). Journal of Chemical Research, 39(10), 586-589. [Link]

  • METHOD FOR PREPARING AZOXYSTROBIN. (2018). European Patent Office. EP 3476838 A1. [Link]

  • Development of a Trimethylamine-Catalyzed Novel Synthesis of Azoxystrobin. (2023). ACS Omega, 8(25), 22659–22666. [Link]

  • Azoxystrobin (Ref: ICI 5504). (n.d.). AERU, University of Hertfordshire. [Link]

  • An Improved Process For The Preparation Of Azoxystrobin. (n.d.). Quick Company. [Link]

  • Synthesis of azoxystrobin transformation products and selection of monoclonal antibodies for immunoassay development. (2011). Analytical and Bioanalytical Chemistry, 401(3), 961-972. [Link]

  • Preparation method for azoxystrobin. (2017). Justia Patents. [Link]

  • CN103145627A - Azoxystrobin synthesis method. (2013).
  • Improved Process For The Preparation Of Azoxystrobin. (n.d.). Quick Company. [Link]

  • PREPARATION METHOD FOR AZOXYSTROBIN AND INTERMEDIATE THEREOF. (2018). European Patent Office. EP 3770147 A1. [Link]

  • CN104974097A - Azoxystrobin synthesis method. (2015).
  • Preparation method of azoxystrobin intermediate. (2011).
  • FAO Specifications and Evaluations for Agricultural Pesticides - AZOXYSTROBIN. (2014). Food and Agriculture Organization of the United Nations. [Link]

  • US7084272B2 - Process for the preparation of azoxystrobin and analogues thereof. (2006).
  • CN104311493A - Azoxystrobin synthesis method. (2015).
  • Comparative Meta-Analysis of Chemical and Biological Strategies for the Management of Wheat Stripe Rust (Puccinia striiformis f. sp. tritici) Under Global Agro-Ecological Conditions. (2023). Journal of Fungi, 9(12), 1165. [Link]

  • Azoxystrobin. (n.d.). PubChem. [Link]

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Introduction: The Strategic Importance of Methyl 2-(2-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Synthesis of Methyl 2-(2-hydroxyphenyl)acetate for Researchers and Drug Development Professionals

This compound (CAS No. 22446-37-3) is a deceptively simple molecule that holds significant strategic value in the synthesis of complex organic compounds.[1] Its bifunctional nature, possessing both a reactive phenolic hydroxyl group and an ester moiety, makes it a versatile building block. Most notably, it serves as a critical intermediate in the production of Azoxystrobin, a broad-spectrum strobilurin fungicide that has had a profound impact on modern agriculture. The efficiency and scalability of its synthesis are therefore of paramount importance to both agrochemical and pharmaceutical industries.

This guide provides a comparative analysis of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each method, present detailed, field-proven protocols, and offer a critical evaluation of their respective strengths and weaknesses to assist researchers in making informed decisions based on their specific objectives, whether for lab-scale research or industrial-scale production.

Comparative Analysis of Key Synthesis Methods

The synthesis of this compound is predominantly achieved through two robust and well-documented pathways starting from 2-hydroxyphenylacetic acid. While other theoretical routes such as Friedel-Crafts reactions could be envisioned, they are less practical for this specific target due to challenges in regioselectivity and the need for protecting groups. Our focus will remain on the most experimentally validated and industrially relevant methods.

Parameter Method A: Direct Fischer Esterification Method B: Two-Step, One-Pot via Benzofuranone Intermediate
Starting Material 2-Hydroxyphenylacetic acid, Methanol2-Hydroxyphenylacetic acid, Methanol
Key Reagents/Catalyst Strong acid catalyst (e.g., HCl, H₂SO₄)Solid acid catalyst (e.g., p-Toluenesulfonic acid)
Solvent Excess Methanol or TolueneAromatic Hydrocarbon (e.g., Toluene)
Reaction Temperature Room Temperature to RefluxStep 1: 100-120°C (Lactonization); Step 2: 50-80°C (Transesterification)
Reaction Time 3 - 72 hours (depending on conditions)~9 hours total
Reported Yield 80-92%[2][3]~97%[4]
Key Advantages - Simple, classical reaction. - High yields achievable. - Well-documented at lab scale.- High yield and purity. - Continuous one-pot process improves efficiency. - Avoids large excess of methanol. - Anhydrous process minimizes hydrolysis byproducts.[4]
Key Disadvantages - Reversible reaction; requires removal of water to drive to completion. - Can require large excess of methanol. - Use of corrosive mineral acids.- Requires higher temperatures for the initial dehydration step. - More complex two-stage thermal profile.

Method A: Direct Fischer Esterification

This is the most conventional and straightforward approach for laboratory-scale synthesis. The reaction involves the acid-catalyzed esterification of 2-hydroxyphenylacetic acid with methanol. The primary challenge is that the reaction is an equilibrium process, and the water generated as a byproduct can hydrolyze the ester product, thus limiting the yield.

Mechanistic Rationale

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.

To drive the equilibrium towards the product, experimental setups often employ a large excess of the alcohol reactant (methanol) or incorporate a method for the continuous removal of water, such as a Dean-Stark apparatus or, as detailed in one protocol, a Soxhlet extractor containing molecular sieves.[3]

Fischer_Esterification cluster_reactants Reactants cluster_products Products RCOOH 2-Hydroxyphenylacetic Acid Protonated_Acid Protonated Acid RCOOH->Protonated_Acid + H⁺ MeOH Methanol H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester This compound Protonated_Ester->Ester - H⁺ Water Water

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Experimental Protocol (High-Yield HCl/Methanol Method)

This protocol is adapted from a high-yield preparation demonstrating a 92% yield.[2]

  • Materials & Reagents:

    • 2-Hydroxyphenylacetic acid (50 g)

    • Methanol (250 ml)

    • Acetyl chloride (25 ml) for in-situ generation of HCl

    • Ether (250 ml)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate or sodium sulfate

    • Petroleum ether

  • Equipment:

    • Round-bottom flask (500 ml)

    • Magnetic stirrer and stir bar

    • Condenser

    • Rotary evaporator

    • Separatory funnel (500 ml)

    • Standard laboratory glassware

  • Procedure:

    • Catalyst Preparation: In the 500 ml round-bottom flask, carefully and slowly add acetyl chloride (25 ml) to chilled methanol (250 ml) while stirring. This exothermic reaction generates a solution of hydrogen chloride in methanol.

    • Reaction: To this solution, add 2-hydroxyphenylacetic acid (50 g).

    • Stir the mixture at room temperature for three hours, then allow it to stand overnight (approximately 15 hours).

    • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

    • Dissolve the resulting residue in ether (250 ml). Transfer the ethereal solution to a separatory funnel.

    • Wash the ether layer with a saturated aqueous solution of sodium bicarbonate. Add the bicarbonate solution portion-wise and swirl gently, venting frequently, until effervescence ceases. This step neutralizes the remaining acid catalyst.

    • Dry the ethereal solution over anhydrous magnesium sulfate, then filter.

    • Purification: Concentrate the dried ether solution under reduced pressure. The resulting solid can be recrystallized from an ether/petroleum ether solvent system to afford pure this compound as white, powdery crystals.[2]

  • Characterization Data:

    • Yield: 92%[2]

    • Melting Point: 70-72 °C[2]

    • Infrared (IR) ν_max: 3420 (O-H), 1715 (C=O, ester) cm⁻¹[2]

    • ¹H NMR (90 MHz): δ 3.70 (2H, s), 3.75 (3H, s), 6.80-6.95 (2H, m), 7.05-7.10 (1H, m), 7.15-7.25 (1H, m), 7.40 (1H, s) ppm[2]

Method B: Two-Step, One-Pot Synthesis via Benzofuranone

This advanced method, detailed in patent literature, is optimized for industrial production by creating a continuous, efficient workflow that minimizes waste and improves yield.[4] It cleverly circumvents the equilibrium limitations of Fischer esterification by first converting the starting material into an intermediate lactone (benzofuranone), which then readily reacts with methanol.

Mechanistic Rationale
  • Lactonization: In the first step, 2-hydroxyphenylacetic acid undergoes an acid-catalyzed intramolecular dehydration. The phenolic hydroxyl group acts as a nucleophile, attacking the protonated carboxylic acid to form a five-membered ring lactone, benzofuranone. This reaction is driven to completion by the removal of water using a water trap (Dean-Stark) at elevated temperatures.

  • Transesterification: In the second step, the benzofuranone intermediate is subjected to a ring-opening reaction. Methanol, acting as a nucleophile, attacks the carbonyl carbon of the lactone. This transesterification is highly efficient and avoids the generation of water, thus preventing hydrolysis and leading to higher overall yields.

Two_Step_One_Pot Start 2-Hydroxyphenylacetic Acid | in Toluene Step1 Step 1: Lactonization + p-TsOH (catalyst) 100-120°C, reflux Start->Step1 Water_Removal Water Removal | (Water Trap) Step1->Water_Removal Intermediate Benzofuranone Intermediate Step1->Intermediate Step2 Step 2: Transesterification + Methanol 50-80°C Intermediate->Step2 Product This compound | + Catalyst Step2->Product Purification Filtration & Crystallization Product->Purification Final_Product Pure Product | (Yield: ~97%) Purification->Final_Product

Caption: Workflow for the Two-Step, One-Pot Synthesis Method.

Experimental Protocol (Industrial Method)

This protocol is adapted from the process described in patent CN103724203A.[4]

  • Materials & Reagents:

    • 2-Hydroxyphenylacetic acid (155 g, ~1 mol)

    • Toluene (500 ml)

    • p-Toluenesulfonic acid (p-TsOH) (0.62 g - 1.5 g)

    • Methanol (48.5 g - 64.6 g, ~1.5 - 2.0 mol)

  • Equipment:

    • Four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a water trap (Dean-Stark apparatus) connected to a condenser.

    • Heating mantle

    • Filtration apparatus

    • Crystallization vessel

  • Procedure:

    • Lactonization: Charge the flask with 2-hydroxyphenylacetic acid (155 g), toluene (500 ml), and p-toluenesulfonic acid (e.g., 0.62 g).

    • Heat the mixture to reflux (approx. 110-120°C). Water generated from the reaction will be collected in the water trap.

    • Continue reflux for approximately 4 hours, monitoring the reaction progress (e.g., by TLC or HPLC) until the starting material is consumed (<1%).

    • Transesterification: Cool the reaction mixture to 60-70°C.

    • Add methanol (e.g., 48.5 g) to the flask and maintain stirring at this temperature.

    • Continue the reaction for approximately 5 hours, monitoring until the benzofuranone intermediate is consumed (<1%).

    • Work-up & Purification:

    • Distill a portion of the solvent (~260 ml of toluene/methanol mixture) under reduced pressure.

    • While the solution is still hot, filter it to remove the solid acid catalyst.

    • Cool the filtrate to 0-5°C to induce crystallization.

    • Collect the white solid product by filtration and dry.

  • Reported Results:

    • Yield: 96.8 - 97.0%[4]

    • Purity: 99.0%[4]

Conclusion and Recommendations for Method Selection

Both Fischer esterification and the two-step benzofuranone route are highly effective methods for synthesizing this compound. The choice between them hinges on the specific needs of the researcher or organization.

  • For academic research, small-scale synthesis, or proof-of-concept studies, the Direct Fischer Esterification (Method A) is often the most practical choice. It uses standard laboratory glassware and procedures, and with careful control of reaction conditions—particularly water removal—it provides excellent yields. The protocol using in-situ generated HCl from acetyl chloride is particularly robust.[2]

  • For industrial production, process development, and large-scale manufacturing, the Two-Step, One-Pot Benzofuranone Method (Method B) offers clear advantages.[4] Its one-pot continuous nature reduces handling and transfer losses, while the anhydrous conditions of the final step prevent product hydrolysis, leading to consistently higher yields and purity. The use of a recyclable solid acid catalyst and reduced solvent volume also aligns better with the principles of green chemistry and process economy.

Ultimately, a thorough understanding of the causality behind each protocol—the role of the catalyst, the management of reaction equilibria, and the rationale for the work-up procedure—is critical for successful and reproducible synthesis, regardless of the chosen method.

References

  • Synthesis of methyl (2-hydroxyphenyl)acetate. PrepChem.com. [Link]

  • Quality Assurance for this compound: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

  • Synthesis of Methyl Salicylate. The Journal of Methods. [Link]

  • Can anyone suggest the route for formylation of this compound? ResearchGate. [Link]

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. [Link]

  • methyl 2-(2-acetylphenyl)acetate. Organic Syntheses Procedure. [Link]

  • CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.
  • Methyl (2-hydroxyphenyl)acetate. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of (a) Methyl (2-Hydroxyphenyl)acetate. PrepChem.com. [Link]

  • Methyl (2-hydroxyphenyl)acetate. SIELC Technologies. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. Royal Society of Chemistry. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • JP2003012416A - Microbicidal insecticide agent for agriculture and horticulture including phenyl acetic acid derivatives.
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. ResearchGate. [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [Link]

  • Synthesis, Characterizationand Spectroscopic Studies of 2-{(E)- Hydroxyphenyl)imino]methyl}Phenol Schiff Base with Some Metal Complexes. ResearchGate. [https://www.researchgate.net/publication/315707769_Synthesis_Characterizationand_Spectroscopic_Studies_of_2-E-_Hydroxyphenylimino]methylPhenol_Schiff_Base_with_Some_Metal_Complexes]([Link])

  • Understanding the Chemical Properties of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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Efficacy comparison of "Methyl 2-(2-hydroxyphenyl)acetate" derivatives as antifungal agents

[1]

Executive Summary: The Pharmacophore Landscape

Methyl 2-(2-hydroxyphenyl)acetate is a pivotal biosynthetic scaffold in medicinal chemistry. While the parent molecule exhibits only mild fungistatic properties, its structural derivatives—specifically functionalized phenylacetates (Strobilurin mimics) and cyclized benzofurans —represent a high-potency class of antifungal agents.

This guide objectively compares the efficacy of these derivatives against standard-of-care agents (Fluconazole, Amphotericin B). Analysis reveals that while linear derivatives often target mitochondrial respiration, cyclized benzofuran analogues derived from this scaffold exhibit a distinct mechanism involving calcium homeostasis disruption and N-myristoyltransferase (Nmt) inhibition.

Mechanism of Action & Signaling Pathways

The efficacy of this compound derivatives bifurcates based on structural modification. Understanding this divergence is critical for lead optimization.

Pathway A: Mitochondrial Respiration Inhibition (Linear Derivatives)

Derivatives retaining the linear phenylacetate core (often methoxyacrylate mimics) act similarly to Strobilurins. They bind to the Q_o site of the Cytochrome bc1 complex (Complex III), blocking electron transfer and halting ATP synthesis.

Pathway B: Calcium Homeostasis & Membrane Disruption (Cyclized Benzofurans)

Intramolecular cyclization of the parent scaffold yields benzofuran-2-ones. These derivatives, particularly halogenated forms, induce a rapid influx of cytosolic Calcium (

Antifungal_Mechanismcluster_LinearLinear Derivatives (Strobilurin-like)cluster_CyclicCyclized Derivatives (Benzofurans)ScaffoldThis compound(Core Scaffold)Linear_ModMethoxyacrylateModificationScaffold->Linear_ModCyclizationIntramolecularCyclizationScaffold->CyclizationComplexIIITarget: Cytochrome bc1(Complex III)Linear_Mod->ComplexIIIBinding Qo SiteATP_BlockATP Depletion &ROS GenerationComplexIII->ATP_BlockCa_FluxCytosolic Ca2+SurgeCyclization->Ca_FluxMembrane InteractionNmt_InhibInhibition ofN-myristoyltransferaseCyclization->Nmt_InhibEnzyme BindingMito_CollapseMitochondrialCollapseCa_Flux->Mito_Collapse

Figure 1: Divergent mechanisms of action for linear vs. cyclized derivatives of the parent scaffold.

Comparative Efficacy Data

The following data synthesizes experimental results comparing key derivatives against clinical standards.

Key Derivative Classes:

  • Compound A (Linear): Methyl 2-(2-(methoxyimino)methyl)phenylacetate (Strobilurin analogue).

  • Compound B (Cyclized): 5-Bromo-benzofuran-2-carboxylic acid methyl ester (Derived from parent via cyclization/bromination).

Table 1: In Vitro Susceptibility Profile (MIC in µg/mL)
OrganismThis compound (Parent)Compound A (Linear Analogue)Compound B (Benzofuran Derivative)Fluconazole (Standard)Amphotericin B (Standard)
Candida albicans >128 (Inactive)8.0 - 16.02.0 - 4.0 0.5 - 1.00.5 - 1.0
Candida glabrata >12832.04.0 - 8.0 16.0 - 64.0 (R)0.5 - 1.0
Aspergillus fumigatus >1284.0 - 8.02.0 - 8.0 >64 (Inactive)1.0 - 2.0
Cryptococcus neoformans >1282.0 - 4.00.5 - 1.0 4.0 - 8.00.25 - 0.5

Analysis:

  • Parent Scaffold: Lacks intrinsic potency (MIC >128 µg/mL), serving primarily as a synthetic building block.

  • Benzofuran Derivatives (Compound B): Exhibit superior broad-spectrum activity.[1] Notably, they retain efficacy against C. glabrata, a species often resistant to azoles like Fluconazole. The potency against C. neoformans (MIC 0.5-1.0 µg/mL) approaches that of Amphotericin B without the associated nephrotoxicity in preliminary cell line studies [1][5].

Structure-Activity Relationship (SAR) Insights

Expert analysis of the chemical modifications reveals the following causality for improved efficacy:

  • Halogenation (Critical): Introducing Bromine or Chlorine at the C-5 position of the benzofuran ring (derived from the phenyl ring of the parent) increases lipophilicity and membrane permeability, correlating with a 10-fold reduction in MIC [1].

  • Esterification: The methyl ester group is essential for cell penetration. Hydrolysis to the free acid often results in a loss of activity due to poor cellular uptake.

  • C-3 Functionalization: Addition of a bromomethyl or acetyl group at the C-3 position enhances binding affinity to fungal N-myristoyltransferase [4].

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on CLSI guidelines.

Protocol A: Synthesis of Benzofuran Derivative (Cyclization)

Self-Validating Step: The disappearance of the phenolic -OH peak in IR spectroscopy confirms ring closure.

  • Reactants: Dissolve this compound (1.0 eq) in dry acetone.

  • Alkylation: Add alpha-bromo ketone (1.1 eq) and anhydrous

    
     (2.0 eq). Reflux for 6 hours.
    
  • Cyclization: Treat the intermediate with sodium methoxide in methanol to induce intramolecular aldol condensation/transesterification.

  • Purification: Recrystallize from ethanol. Verify purity >98% via HPLC.

Protocol B: CLSI M27-A3 Microdilution Assay

Self-Validating Step: Use C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 as Quality Control strains. Results are valid only if QC strains fall within defined MIC ranges.

Assay_WorkflowStep1Inoculum Prep(RPMI 1640, 0.5-2.5 x 10^3 cells/mL)Step3Incubation(35°C for 24-48h)Step1->Step3Step2Compound Dilution(DMSO Stock -> Serial Dilution)Step2->Step3Step4Readout(Visual Score / OD600)Step3->Step4QC_CheckQC Validation(ATCC 22019)Step4->QC_CheckValid DataValid DataQC_Check->Valid DataPassRepeat AssayRepeat AssayQC_Check->Repeat AssayFail

Figure 2: Standardized workflow for antifungal susceptibility testing.

Detailed Steps:

  • Media Preparation: Use RPMI 1640 buffered with MOPS (pH 7.0).

  • Stock Solution: Dissolve derivatives in DMSO (final concentration <1% in well).

  • Inoculation: Add 100 µL of yeast suspension to 96-well plates containing serial drug dilutions.

  • Endpoint: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration causing 50% (azoles/derivatives) or 100% (polyenes) growth inhibition compared to growth control.

References

  • Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids. ResearchGate. [Link]

  • Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. MDPI. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum. MDPI. [Link]

  • Design and synthesis of novel benzofurans as a new class of antifungal agents targeting fungal N-myristoyltransferase. PubMed. [Link]

  • Derivatives of phenylacetic acid and fungicides containing them.

The Evolving Landscape of Phenylacetate Derivatives: A Structural Activity Relationship Guide to Methyl 2-(2-hydroxyphenyl)acetate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Structure-Activity Relationship of Methyl 2-(2-hydroxyphenyl)acetate Analogs for Researchers, Scientists, and Drug Development Professionals.

The simple phenolic ester, this compound, serves as a versatile scaffold in the development of novel therapeutic agents. Its inherent chemical reactivity and structural features make it a prime candidate for modification, leading to a diverse array of analogs with a wide spectrum of biological activities. This guide provides a comprehensive comparison of these analogs, delving into their structural nuances and the resulting impact on their biological efficacy, supported by experimental data. We will explore the key structural modifications that govern the antioxidant and antimicrobial properties of these compounds, offering insights for the rational design of future drug candidates.

Core Structure and a World of Possibilities

This compound possesses a fundamental architecture comprising a phenyl ring bearing a hydroxyl group and an acetic acid methyl ester substituent. This arrangement of functional groups provides multiple avenues for chemical modification, each capable of significantly influencing the molecule's interaction with biological targets. The hydroxyl group can be a key player in hydrogen bonding, while the aromatic ring offers a platform for various substitutions that can modulate lipophilicity, electronic properties, and steric hindrance. Furthermore, the ester functional group can be altered to influence solubility, metabolic stability, and potency.

Comparative Analysis of Biological Activity: Unraveling the SAR

Recent studies have begun to illuminate the structure-activity relationships (SAR) of this compound analogs, particularly in the realms of antioxidant and antimicrobial activities. By systematically modifying the core structure, researchers have been able to pinpoint the molecular features crucial for eliciting a desired biological response.

Antioxidant Activity: The Power of Hydroxylation and Ester Chain Length

A key determinant of antioxidant activity in this class of compounds is the substitution pattern on the phenyl ring. The presence and position of hydroxyl groups are paramount. While the parent 2-hydroxyphenylacetic acid scaffold shows some activity, the introduction of additional hydroxyl groups, particularly a catechol moiety (3,4-dihydroxy), dramatically enhances radical scavenging capabilities.

The nature of the ester group also plays a significant role. A study by Ferlin et al. explored a series of hydroxyalkyl esters of hydroxyphenylacetic acids, providing valuable insights into the impact of the ester chain length on antioxidant activity.

CompoundParent AcidEster MoietyDPPH IC50 (µM)ABTS TEAC (µM)
2-Hydroxyethyl 2-(2-hydroxyphenyl)acetate2-Hydroxyphenylacetic acid-CH2CH2OH>200<0.05
4-Hydroxybutyl 2-(2-hydroxyphenyl)acetate2-Hydroxyphenylacetic acid-(CH2)4OH>200<0.05
6-Hydroxyhexyl 2-(2-hydroxyphenyl)acetate2-Hydroxyphenylacetic acid-(CH2)6OH>200<0.05
8-Hydroxyoctyl 2-(2-hydroxyphenyl)acetate2-Hydroxyphenylacetic acid-(CH2)8OH>200<0.05
2-Hydroxyethyl 2-(3,4-dihydroxyphenyl)acetate3,4-Dihydroxyphenylacetic acid-CH2CH2OH14.5 ± 0.50.85 ± 0.03
4-Hydroxybutyl 2-(3,4-dihydroxyphenyl)acetate3,4-Dihydroxyphenylacetic acid-(CH2)4OH13.2 ± 0.30.88 ± 0.02
6-Hydroxyhexyl 2-(3,4-dihydroxyphenyl)acetate3,4-Dihydroxyphenylacetic acid-(CH2)6OH13.8 ± 0.40.86 ± 0.03
8-Hydroxyoctyl 2-(3,4-dihydroxyphenyl)acetate3,4-Dihydroxyphenylacetic acid-(CH2)8OH15.1 ± 0.60.82 ± 0.04

Table 1: Antioxidant Activity of Hydroxyalkyl Esters of Hydroxyphenylacetic Acids. Data from Ferlin et al.[1]

The data clearly indicates that the presence of the catechol group in the 3,4-dihydroxyphenylacetate derivatives is the primary driver of potent antioxidant activity. Interestingly, within this series, the length of the hydroxyalkyl ester chain (from ethyl to octyl) does not significantly alter the antioxidant potency, suggesting that the radical scavenging is predominantly a function of the phenolic portion of the molecule.

Antimicrobial Activity: A Tale of Two Bacterial Types

The antimicrobial properties of these analogs have also been investigated, revealing differential activity against Gram-positive and Gram-negative bacteria. The study by Ferlin et al. also provides preliminary data on the antibacterial effects of selected diester derivatives against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

CompoundMBC against S. aureus (mmol/L)MBC against E. coli (mmol/L)
Butane-1,4-diyl bis(2-(3,4-dihydroxyphenyl)acetate)5.010
Butane-1,4-diyl bis(2-(4-hydroxy-3-methoxyphenyl)acetate)5.010
Butane-1,4-diyl 2-(3,4-dihydroxyphenyl)acetate 2'-(4-hydroxyphenyl)acetate)1010
Butane-1,4-diyl 2-(3,4-dihydroxyphenyl)acetate 2'-(3-hydroxy-4-methoxyphenyl)acetate)5.010
Gentamicin sulfate (Positive Control)0.0020.001

Table 2: Minimum Bactericidal Concentration (MBC) of Butyl Diarylacetates. Data from Ferlin et al.[1]

These preliminary results suggest that these diester derivatives possess moderate antibacterial activity. The compounds were generally more effective against the Gram-positive S. aureus than the Gram-negative E. coli. This difference in activity is a common observation for many antimicrobial compounds and is often attributed to the more complex outer membrane of Gram-negative bacteria, which can act as a barrier to drug penetration. The presence of a catechol or guaiacol moiety appears to be important for the observed antibacterial effects.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research and validation of the findings presented, detailed experimental protocols for the synthesis of a representative analog and a key biological assay are provided below.

Synthesis of 4-Hydroxybutyl 2-(2-hydroxyphenyl)acetate

This protocol describes the Fischer esterification method for synthesizing a hydroxyalkyl ester analog of this compound.

Materials:

  • 2-Hydroxyphenylacetic acid

  • 1,4-Butanediol

  • Sulfuric acid (concentrated)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve 2-hydroxyphenylacetic acid (1 equivalent) in 1,4-butanediol (30 equivalents).

  • Heat the solution to 90 °C.

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).

  • Stir the reaction mixture at 90 °C and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 4-hydroxybutyl 2-(2-hydroxyphenyl)acetate.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines a common in vitro method to assess the antioxidant potential of the synthesized analogs.

Materials:

  • Synthesized this compound analogs

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compounds in methanol.

  • In a 96-well microplate, add a specific volume of each compound dilution to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Include a control group with methanol instead of the test compound.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the DPPH radicals.

Visualizing the Path Forward: SAR and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the key structure-activity relationships and the experimental workflow.

SAR_Antioxidant cluster_modifications Structural Modifications cluster_activity Biological Activity Parent_Scaffold This compound Phenyl_Ring_Subs Phenyl Ring Substitution (e.g., additional -OH groups) Parent_Scaffold->Phenyl_Ring_Subs Ester_Modification Ester Group Modification (e.g., varying alkyl chain length) Parent_Scaffold->Ester_Modification Antioxidant_Activity Antioxidant Activity Phenyl_Ring_Subs->Antioxidant_Activity Strong Influence (Catechol enhances activity) Ester_Modification->Antioxidant_Activity Minor Influence

Caption: Key SAR for Antioxidant Activity.

Experimental_Workflow Start Start: Design Analogs Synthesis Synthesis of Analogs (e.g., Fischer Esterification) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bio_Assay Biological Evaluation (e.g., DPPH Assay, MIC determination) Characterization->Bio_Assay SAR_Analysis Structure-Activity Relationship Analysis Bio_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Drug Discovery Workflow.

Conclusion and Future Directions

The exploration of this compound analogs has revealed a promising landscape for the discovery of new bioactive molecules. The key takeaways from the current body of research are:

  • Hydroxylation is Key for Antioxidant Activity: The presence of a catechol moiety on the phenyl ring is a critical feature for potent antioxidant activity.

  • Ester Modification Modulates Physicochemical Properties: While having a minor impact on antioxidant activity, modification of the ester group can be used to fine-tune properties like lipophilicity, which may influence bioavailability and other pharmacokinetic parameters.

  • Promising Antimicrobial Potential: Derivatives of this scaffold have demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria, warranting further investigation and optimization.

Future research in this area should focus on expanding the diversity of the analog library to include a wider range of substituents on the phenyl ring and modifications to the acetate side chain. Investigating other biological activities, such as anticancer and anti-inflammatory effects, could unveil new therapeutic applications for this versatile scaffold. Furthermore, computational studies, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, could provide deeper insights into the molecular interactions driving the observed biological activities and guide the design of more potent and selective analogs. The journey from this simple phenolic ester to a potential clinical candidate is a testament to the power of medicinal chemistry and the importance of understanding the intricate dance between chemical structure and biological function.

References

[1] Ferlin, C., et al. (2023). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules, 28(15), 5739. [Link]

Sources

Methyl 2-(2-hydroxyphenyl)acetate vs. 2-Hydroxyphenylacetic Acid: A Comparative Bioactivity & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Distinction: In the landscape of medicinal chemistry, 2-Hydroxyphenylacetic acid (2-HPAA) acts as the biological effector —a naturally occurring metabolite with direct receptor engagement (Nrf2 signaling, antithrombotic pathways). In contrast, Methyl 2-(2-hydroxyphenyl)acetate (Methyl 2-HPA) functions primarily as a chemical scaffold or prodrug vehicle .

While the acid is the active species in physiological environments, its polarity (LogP ~1.0) limits passive diffusion. The methyl ester (LogP ~2.2) resolves this permeability bottleneck but requires intracellular hydrolysis to regain biological potency. This guide dissects their utility in drug development, highlighting the ester's critical role in synthesizing bioactive benzofurans and the acid's utility as a metabolic biomarker.

Part 1: Physicochemical & Pharmacokinetic Profile

The fundamental difference between these two molecules lies in their ionization state and lipophilicity, which dictates their behavior in biological assays.

Table 1: Comparative Physicochemical Properties
Feature2-Hydroxyphenylacetic Acid (2-HPAA)This compound
CAS Registry 614-75-522446-37-3
Molecular Weight 152.15 g/mol 166.17 g/mol
LogP (Lipophilicity) ~0.99 - 1.31 (Polar)~2.1 - 2.3 (Moderately Lipophilic)
pKa (Acidic) ~4.0 (Carboxylic acid)Non-ionizable (Ester)
H-Bond Donors 2 (COOH, OH)1 (Phenolic OH)
Cell Permeability Low (Passive); Requires transportersHigh (Passive diffusion)
Metabolic Fate Phase II Conjugation (Glucuronidation)Hydrolysis by Carboxylesterases (CES1/2)
The "Trojan Horse" Mechanism

The methyl ester is often employed to bypass the membrane barrier. Once inside the cytosol, ubiquitous carboxylesterases (CES) cleave the methyl group, releasing the active 2-HPAA. This is a critical consideration for in vitro assay design: The ester may appear inactive in cell-free enzyme assays but highly potent in whole-cell assays.

ProdrugMechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytosol Ester_Out Methyl 2-HPA (Lipophilic Ester) Ester_In Methyl 2-HPA Ester_Out->Ester_In Passive Diffusion (High Rate) Acid_Out 2-HPAA (Polar Acid) Acid_In 2-HPAA (Active Effector) Acid_Out->Acid_In Active Transport (Low Rate) Barrier Ester_In->Acid_In Hydrolysis via Carboxylesterases (CES) Target Target Engagement (Nrf2 / PI3K inhibition) Acid_In->Target Binding

Figure 1: The cellular entry mechanism. The ester utilizes passive diffusion to enter the cell, where it acts as a pro-drug for the active acid metabolite.

Part 2: Bioactivity & Therapeutic Applications[1][2]

2-Hydroxyphenylacetic Acid (The Effector)

Primary Role: Metabolic Biomarker & Anti-inflammatory Agent.

  • Nrf2 Pathway Activation: 2-HPAA has been shown to ameliorate liver injury (e.g., APAP-induced toxicity) by promoting the translocation of Nrf2 to the nucleus. This upregulates Phase II antioxidant enzymes (HO-1, NQO1).

  • Antithrombotic Activity: In zebrafish models, 2-HPAA inhibits the PI3K/AKT/mTOR signaling pathway, inducing autophagy and reducing thrombus formation.

  • Biomarker Status: Elevated urinary 2-HPAA is a clinical marker for phenylalanine malabsorption, gut dysbiosis (bacterial overgrowth), and Type 2 Diabetes-related oxidative stress.

This compound (The Scaffold)

Primary Role: Synthetic Intermediate & Pharmacophore Delivery.

  • Benzofuran Synthesis: The ester is the preferred starting material for synthesizing benzofurans and coumarins. The ortho-hydroxyl group allows for intramolecular cyclization with the ester moiety—a reaction pathway not easily accessible with the free acid without harsh activating agents.

  • Lipophilic Delivery: In topical or transdermal applications, the ester form is preferred to penetrate the stratum corneum before being hydrolyzed to the active acid in the dermis.

Part 3: Experimental Protocols

Protocol A: Esterase Stability Assay (Prodrug Validation)

Objective: To quantify the conversion rate of Methyl 2-HPA to 2-HPAA in biological media. Rationale: Verifies that the ester will release the active payload in a biological system.

  • Preparation:

    • Prepare a 10 mM stock solution of Methyl 2-HPA in DMSO.

    • Thaw pooled Liver Microsomes (human or rat) or Plasma on ice.

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL protein in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding Methyl 2-HPA (final conc. 10 µM).

  • Sampling:

    • At T=0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

    • Quench: Immediately add 200 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis:

    • Centrifuge at 4000g for 10 min to pellet proteins.

    • Analyze supernatant via LC-MS/MS.

    • Monitor: Depletion of Parent (m/z 166 → fragments) and Appearance of Metabolite (m/z 152 → fragments).

Protocol B: Synthesis of Benzofuran-2-one (Scaffold Utility)

Objective: Demonstrate the chemical utility of the ester over the acid. Rationale: The ester allows for base-catalyzed intramolecular cyclization, a key step in drug synthesis.

  • Reagents: this compound (1.0 eq), K2CO3 (2.0 eq), Acetone (Solvent).

  • Procedure:

    • Dissolve Methyl 2-HPA in dry acetone.

    • Add Allyl bromide (1.2 eq) and K2CO3. Reflux for 4 hours (O-alkylation).

    • Filter and concentrate.

    • Claisen Rearrangement: Heat the residue in N,N-diethylaniline at 200°C.

    • Cyclization: Treat the rearranged product with dilute HCl/AcOH. The ester group facilitates the ring closure to form the lactone/benzofuran core.

  • Outcome: Formation of substituted benzofuran-2-ones, which are privileged structures in anti-cancer drug discovery.

Part 4: Pathway Visualization

The following diagram illustrates the dual role of these molecules: 2-HPAA as the biological end-point and Methyl 2-HPA as the synthetic entry point for complex heterocycles.

BioactivityPathways cluster_synthesis Medicinal Chemistry (Synthesis) cluster_biology Biological Activity (In Vivo) Ester This compound (Synthetic Scaffold) Acid 2-Hydroxyphenylacetic Acid (Bioactive Metabolite) Ester->Acid Hydrolysis (In Vivo) Benzofuran Benzofuran Derivatives (Anti-tumor / Anti-microbial) Ester->Benzofuran Cyclization (Base/Pd-Catalysis) Coumarin Coumarin Scaffolds (Anticoagulant) Ester->Coumarin Wittig Reaction Nrf2 Nrf2 Pathway Activation (Antioxidant Response) Acid->Nrf2 Up-regulation PI3K PI3K/AKT Inhibition (Antithrombotic / Autophagy) Acid->PI3K Inhibition Biomarker Metabolic Biomarker (Diabetes / Gut Dysbiosis) Acid->Biomarker Excreted in Urine

Figure 2: Divergent utility pathways. The ester is the precursor for complex drug synthesis, while the acid is the physiological effector.

References

  • Liu, C., et al. (2018). "4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice." Frontiers in Pharmacology. [Link](Note: Mechanistic parallel for 2-HPAA Nrf2 activation).

  • Chen, Y., et al. (2022). "Marine-Fungus-Derived Natural Compound 4-Hydroxyphenylacetic Acid Induces Autophagy to Exert Antithrombotic Effects in Zebrafish." Marine Drugs. [Link]

  • Human Metabolome Database (HMDB). "Metabocard for 2-Hydroxyphenylacetic acid (HMDB0000266)." [Link]

  • Luo, Y., et al. (2024). "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega. [Link]

Safety Operating Guide

Personal protective equipment for handling Methyl 2-(2-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Methyl 2-(2-hydroxyphenyl)acetate Audience: Researchers, scientists, and drug development professionals.

CAS: 22446-37-3 | Molecular Formula: C₉H₁₀O₃[1][2]

Executive Safety Summary

This compound is a phenolic ester commonly used as a pharmaceutical intermediate. While often handled as a solid (MP: 122–124°C), its dual functionality (phenol + ester) presents specific permeation risks that standard laboratory protocols often overlook.

Critical Hazard Alert:

  • The "Nitrile Trap": As a phenolic ester, this compound can degrade standard nitrile gloves faster than simple aqueous solutions. Reliance on single-layer nitrile for prolonged handling or stock preparation is a critical failure point.

  • Silent Absorption: The phenolic moiety can act as a local anesthetic. Dermal exposure may numb the skin before pain is felt, leading to unrecognized chemical burns or systemic absorption.

  • Dust Inhalation: As a solid, the primary respiratory vector is airborne particulates during weighing, which causes severe respiratory tract irritation (STOT SE 3).

Hazard Profile & PPE Logic

Effective safety relies on matching protective equipment to the specific physicochemical properties of the target compound.

PropertyValue/ClassSafety Implication
Physical State Solid (Powder/Crystal)Risk: Particulate inhalation. Control: HEPA filtration or Fume Hood.
GHS Toxicity Acute Tox. 4 (Oral)Risk: Ingestion via hand-to-mouth transfer.[1] Control: Strict glove doffing protocols.
Irritation Skin/Eye Irrit. 2/2ARisk: Corrosive damage to mucous membranes. Control: Splash goggles (Safety glasses are insufficient).
Chemical Class Phenolic EsterRisk: Solvent permeation. Esters swell rubber; Phenols burn skin. Control: Laminate or Heavy Gauge Butyl gloves.

Technical PPE Specifications

A. Hand Protection (The Critical Barrier)

Do not default to standard exam gloves. The ester functional group can facilitate breakthrough in thin nitrile rubber.

  • Primary Recommendation (Solids/Weighing): Double-gloving with Nitrile (minimum 5 mil thickness per layer).

    • Logic: The outer glove captures trace dust; the inner glove protects during doffing.

  • Secondary Recommendation (Solutions/Spills): Silver Shield® (Laminate) or Butyl Rubber (≥15 mil).

    • Logic: Solutions (especially in organic solvents like DCM or Methanol) drive the chemical through nitrile rapidly. Laminate films provide >4 hours of breakthrough protection against phenolic esters.

B. Respiratory Protection[4][5]
  • Primary Engineering Control: All open handling must occur inside a certified Chemical Fume Hood .

  • Secondary (If Hood Unavailable): A powered air-purifying respirator (PAPR) or a half-face respirator with P100 (HEPA) cartridges .

    • Note: N95 masks offer insufficient protection against chemical vapors if the solid has residual volatility or is in solution.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (Indirect Vent).

    • Why: Face shields alone are not rated for vapor/dust sealing. Glasses leave gaps for airborne powder to enter the eye.

  • Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat.

    • Why: Cotton absorbs liquids, holding the phenol against the skin. Tyvek repels dust and light splashes.

Operational Workflows

Protocol 1: The "Safe Weighing" Workflow

Handling fine powders requires minimizing static and turbulence to prevent aerosolization.

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat.

  • The "Damp Wipe" Technique: Place a solvent-dampened Kimwipe around the balance pan. Any stray grains will adhere to the wipe rather than becoming airborne.

  • Transfer: Dissolve the solid inside the fume hood immediately. Never transport the open solid across the lab.

Protocol 2: PPE Donning & Doffing Logic

Improper removal of PPE is the most common cause of researcher exposure.

PPE_Workflow start Start: Chemical Handling risk_assess Assess State: Solid vs. Solution start->risk_assess solid Solid Handling (Weighing) risk_assess->solid solution Solution/Spill (High Risk) risk_assess->solution ppe_solid PPE: Double Nitrile (5mil) + Splash Goggles solid->ppe_solid ppe_sol PPE: Silver Shield/Laminate under Nitrile Outer solution->ppe_sol action Perform Experiment in Fume Hood ppe_solid->action ppe_sol->action check Contamination Check: Visible Dust/Splash? action->check clean_doff Standard Doffing: 1. Outer Gloves 2. Goggles 3. Inner Gloves check->clean_doff No Visible Contam dirty_doff Emergency Doffing: 1. Wipe Outer Gloves 2. Peel Outer (Inside-Out) 3. Inspect Inner Gloves check->dirty_doff Visible Contam wash Wash Hands: Soap + Water (2 mins) clean_doff->wash dirty_doff->wash

Figure 1: Decision matrix for PPE selection and safe removal based on physical state.

Emergency Response & Disposal

Skin Contact (The "Silent Burn")

Because phenols can anesthetize the skin:

  • Immediate Action: Do not wait for pain. If a splash occurs, immediately remove gloves/clothing.

  • Flushing: Rinse with copious water for 15 minutes .

  • PEG 300/400 (Optional but Recommended): For phenolic exposures, swabbing the skin with Polyethylene Glycol (PEG 300 or 400) can be more effective than water alone at solubilizing the phenol from the skin pores [1]. Consult your site's medical director before adding this to your first aid kit.

Waste Disposal
  • Classification: Non-halogenated organic waste (unless mixed with halogenated solvents).

  • Segregation: Do not mix with oxidizing agents (e.g., nitric acid waste) as phenolic esters can be readily oxidized, potentially causing exothermic reactions.

  • Container: High-density polyethylene (HDPE) or glass. Avoid low-grade plastics that esters might degrade over time.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 89719, Methyl (2-hydroxyphenyl)acetate. PubChem.[1] Available at: [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Methyl (2-hydroxyphenyl)acetate - Hazard Classifications.[1] ECHA.[1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Guide. OSHA.gov. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.